trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide
Description
Properties
IUPAC Name |
5-chloro-N-(4-phenylmethoxycyclohexyl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClNO2/c19-13-5-4-8-18(21)20-16-9-11-17(12-10-16)22-14-15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFOCXDRFIKMQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CCCCCl)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60540790 | |
| Record name | N-[4-(Benzyloxy)cyclohexyl]-5-chloropentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60540790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98454-45-6 | |
| Record name | N-[4-(Benzyloxy)cyclohexyl]-5-chloropentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60540790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide: Core Properties and Synthetic Insights
For Research, Scientific, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide , a key chemical intermediate in the synthesis of pharmacologically active molecules. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its fundamental properties, synthesis, and analytical characterization.
Introduction: A Pivotal Intermediate in Pharmaceutical Synthesis
This compound (CAS No. 98454-45-6) is a notable chemical entity primarily recognized for its role as a precursor in the synthesis of OPC-13013.[1][2] OPC-13013 is a known metabolite of Cilostazol, a medication used to treat intermittent claudication.[1] The structural features of this pentanamide derivative, including the chloroalkyl chain and the benzyloxycyclohexyl moiety, make it a versatile building block in medicinal chemistry. A thorough understanding of its basic properties is therefore essential for its effective utilization in synthetic workflows and for ensuring the purity and quality of the final active pharmaceutical ingredient (API).
Physicochemical and Structural Properties
A precise understanding of the physicochemical properties of a synthetic intermediate is paramount for process development, optimization, and quality control. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 98454-45-6 | [1] |
| Molecular Formula | C₁₈H₂₆ClNO₂ | [1] |
| Molecular Weight | 323.86 g/mol | [1] |
| Appearance | White Solid | |
| Melting Point | 108-109.5°C | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | |
| IUPAC Name | N-((1r,4r)-4-(benzyloxy)cyclohexyl)-5-chloropentanamide | |
| Synonyms | N-(trans-4-Benzyloxycyclohexyl)-5-chlorovaleramide; Pentanamide, 5-chloro-N-[trans-4-(phenylmethoxy)cyclohexyl]- |
Synthesis and Mechanistic Considerations
The synthesis of this compound is a critical step in the overall production of its downstream targets. While the full detailed protocol from the seminal work by Nishi et al. in the Chemical & Pharmaceutical Bulletin (1985) remains a key reference, the general synthetic strategy can be inferred from related patent literature. The core of the synthesis involves the acylation of trans-4-(phenylmethoxy)cyclohexylamine with 5-chloropentanoyl chloride.
Proposed Synthetic Workflow
The following diagram illustrates a logical workflow for the synthesis of the title compound.
Caption: Proposed synthetic workflow for the preparation of the title compound.
Detailed Experimental Protocol (Hypothetical)
Based on general principles of organic synthesis and information from related procedures, a plausible experimental protocol is outlined below. Note: This is a representative protocol and should be optimized with appropriate laboratory safety measures.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve trans-4-(phenylmethoxy)cyclohexylamine in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.
-
Base Addition: Add a non-nucleophilic base, for example, triethylamine or diisopropylethylamine, to the solution to act as an acid scavenger.
-
Acylation: Cool the reaction mixture in an ice bath. Slowly add a solution of 5-chloropentanoyl chloride in the same anhydrous solvent to the flask with stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it successively with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the pure this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic methods should be employed.
Spectroscopic Data (Predicted)
While experimentally obtained spectra are the gold standard, the following are predicted key spectroscopic features based on the known structure of the molecule and data from analogous compounds.
¹H Nuclear Magnetic Resonance (NMR):
-
Aromatic Protons (Phenyl group): Signals expected in the range of δ 7.2-7.4 ppm.
-
Benzyl CH₂: A singlet is anticipated around δ 4.5 ppm.
-
Cyclohexyl Protons (CH): Multiplets are expected in the range of δ 1.0-2.2 ppm, with the protons adjacent to the nitrogen and oxygen atoms appearing more downfield.
-
Pentanamide Chain Protons (CH₂): A triplet corresponding to the CH₂ group adjacent to the chlorine atom is expected around δ 3.5 ppm. Other methylene groups in the chain will likely appear as multiplets between δ 1.5-2.2 ppm.
-
Amide Proton (NH): A broad signal may be observed, the chemical shift of which is dependent on concentration and solvent.
¹³C Nuclear Magnetic Resonance (NMR):
-
Carbonyl Carbon (C=O): A signal is expected around δ 172 ppm.
-
Aromatic Carbons: Signals for the phenyl group carbons are anticipated in the region of δ 127-138 ppm.
-
Benzyl CH₂ Carbon: A signal around δ 70 ppm is likely.
-
Cyclohexyl Carbons: Signals for the cyclohexyl ring carbons are expected between δ 25-50 ppm.
-
Pentanamide Chain Carbons: The carbon attached to the chlorine atom is expected around δ 45 ppm, with other methylene carbons appearing in the δ 20-35 ppm range.
Infrared (IR) Spectroscopy:
-
N-H Stretch: A characteristic absorption band is expected around 3300 cm⁻¹.
-
C=O Stretch (Amide I): A strong absorption band should be present around 1640 cm⁻¹.
-
N-H Bend (Amide II): An absorption band is anticipated around 1550 cm⁻¹.
-
C-O Stretch (Ether): A signal is expected in the region of 1050-1150 cm⁻¹.
-
C-Cl Stretch: A weak to medium absorption band is likely in the range of 600-800 cm⁻¹.
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments.
Applications in Drug Development
The primary documented application of this compound is as a crucial intermediate in the synthesis of OPC-13013, a metabolite of Cilostazol. The chloroalkyl chain provides a reactive handle for subsequent cyclization or substitution reactions to form more complex heterocyclic systems, which are common motifs in pharmacologically active compounds.
Caption: Role as an intermediate in the synthesis of a Cilostazol metabolite.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable intermediate in pharmaceutical synthesis, particularly in the production of Cilostazol metabolites. Its well-defined structure and reactive functional groups allow for its strategic use in the construction of more complex molecular architectures. A thorough understanding of its synthesis, physicochemical properties, and analytical characterization is crucial for its efficient and reliable application in drug development and manufacturing.
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Pharmaffiliates. This compound. [Link]
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The Convergent Synthesis of OPC-13013 (Cilostazol): A Technical Guide to Intermediate Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPC-13013, more commonly known as Cilostazol, is a quinolinone-derivative that functions as a potent and selective phosphodiesterase 3A (PDE3A) inhibitor.[1][2] This mechanism of action leads to increased intracellular cyclic adenosine monophosphate (cAMP), resulting in vasodilation and the inhibition of platelet aggregation.[3][4] Clinically, it is utilized in the management of intermittent claudication.[5][6] The synthesis of this pharmaceutical agent is a subject of significant interest within the drug development community. This guide provides an in-depth exploration of the core intermediate synthesis pathways for OPC-13013, focusing on the chemical logic and experimental considerations that underpin its efficient production.
Retrosynthetic Analysis: A Convergent Approach
The molecular architecture of Cilostazol lends itself to a convergent synthetic strategy. This approach involves the independent synthesis of key molecular fragments, which are then coupled in the final stages of the manufacturing process. This method is often favored in pharmaceutical manufacturing as it can lead to higher overall yields and facilitates the purification of intermediates.
The primary disconnection of the Cilostazol molecule reveals two key intermediates:
-
Intermediate A: 6-hydroxy-3,4-dihydroquinolin-2(1H)-one
-
Intermediate B: 1-cyclohexyl-5-(4-halobutyl)-1H-tetrazole
The final synthetic step involves the coupling of these two intermediates via a Williamson ether synthesis.
Figure 1: Retrosynthetic analysis of OPC-13013.
Synthesis of Key Intermediate A: 6-hydroxy-3,4-dihydroquinolin-2(1H)-one
The synthesis of the quinolinone core is a critical part of the overall process. A common and efficient method involves a multi-step sequence starting from p-anisidine.
Step 1: Acylation of p-Anisidine
The synthesis begins with the acylation of p-anisidine with 3-chloropropionyl chloride. This reaction forms the corresponding amide, N-(4-methoxyphenyl)-3-chloropropanamide.
Step 2: Intramolecular Friedel-Crafts Cyclization
The subsequent step is an intramolecular Friedel-Crafts cyclization of the amide intermediate. This reaction is typically catalyzed by a strong Lewis acid, such as aluminum trichloride (AlCl₃), to promote the formation of the dihydroquinolinone ring system.[7]
Step 3: Demethylation
The final step in the synthesis of Intermediate A is the demethylation of the methoxy group to yield the desired phenolic hydroxyl group. This transformation is often achieved using strong acids or other demethylating agents.
Figure 2: Synthesis pathway for Intermediate A.
Synthesis of Key Intermediate B: 1-cyclohexyl-5-(4-halobutyl)-1H-tetrazole
The synthesis of the tetrazole-containing side chain is another crucial sequence. This pathway generally starts with the acylation of cyclohexylamine.
Step 1: Acylation of Cyclohexylamine
Cyclohexylamine is acylated with 5-chlorovaleryl chloride to produce 5-chloro-N-cyclohexylpentanamide.[8]
Step 2: Tetrazole Formation
The amide is then converted to the tetrazole ring. This is a key transformation that can be achieved through various methods. One common approach involves the use of phosphorus pentachloride (PCl₅) followed by reaction with an azide source, such as sodium azide or trimethylsilyl azide.[8][9] The use of trimethylsilyl azide is often preferred for safety reasons, as it avoids the generation of hydrazoic acid.[9]
Figure 3: Synthesis pathway for Intermediate B.
The Coupling Reaction: Williamson Ether Synthesis
The final step in the synthesis of OPC-13013 is the coupling of Intermediate A and Intermediate B. This is typically achieved through a Williamson ether synthesis, a well-established method for forming ethers.
In this reaction, the phenolic hydroxyl group of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one is deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon atom of the halobutyl side chain of 1-cyclohexyl-5-(4-halobutyl)-1H-tetrazole, displacing the halide and forming the desired ether linkage.[10]
Experimental Protocol:
A general procedure for the coupling reaction is as follows:
-
To a suitable solvent (e.g., ethanol, isopropanol, or a biphasic system) are added 6-hydroxy-3,4-dihydroquinolin-2(1H)-one and a base.[11][12]
-
The mixture is stirred, often with heating, to facilitate the formation of the phenoxide.
-
1-cyclohexyl-5-(4-halobutyl)-1H-tetrazole is then added to the reaction mixture.
-
The reaction is monitored for completion (e.g., by TLC or HPLC).
-
Upon completion, the product is isolated and purified, typically by crystallization.
Key Reaction Parameters:
| Parameter | Common Options | Rationale and Insights |
| Base | Potassium hydroxide (KOH), Sodium hydroxide (NaOH), Potassium carbonate (K₂CO₃), DBU | The choice of base is critical for efficient deprotonation of the phenol. Stronger bases like hydroxides are often used. The use of phase transfer catalysts can be beneficial in biphasic systems.[11] |
| Solvent | Ethanol, Isopropanol, n-propanol, DMF, Toluene/Water (biphasic) | The solvent must be able to dissolve the reactants and be stable to the reaction conditions. The choice of solvent can influence reaction rate and yield.[7][12] |
| Temperature | Reflux | Higher temperatures are generally employed to increase the reaction rate. |
| Halide in Intermediate B | Chloro (Cl) or Bromo (Br) | The chloro-derivative is commonly used. The bromo-derivative would be more reactive but may be more expensive. |
Conclusion
The synthesis of OPC-13013 (Cilostazol) is a well-defined process that relies on a convergent strategy, culminating in a robust Williamson ether synthesis. The independent synthesis of the quinolinone and tetrazole intermediates allows for efficient production and purification. Understanding the nuances of each synthetic step, including the rationale behind the choice of reagents and reaction conditions, is paramount for researchers and professionals in the field of drug development and manufacturing. The pathways outlined in this guide provide a solid foundation for the synthesis and further investigation of this important pharmaceutical agent.
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AERU. Cilostazol (Ref: OPC-13013). [Link]
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ResearchGate. Possible synthesis path of cilostazol API. [Link]
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Justia Patents. Cilostazol cocrystals and compositions. [Link]
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Synapse. What is the mechanism of Cilostazol? [Link]
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A Comprehensive Technical Guide to the Structural Elucidation of trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The unambiguous structural determination of pharmaceutical intermediates is a cornerstone of drug development, ensuring safety, efficacy, and regulatory compliance. This guide provides an in-depth, multi-technique approach to the structural elucidation of trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide (CAS No. 98454-45-6). This compound is a known intermediate of OPC-13013, a metabolite of the therapeutic agent Cilostazol.[1][] By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we present a self-validating workflow. This document moves beyond a simple listing of procedures to explain the scientific rationale behind each analytical choice, providing a robust framework for the comprehensive characterization of complex organic molecules.
Introduction and Molecular Overview
This compound is a multifaceted molecule with a molecular formula of C₁₈H₂₆ClNO₂ and a molecular weight of 323.86 g/mol .[3][4] Its structure is comprised of several key features that necessitate a combination of analytical techniques for full characterization:
-
A disubstituted cyclohexane ring with a defined trans stereochemistry.
-
A secondary amide linkage, which introduces conformational considerations.
-
A flexible five-carbon aliphatic chain terminated by a chlorine atom.
-
A benzyloxy ether functional group.
Accurate characterization is critical for controlling the purity and quality of this intermediate, which directly impacts the synthesis of its downstream active pharmaceutical ingredient (API) metabolites.[5]
Caption: Molecular structure of the target compound.
Synthesis Pathway and Sample Preparation
Understanding the synthetic route provides context for potential impurities and validates the final structure. A logical pathway involves the acylation of trans-4-(phenylmethoxy)cyclohexylamine with 5-chloropentanoyl chloride.[6][7] This standard amide bond formation is typically performed in an inert solvent with a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.
Caption: General synthetic and purification workflow.
Experimental Protocol: Sample Purification
-
Reaction Quench: The reaction mixture is diluted with dichloromethane and washed sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield a white solid.[6] The purified solid is then dried under vacuum to remove residual solvents before analysis.
Integrated Spectroscopic Analysis
No single technique can unambiguously determine the structure. The core of our approach lies in the synergistic integration of MS, IR, and NMR data. Modern analytical techniques are essential for this process.[5][8][9]
Mass Spectrometry: The Molecular Blueprint
Mass spectrometry serves as the initial and fundamental check, providing the molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular formula with high accuracy.[10]
Rationale: The primary goal is to confirm the molecular mass and validate the presence of a single chlorine atom through its characteristic isotopic pattern. Fragmentation analysis (MS/MS) further corroborates the proposed connectivity of the molecular fragments.
Expected Data (ESI-TOF in Positive Mode)
| m/z (Calculated) | Ion Species | Interpretation |
| 324.1725 | [M+H]⁺ (³⁵Cl) | Protonated molecular ion, primary confirmation of mass. |
| 326.1695 | [M+H]⁺ (³⁷Cl) | Isotopic peak for chlorine. Expected relative abundance ~32%. |
| 346.1544 | [M+Na]⁺ (³⁵Cl) | Sodium adduct, common in ESI and aids in confirmation. |
| 216.1645 | [M+H - C₅H₈ClO]⁺ | Fragment from cleavage of the amide bond (loss of the acyl chain). |
| 91.0542 | [C₇H₇]⁺ | Tropylium ion, characteristic fragment from the benzyl group. |
The presence of a nitrogen atom aligns with the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[11] Our target compound has one nitrogen and an odd nominal mass (323), which is consistent.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy provides a rapid and definitive confirmation of the key functional groups present in the molecule.[12] For this compound, it is particularly effective at identifying the secondary amide and ether linkages.
Rationale: The frequencies of bond vibrations are unique to the functional groups. The presence and position of the N-H stretch, Amide I (C=O stretch), and Amide II (N-H bend) bands are diagnostic for a secondary amide.
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
A small amount of the purified solid is placed directly on the ATR crystal.
-
Pressure is applied to ensure good contact.
-
The spectrum is recorded over the range of 4000–400 cm⁻¹.
Expected IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3300 | N-H Stretch | Secondary Amide | Confirms the presence of the N-H bond. A single peak distinguishes it from a primary amide (two peaks).[13][14] |
| 3030–3080 | C-H Stretch (sp²) | Aromatic Ring | Indicates the phenyl group. |
| 2850–2950 | C-H Stretch (sp³) | Cyclohexyl & Alkyl Chain | Confirms the aliphatic backbone. |
| ~1640 | C=O Stretch (Amide I) | Secondary Amide | Strong, characteristic absorption for the amide carbonyl.[15][16] |
| ~1550 | N-H Bend (Amide II) | Secondary Amide | Complements the Amide I band as a key identifier for secondary amides.[16] |
| ~1100 | C-O Stretch | Ether | Indicates the benzyloxy C-O-C linkage. |
| 650–800 | C-Cl Stretch | Alkyl Halide | Confirms the presence of the chloroalkane terminus. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
NMR is the most powerful technique for this analysis, providing detailed information about the H-C framework, connectivity, and stereochemistry. A combination of 1D and 2D experiments is essential for complete and unambiguous assignment.
Rationale: 1D NMR (¹H and ¹³C) identifies the different chemical environments of protons and carbons. 2D NMR experiments (COSY, HSQC, HMBC) are then used to piece the molecular puzzle together by establishing through-bond correlations. The trans stereochemistry of the cyclohexane ring can be confirmed through the analysis of proton-proton coupling constants.[17][18][19]
Experimental Protocol: NMR Analysis
-
Sample Preparation: ~10 mg of the compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Spectra are acquired on a 400 MHz or higher spectrometer. Standard experiments include ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC.
Predicted ¹H and ¹³C NMR Data (in CDCl₃, shifts are approximate)
| Atom Label(s) | ¹H Shift (ppm), Multiplicity, Int. | ¹³C Shift (ppm) | Key 2D Correlations (HMBC) |
| Phenyl-H | 7.25–7.40 (m, 5H) | 127.5, 127.8, 128.5, 138.5 | Phenyl-H to C7' |
| N-H | ~6.0 (d, 1H) | - | N-H to C1, C1' |
| C7' (H ₂) | 4.50 (s, 2H) | ~70.0 | C7'-H ₂ to C4, Phenyl-C |
| C1-H | ~3.8 (m, 1H) | ~52.0 | C1-H to C1' |
| C4-H | ~3.3 (m, 1H) | ~78.0 | C4-H to C7' |
| Cyclohexyl-H ₂ (axial/eq) | 1.2–2.1 (m, 8H) | ~30.0–35.0 | - |
| C2'-H ₂ | 2.20 (t, 2H) | ~36.0 | C2'-H ₂ to C1' |
| C5'-H ₂ | 3.55 (t, 2H) | ~44.8 | C5'-H ₂ to C4' |
| C3', C4'-H ₂ | 1.6–1.8 (m, 4H) | ~25.0, ~28.0 | - |
| C1' (C=O) | - | ~172.0 | - |
Interpreting 2D NMR Data for Structural Assembly
The true power of NMR is realized through 2D correlation experiments which connect the molecular fragments identified in the 1D spectra.
Caption: Key HMBC correlations for structural assembly.
-
COSY (¹H-¹H Correlation): This experiment is used to trace the proton networks. It will clearly show the connectivity from C2'-H₂ to C3'-H₂ to C4'-H₂ to C5'-H₂, defining the entire pentanamide chain. It will also map out the complex spin system of the cyclohexane ring.
-
HSQC (¹H-¹³C One-Bond Correlation): This spectrum acts as a map, definitively assigning each carbon signal by correlating it to its directly attached proton(s). For example, the proton signal at ~3.55 ppm will correlate to the carbon signal at ~44.8 ppm, assigning this pair to the C5' position adjacent to the chlorine.
-
HMBC (¹H-¹³C Long-Range Correlation): This is the crucial experiment for connecting the independent spin systems. Key correlations that validate the overall structure are:
-
The N-H proton will show a correlation to the carbonyl carbon (C1') and to the cyclohexyl carbon (C1) , unambiguously linking the acyl chain and the cyclohexyl ring via the amide bond.
-
The benzyloxy methylene protons (C7'-H₂) will show correlations to the cyclohexyl carbon (C4) and to the aromatic carbons , confirming the attachment point of the ether.
-
The C2'-H₂ protons will show a correlation to the carbonyl carbon (C1') , confirming the start of the pentanamide chain.
-
Conclusion
The structural elucidation of this compound requires a methodical and integrated analytical strategy. By combining the molecular formula and isotopic information from Mass Spectrometry, the functional group confirmation from Infrared Spectroscopy, and the detailed connectivity and stereochemical data from a suite of NMR experiments, a complete and unambiguous structural assignment is achieved. This self-validating workflow demonstrates the rigorous standards necessary in pharmaceutical development, ensuring that the identity and purity of key intermediates are known with the highest degree of confidence.
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N-((1r,4r)-4-(Benzyloxy)cyclohexyl)-5-chloropentanamide CAS number
An In-Depth Technical Guide to N-((1r,4r)-4-(Benzyloxy)cyclohexyl)-5-chloropentanamide
Abstract: This technical guide provides a comprehensive overview of N-((1r,4r)-4-(benzyloxy)cyclohexyl)-5-chloropentanamide, a specialized chemical intermediate. As this compound is not widely cataloged, a specific CAS (Chemical Abstracts Service) number has not been formally assigned. This document outlines a robust, field-tested synthetic pathway, detailed protocols for purification and characterization, and a discussion of its potential applications in drug discovery and development, based on the analysis of its core structural motifs. This guide is intended for an audience of researchers, medicinal chemists, and professionals in the field of drug development.
Introduction and Chemical Identity
N-((1r,4r)-4-(benzyloxy)cyclohexyl)-5-chloropentanamide is a bifunctional organic molecule featuring a trans-substituted cyclohexyl ring, a benzyloxy ether linkage, an amide bond, and a terminal alkyl chloride. The combination of these functional groups makes it a versatile intermediate for further chemical elaboration. The terminal chlorine atom serves as a reactive handle for nucleophilic substitution, enabling the introduction of various pharmacophores, while the benzyloxy and cyclohexylamide core may confer specific binding properties to target biomolecules.
Structural and Physicochemical Properties
A summary of the predicted and calculated physicochemical properties for N-((1r,4r)-4-(benzyloxy)cyclohexyl)-5-chloropentanamide is presented below. These values are essential for planning synthetic workups, purification strategies, and formulation studies.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₆ClNO₂ | Calculated |
| Molecular Weight | 323.86 g/mol | Calculated |
| CAS Number | Not Assigned | N/A |
| Appearance | Predicted to be a white to off-white solid | Inferred |
| Solubility | Predicted to be soluble in DCM, Ethyl Acetate, DMF; sparingly soluble in alcohols; insoluble in water. | Inferred |
| XLogP3-AA | ~4.5 | Predicted |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
Strategic Synthesis Pathway
The synthesis of the target molecule is logically approached via a convergent synthesis, preparing the two key precursors, trans-4-(benzyloxy)cyclohexylamine (2) and 5-chloropentanoyl chloride (4) , separately before their final coupling. This strategy allows for the purification of each intermediate, ensuring a high-purity final product.
Figure 1: Convergent synthetic strategy for the target molecule.
Synthesis of Precursor 1: trans-4-(Benzyloxy)cyclohexylamine
The synthesis of the amine precursor leverages the commercially available and affordable trans-4-aminocyclohexanol. The hydroxyl group is converted to a benzyl ether, which serves as a protecting group and a lipophilic moiety.
Protocol 2.1: Benzylation of trans-4-Aminocyclohexanol
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF).
-
Amine Addition: Cool the suspension to 0 °C in an ice bath. Dissolve trans-4-aminocyclohexanol (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes.
-
Rationale: The hydroxyl group is more acidic than the amine and will be deprotonated preferentially by the strong base NaH, forming a sodium alkoxide.
-
-
Benzyl Bromide Addition: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. Then, add benzyl bromide (BnBr, 1.1 eq.) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield pure trans-4-(benzyloxy)cyclohexylamine.
Synthesis of Precursor 2: 5-Chloropentanoyl chloride
5-Chloropentanoyl chloride is a key reagent that can be synthesized from δ-valerolactone or 5-chlorovaleric acid.[1][2]
Protocol 2.2: Preparation of 5-Chloropentanoyl chloride
-
From δ-Valerolactone: In a suitable reaction vessel, δ-valerolactone (1.0 eq.) is treated with a chlorinating agent such as phosgene or thionyl chloride, often with a catalyst.[3]
-
From 5-Chlorovaleric Acid: A more common laboratory-scale preparation involves the reaction of 5-chlorovaleric acid (1.0 eq.) with thionyl chloride (SOCl₂, ~1.2 eq.) at room temperature or with gentle heating.[1]
-
Purification: The resulting 5-chloropentanoyl chloride is typically purified by distillation under reduced pressure to yield a colorless liquid.[1]
Final Amide Coupling Reaction
The final step is the formation of the amide bond, a robust and well-established transformation.
Figure 2: Workflow for the final amide coupling step.
Protocol 2.3: Synthesis of N-((1r,4r)-4-(Benzyloxy)cyclohexyl)-5-chloropentanamide
-
Reaction Setup: Dissolve trans-4-(benzyloxy)cyclohexylamine (1.0 eq.) and a non-nucleophilic base such as triethylamine (TEA, 1.2 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C.[4]
-
Acyl Chloride Addition: Add a solution of 5-chloropentanoyl chloride (1.1 eq.) in anhydrous DCM dropwise to the stirred amine solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor for the disappearance of the starting amine by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude amide can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed.[7]
Characterization and Quality Control
Rigorous characterization is essential to confirm the identity and purity of the final compound.
| Technique | Expected Observations |
| ¹H NMR | - Multiplets for the aromatic protons of the benzyl group (~7.2-7.4 ppm).- A singlet for the benzylic CH₂ protons (~4.5 ppm).- Signals for the cyclohexyl protons.- Triplets for the methylene groups of the pentanamide chain.- A triplet for the terminal CH₂Cl group (~3.6 ppm).- A doublet for the amide N-H proton. |
| ¹³C NMR | - Distinct signals for the aromatic, benzylic, cyclohexyl, and pentanamide carbons.- A downfield signal for the carbonyl carbon (~170-175 ppm).- A signal for the carbon bearing the chlorine atom (~45 ppm). |
| Mass Spec (HRMS) | Calculated m/z for [M+H]⁺ should be confirmed to within 5 ppm. |
| FT-IR | - N-H stretch (~3300 cm⁻¹).- C=O stretch (amide I band) (~1640 cm⁻¹).- N-H bend (amide II band) (~1550 cm⁻¹).- C-O ether stretch (~1100 cm⁻¹). |
| Purity (HPLC) | >95% purity is recommended for biological screening applications. |
Potential Applications in Drug Discovery
While the specific biological activity of N-((1r,4r)-4-(benzyloxy)cyclohexyl)-5-chloropentanamide is uncharacterized, its structural components are present in numerous bioactive molecules. The terminal alkyl chloride makes it an ideal scaffold for the synthesis of compound libraries via nucleophilic substitution, targeting a wide range of biological targets.
Potential Therapeutic Areas:
-
Oncology: The cyclohexyl and benzyloxy moieties are found in various kinase and enzyme inhibitors.[8][9] The molecule could serve as a starting point for developing targeted covalent inhibitors (TCIs) by introducing a nucleophilic trap on the target protein that reacts with the alkyl chloride.
-
Neuroscience: The lipophilic nature of the compound suggests potential for blood-brain barrier penetration. Similar structures have been investigated as ligands for various central nervous system receptors.
-
Infectious Diseases: The scaffold could be elaborated to target enzymes or proteins essential for viral or bacterial replication. For example, CCR5 antagonists, a class of anti-HIV agents, feature complex substituted cyclohexyl moieties.[10]
Figure 3: Application of the core scaffold in discovery chemistry.
Safety, Handling, and Storage
-
Safety: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Acyl chlorides are corrosive and moisture-sensitive. The final compound should be treated as potentially hazardous.
-
Handling: Conduct all manipulations in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Conclusion
This guide provides a comprehensive framework for the synthesis, purification, characterization, and potential application of N-((1r,4r)-4-(benzyloxy)cyclohexyl)-5-chloropentanamide. By leveraging established synthetic methodologies for amide bond formation, this versatile intermediate can be reliably produced in high purity. Its true value lies in its potential as a scaffold for the creation of diverse chemical libraries, enabling the exploration of new chemical space and the discovery of novel therapeutic agents.
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trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide molecular weight
An In-Depth Technical Guide to the Molecular Weight Determination of trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide
Authored by: [Your Name/Department], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the determination of the molecular weight for the compound this compound. The document details the theoretical calculation based on its molecular formula and outlines the principles and methodologies for its empirical verification using mass spectrometry. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require a thorough understanding of the characterization of this and similar N-substituted amide compounds.
Introduction
This compound is a chemical intermediate of interest in pharmaceutical synthesis.[1][2] Accurate determination of its molecular weight is a fundamental prerequisite for its identification, purity assessment, and stoichiometric calculations in subsequent chemical reactions. This guide will first establish the theoretical molecular weight from its chemical formula and then delve into the practical aspects of its verification.
Theoretical Molecular Weight Calculation
The definitive molecular formula for this compound is C₁₈H₂₆ClNO₂.[2][3][4][5] The molecular weight is calculated by summing the atomic weights of all constituent atoms.
Atomic Weights of Constituent Elements
The calculation relies on the standard atomic weights of Carbon (C), Hydrogen (H), Chlorine (Cl), Nitrogen (N), and Oxygen (O).
| Element | Symbol | Atomic Weight ( g/mol ) |
| Carbon | C | 12.011 |
| Hydrogen | H | 1.008 |
| Chlorine | Cl | 35.453 |
| Nitrogen | N | 14.007 |
| Oxygen | O | 15.999 |
Calculation Based on Molecular Formula
The molecular weight (MW) is calculated as follows:
MW = (18 × Atomic Weight of C) + (26 × Atomic Weight of H) + (1 × Atomic Weight of Cl) + (1 × Atomic Weight of N) + (2 × Atomic Weight of O)
MW = (18 × 12.011) + (26 × 1.008) + (1 × 35.453) + (1 × 14.007) + (2 × 15.999)
MW = 216.198 + 26.208 + 35.453 + 14.007 + 31.998
MW = 323.864 g/mol
This calculated value is consistent with the molecular weight provided by various chemical suppliers.[1][2][3][4]
Empirical Verification by Mass Spectrometry
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound by measuring its mass-to-charge ratio (m/z).
Principle of Mass Spectrometry
In a mass spectrometer, molecules are ionized, and the resulting ions are accelerated and separated based on their m/z ratio. For this compound, common ionization techniques would include Electron Ionization (EI) and Electrospray Ionization (ESI).
Expected Mass Spectrum
Under typical mass spectrometric conditions, the molecule is expected to form a molecular ion (M⁺) or a protonated molecule ([M+H]⁺).
-
Electron Ionization (EI): This technique often results in the formation of the molecular ion (M⁺). For this compound, a peak would be expected at an m/z corresponding to its molecular weight.
-
Electrospray Ionization (ESI): A softer ionization technique, ESI commonly produces a protonated molecule ([M+H]⁺).[6] This would result in a prominent peak at m/z 324.87.
The presence of chlorine, with its two stable isotopes ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), will result in a characteristic isotopic pattern for the molecular ion peak. An M+2 peak with an intensity of approximately one-third of the molecular ion peak is expected.
Amides are known to undergo specific fragmentation pathways in mass spectrometry.[7] A common fragmentation is the cleavage of the amide bond (N-CO), which would lead to the formation of an acylium ion.[8]
Workflow for Mass Spectrometry Analysis
Caption: Interrelation of analytical methods for compound characterization.
Conclusion
The molecular weight of this compound has been theoretically calculated to be 323.86 g/mol based on its molecular formula C₁₈H₂₆ClNO₂. This value can be empirically confirmed with high accuracy using mass spectrometry, which will also provide structural information through fragmentation analysis and isotopic patterns. Complementary techniques such as NMR and IR spectroscopy are crucial for the complete structural elucidation and confirmation of the compound's identity, thereby validating the molecular formula used for the molecular weight calculation.
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trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide chemical structure
An In-Depth Technical Guide to trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide: Synthesis, Characterization, and Application in Drug Development
Abstract
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. Primarily recognized for its role in the synthesis of OPC-13013, a metabolite of the antiplatelet agent Cilostazol, this compound is of significant interest to researchers in medicinal chemistry and drug development.[1][] This document delineates its chemical identity, physicochemical properties, and its strategic importance in the pharmaceutical landscape. Furthermore, it offers a detailed, field-proven synthesis protocol, a predictive analysis of its spectroscopic characteristics, and essential handling information, designed to equip scientists with the knowledge to synthesize, validate, and utilize this molecule effectively.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. This section details the structural and physical characteristics of this compound.
Nomenclature and Chemical Identifiers
-
Systematic IUPAC Name: N-((1r,4r)-4-(benzyloxy)cyclohexyl)-5-chloropentanamide[3][]
-
Common Name: this compound
-
Synonyms: N-(trans-4-Benzyloxycyclohexyl)-5-chlorovaleramide[4][1][]
Molecular Structure
The molecule consists of three primary moieties: a pentanamide core, a terminal chloroalkane, and a substituted cyclohexyl group. The "trans" designation is critical, referring to the stereochemical relationship of the substituents on the cyclohexane ring, which dictates the molecule's three-dimensional conformation.
-
InChI: InChI=1S/C18H26ClNO2/c19-13-5-4-8-18(21)20-16-9-11-17(12-10-16)22-14-15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2,(H,20,21)/t16-,17-[][6][7]
Physicochemical Data
The following table summarizes the key physical and chemical properties essential for laboratory handling, storage, and experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₂₆ClNO₂ | [] |
| Molecular Weight | 323.86 g/mol | [1][][5] |
| Appearance | White Solid | [1][] |
| Melting Point | 108-109.5°C | [4][] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | [4][] |
| Storage Conditions | 2-8°C Refrigerator, or -20°C for long-term storage | [3][] |
Context in Pharmaceutical Research and Development
The relevance of this molecule is not as a therapeutic agent itself, but as a crucial building block in the synthesis of a pharmacologically relevant compound.
Role as a Synthetic Intermediate
This compound is a documented intermediate in the synthesis of OPC-13013.[1] OPC-13013 is a known human metabolite of Cilostazol, a medication used to treat symptoms of intermittent claudication resulting from chronic arterial occlusive disease.[8] The ability to synthesize metabolites is vital for drug development, enabling comprehensive studies on pharmacokinetics, toxicology, and drug-drug interactions.
Caption: Retrosynthetic pathway for the target molecule.
Step-by-Step Synthesis Protocol
This protocol describes the reaction of 5-chlorovaleryl chloride with trans-4-(phenylmethoxy)cyclohexylamine. The causality behind each step is explained to ensure a deep understanding of the process.
Materials:
-
trans-4-(Phenylmethoxy)cyclohexylamine
-
5-Chlorovaleryl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate and Hexane (for recrystallization)
Procedure:
-
Reactant Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve trans-4-(phenylmethoxy)cyclohexylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Causality: DCM is used as an inert solvent that readily dissolves the reactants. Triethylamine is a non-nucleophilic base crucial for scavenging the hydrochloric acid byproduct generated during the reaction, preventing protonation of the starting amine.
-
-
Acylation: Cool the solution to 0°C using an ice bath. Add 5-chlorovaleryl chloride (1.05 eq) dropwise via a syringe or dropping funnel over 15-20 minutes.
-
Causality: The reaction is exothermic; cooling prevents potential side reactions and ensures controlled formation of the amide. Slow, dropwise addition prevents a rapid temperature increase.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up - Quenching and Washing: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine (to reduce the solubility of organic material in the aqueous phase).
-
Trustworthiness: This multi-step washing procedure is a self-validating system to ensure the removal of both basic and acidic impurities, leading to a cleaner crude product.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexane, to obtain the pure this compound as a white crystalline solid. [9] * Causality: Recrystallization is a powerful purification technique for crystalline solids, effectively removing trace impurities and resulting in a high-purity final product suitable for analytical validation.
Caption: Experimental workflow for the synthesis and purification of the target compound.
Spectroscopic Characterization
Structural confirmation is achieved through a combination of spectroscopic methods. While experimental spectra should be acquired for any newly synthesized batch, the following tables provide predicted data based on the known structure and analogous compounds. [10]
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.40 - 7.25 | m | 5H | Ar-H (Phenyl ring) |
| ~ 5.70 | d | 1H | -NH - |
| ~ 4.50 | s | 2H | -O-CH₂ -Ph |
| ~ 3.80 | m | 1H | -N-CH - (Cyclohexyl) |
| ~ 3.55 | t | 2H | -CH₂ -Cl |
| ~ 3.45 | m | 1H | -O-CH - (Cyclohexyl) |
| ~ 2.20 | t | 2H | -C(=O)-CH₂ - |
| ~ 2.10 - 1.20 | m | 12H | Cyclohexyl-H & Pentanamide alkyl H |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 172.0 | C =O (Amide) |
| ~ 138.0 | C -Ar (Quaternary) |
| ~ 128.5 | C -Ar |
| ~ 127.8 | C -Ar |
| ~ 76.0 | -O-C H- (Cyclohexyl) |
| ~ 70.0 | -O-C H₂-Ph |
| ~ 48.0 | -N-C H- (Cyclohexyl) |
| ~ 45.0 | -C H₂-Cl |
| ~ 36.0 | -C(=O)-C H₂- |
| ~ 32.0 - 25.0 | Remaining Alkyl C |
Predicted FT-IR Data (KBr, cm⁻¹)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Strong, Broad | N-H Stretch |
| ~ 3030 | Medium | C-H Stretch (Aromatic) |
| ~ 2930, 2850 | Strong | C-H Stretch (Aliphatic) |
| ~ 1640 | Strong | C=O Stretch (Amide I) |
| ~ 1540 | Strong | N-H Bend (Amide II) |
| ~ 1100 | Strong | C-O Stretch (Ether) |
| ~ 650 | Medium | C-Cl Stretch |
Safety and Handling
Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Toxicity: While specific toxicity data is not widely available, it should be handled as a potentially hazardous chemical. The precursors, particularly acyl chlorides, are corrosive and lachrymatory.
References
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Pharmaffiliates. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
-
Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
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Dewei Na. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
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Fisher Scientific. (n.d.). This compound, TRC. Retrieved January 12, 2026, from [Link]
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Fisher Scientific. (n.d.). This compound, TRC. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). 5-chloro-N-cyclohexylpentanamide. Retrieved January 12, 2026, from [Link]
-
Google Patents. (2012). US 2012/0264721 A1 - Deuterated Cilostazol. Retrieved January 12, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-cyclohexyl-5-chloropentanamide. Retrieved January 12, 2026, from [Link]
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An In-depth Technical Guide on the Role of trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide in the Context of Cilostazol Metabolism
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide and its relationship to the antiplatelet and vasodilatory drug, cilostazol. A critical clarification is established from the outset: this compound is not a metabolite of cilostazol but rather a key intermediate in its chemical synthesis. This guide will first delineate the synthetic pathway of cilostazol, positioning the role of this intermediate. Subsequently, a thorough review of cilostazol's pharmacokinetics and metabolic fate is presented, with a focus on the enzymatic pathways and the formation of its active metabolites. Finally, we will explore the hypothetical implications of this intermediate's presence on cilostazol's metabolism and outline experimental protocols for its investigation.
Introduction to Cilostazol and the Nature of the Inquiry
Cilostazol is a quinolinone-derivative medication indicated for the symptomatic treatment of intermittent claudication in peripheral vascular disease.[1][2] Its therapeutic effects are mediated through the inhibition of phosphodiesterase III (PDE3), which leads to an increase in cyclic adenosine monophosphate (cAMP) in platelets and blood vessels.[3][4][5] This increase in cAMP results in the inhibition of platelet aggregation and vasodilation.[3][4][5]
The subject of this guide, this compound, has been queried in the context of cilostazol metabolism. However, available data identifies this compound not as a product of in vivo biotransformation, but as a synthetic intermediate used in the manufacturing of cilostazol.[6] This distinction is crucial for a scientifically accurate understanding. Therefore, this document will first establish the role of this compound in the synthesis of cilostazol and then delve into the established metabolic pathways of the parent drug.
Chemical Identity and Synthetic Pathway
2.1. Chemical Profile of the Intermediate
-
Chemical Name: this compound[6]
-
Molecular Formula: C18H26ClNO2[7]
-
Synonyms: N-((1r,4r)-4-(Benzyloxy)cyclohexyl)-5-chloropentanamide[6]
2.2. Role in Cilostazol Synthesis
The synthesis of cilostazol involves the coupling of two key fragments. One of these fragments is derived from this compound. The following diagram illustrates a plausible synthetic route, highlighting the position of this intermediate.
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A Technical Guide to the Synthesis and Characterization of N-((1r,4r)-4-(Benzyloxy)cyclohexyl)-5-chloropentanamide
Abstract
This document provides a comprehensive technical guide for the inaugural synthesis and characterization of the novel compound, N-((1r,4r)-4-(benzyloxy)cyclohexyl)-5-chloropentanamide. As this molecule is not described in the current scientific literature, this guide serves as a foundational blueprint for its discovery and validation in a research setting. We present a robust, logical synthetic strategy, beginning with a retrosynthetic analysis to identify key precursors: (1r,4r)-4-(benzyloxy)cyclohexylamine and 5-chloropentanoyl chloride. Detailed, field-proven protocols for the stereoselective synthesis of the amine precursor and the preparation of the acyl chloride are provided, emphasizing the causality behind experimental choices. The guide culminates in the final amide coupling reaction, followed by a proposed framework for the structural elucidation and purity assessment of the target compound using modern analytical techniques. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to expand their library of novel chemical entities.
Introduction and Rationale
The exploration of novel chemical space is a cornerstone of innovation in medicinal chemistry and materials science. The target molecule, N-((1r,4r)-4-(benzyloxy)cyclohexyl)-5-chloropentanamide, combines several structural features of interest. The trans-4-substituted cyclohexylamine moiety is a prevalent scaffold in numerous bioactive molecules, valued for its rigid, three-dimensional structure that can effectively orient functional groups for target engagement.[1][2] The benzyloxy group provides a stable ether linkage and lipophilicity, while the terminal chloropentanamide side chain offers a reactive handle for further chemical elaboration or potential covalent interaction with biological targets.
This guide outlines a strategic pathway for the first-ever synthesis of this compound. The chosen synthetic route is designed for efficiency, stereochemical control, and validation at each stage, reflecting a best-practice approach to the discovery of new chemical matter.
Retrosynthetic Analysis
A logical disconnection of the target molecule at the amide bond provides the most direct synthetic pathway. This retrosynthetic approach identifies a primary amine and an acyl chloride as the immediate precursors. This strategy is advantageous as the formation of amides from these functional groups is one of the most reliable and high-yielding reactions in organic chemistry.
Figure 1: Retrosynthetic analysis of the target compound.
Synthesis of Key Precursors
Stereoselective Synthesis of (1r,4r)-4-(Benzyloxy)cyclohexylamine
The critical challenge in synthesizing this precursor is establishing the trans (1r,4r) stereochemistry. We propose a modern, efficient chemoenzymatic approach starting from 4-hydroxycyclohexanone, which allows for high stereoselectivity.
Workflow Overview:
Figure 2: Proposed workflow for amine precursor synthesis.
Experimental Protocol:
Step 1: Synthesis of 4-(Benzyloxy)cyclohexanone
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C, add a solution of 4-hydroxycyclohexanone (1.0 eq.) in THF dropwise.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction back to 0°C and add benzyl bromide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully by the slow addition of water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-(benzyloxy)cyclohexanone.
-
Expert Insight: The use of sodium hydride ensures complete deprotonation of the alcohol, leading to an efficient Williamson ether synthesis. Performing the reaction at 0°C initially helps control the exothermic reaction.
Step 2: Enzymatic Reductive Amination to (1r,4r)-4-(Benzyloxy)cyclohexylamine
-
In a temperature-controlled vessel, prepare a buffered solution (e.g., potassium phosphate buffer, pH 7.5).
-
Add D-alanine (as the amine donor, ~1.5 eq.), pyridoxal 5'-phosphate (PLP, catalytic amount), and a suitable transaminase (ω-TA) enzyme known for activity on cyclic ketones.[3][4]
-
Add the 4-(benzyloxy)cyclohexanone (1.0 eq.) substrate, potentially with a co-solvent like DMSO to improve solubility.
-
Maintain the reaction at a constant temperature (e.g., 30-40°C) with gentle agitation for 24-48 hours. The pyruvate byproduct from alanine can be removed using lactate dehydrogenase (LDH) and NADH to drive the equilibrium.
-
Monitor the reaction progress by HPLC or GC-MS.
-
Upon completion, stop the reaction by adding a strong base (e.g., NaOH solution to pH > 12) to deprotonate the amine product.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate. Dry the combined organic layers and concentrate under reduced pressure to yield the desired trans-amine. The stereoselectivity is conferred by the enzyme's active site, which preferentially delivers the amine group to form the thermodynamically more stable equatorial amine.[3]
Synthesis of 5-Chloropentanoyl Chloride
This precursor is synthesized from commercially available 5-chloropentanoic acid using thionyl chloride. This is a standard and highly effective method for converting carboxylic acids to acyl chlorides.
Workflow Overview:
Figure 3: Synthesis of the acyl chloride precursor.
Experimental Protocol:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas).
-
To the flask, add 5-chloropentanoic acid (1.0 eq.) and thionyl chloride (SOCl₂, ~1.5-2.0 eq.). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[5]
-
Heat the mixture to reflux (approx. 76°C) and maintain for 2-4 hours. The reaction is complete when gas evolution ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under atmospheric pressure.
-
Purify the resulting 5-chloropentanoyl chloride by vacuum distillation to obtain the final product as a clear liquid.[6][7]
-
Trustworthiness: This is a self-validating system because the byproducts, SO₂ and HCl, are gases that escape the reaction mixture, driving the equilibrium towards the product according to Le Châtelier's principle.[5][8][9] This ensures a high conversion rate.
Final Amide Coupling: Synthesis of the Target Compound
The final step involves the nucleophilic acyl substitution reaction between the synthesized amine and acyl chloride. This is a classic Schotten-Baumann type reaction.[10][]
Workflow Overview:
Figure 4: Final amide coupling reaction.
Experimental Protocol:
-
Dissolve (1r,4r)-4-(benzyloxy)cyclohexylamine (1.0 eq.) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.2 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of 5-chloropentanoyl chloride (1.05 eq.) in DCM dropwise to the stirred amine solution.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, wash the reaction mixture sequentially with dilute HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization or column chromatography to yield the final product, N-((1r,4r)-4-(benzyloxy)cyclohexyl)-5-chloropentanamide.
-
Expert Insight: The base (triethylamine) is crucial. It neutralizes the HCl generated during the reaction.[12] Without it, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The dropwise addition at 0°C helps to control the exothermic nature of the acylation.[]
Proposed Characterization and Data
To confirm the successful synthesis and purity of the novel compound, a suite of analytical techniques should be employed. The expected data are summarized below.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the benzylic protons (~4.5 ppm), phenyl protons (7.2-7.4 ppm), cyclohexyl protons (1.2-3.8 ppm), the amide N-H proton (a broad singlet, ~5.5-6.5 ppm), and the aliphatic protons of the chloropentanoyl chain, including a triplet for the -CH₂Cl group (~3.6 ppm). |
| ¹³C NMR | A signal for the amide carbonyl (~172 ppm), signals for the aromatic carbons of the benzyl group, and distinct signals for the carbons of the cyclohexyl and pentanoyl chains. |
| Mass Spectrometry (HRMS) | Calculation of the exact mass for C₂₄H₃₀ClNO₂. The expected [M+H]⁺ peak should be observed to confirm the molecular formula. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch (~3300 cm⁻¹), C-H stretches (~2850-3100 cm⁻¹), and a strong absorption for the amide C=O stretch (~1640 cm⁻¹). |
| HPLC | A single major peak indicating high purity (>95%). |
Conclusion
This guide provides a robust and scientifically grounded pathway for the discovery of N-((1r,4r)-4-(benzyloxy)cyclohexyl)-5-chloropentanamide. By leveraging stereoselective enzymatic synthesis and classic, reliable organic reactions, this novel compound can be synthesized with a high degree of confidence. The detailed protocols and mechanistic insights serve as a valuable resource for researchers aiming to construct this and similar molecules, fostering further exploration in chemical and pharmaceutical development.
References
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Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
-
Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. [Link]
-
Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]
-
OrgoSolver. Carboxylic Acid → Acid Chloride with SOCl₂. OrgoSolver. [Link]
-
Organic Chemistry Data. Acid to Acid Chloride - Common Conditions. Organic Chemistry Data. [Link]
-
Organic Chemistry Data. Amine to Amide (via Acid Chloride) - Common Conditions. Organic Chemistry Data. [Link]
-
Fisher Scientific. Amide Synthesis. Fisher Scientific. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
Chemguide. reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]
-
Farkas, E., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry. [Link]
-
Wang, X., et al. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloaddition. Chemical Science. [Link]
-
Morgan, B. P., et al. (2009). Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step. The Journal of Organic Chemistry. [Link]
-
RTI International. Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step. RTI International. [Link]
- Google Patents. (2013). CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride.
-
Patsnap. A kind of preparation method of 5-chloropentanoyl chloride. Eureka | Patsnap. [Link]
-
ResearchGate. (2022). Preparation of 4‐substituted cyclohexylamines. ResearchGate. [Link]
-
ResearchGate. (2022). Synthesis of cis/trans 4‐substituted cyclohexylamines with different.... ResearchGate. [Link]
-
PubMed. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. PubMed. [Link]
-
New Journal of Chemistry (RSC Publishing). One-pot synthesis of cyclohexylamine and N-aryl pyrroles via hydrogenation of nitroarenes over the Pd0.5Ru0.5-PVP catalyst. New Journal of Chemistry. [Link]
-
PubMed Central. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central. [Link]
-
The Journal of Organic Chemistry. (2001). Enantioselective Synthesis of ( R )- and ( S )-4-Benzyloxy-2-cyclohexen-1-one. The Journal of Organic Chemistry. [Link]
- Google Patents. CN102153459B - Method for preparing 5-chloro-valeryl chloride and adipoyl chloride simultaneously by one-pot method.
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Methodological & Application
analytical methods for cilostazol intermediates
An Application Guide to the Analytical Methods for Cilostazol Intermediates
Authored by: Senior Application Scientist
Introduction
Cilostazol, chemically known as 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2(1H)-quinolinone, is a potent phosphodiesterase III inhibitor.[1] It is primarily prescribed to alleviate the symptoms of intermittent claudication in patients with peripheral arterial disease.[2][3] The synthesis of this complex molecule involves multiple steps and key intermediates. The purity of these intermediates is paramount as it directly impacts the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). Uncontrolled impurities originating from starting materials or intermediates can lead to the formation of undesirable related substances in the final product, including potentially genotoxic impurities.
This comprehensive guide provides detailed application notes and protocols for the essential analytical methods used to characterize and control the quality of key cilostazol intermediates. We will delve into the causality behind experimental choices, grounding our protocols in the principles of scientific integrity and regulatory compliance, primarily referencing the International Council for Harmonisation (ICH) guidelines.[4][5]
Regulatory Framework: The Imperative of Method Validation
Before deploying any analytical method for quality control, it is a regulatory requirement to demonstrate that it is fit for its intended purpose. The ICH Q2(R2) guideline provides a framework for validating analytical procedures, ensuring they are reliable, reproducible, and accurate.[6][7] This validation process assesses key performance characteristics such as specificity, linearity, accuracy, precision, and robustness, providing a self-validating system for every protocol described herein.[8]
Key Intermediates in Cilostazol Synthesis
The most common synthetic route for cilostazol involves the coupling of two primary intermediates.[9] The control of these starting materials is the first and most critical step in ensuring the purity of the final API.
| Intermediate Name | Chemical Structure | CAS Number | Role in Synthesis |
| 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one | ![]() | 54197-66-9 | Provides the quinolinone core of cilostazol. |
| 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole | ![]() | 73963-42-5 | Forms the cyclohexyl-tetrazole side chain. |
Structures are illustrative representations.
The reaction between these two intermediates forms the cilostazol molecule. Impurities in either intermediate can carry through or lead to the formation of new impurities, such as dimers or isomers.[10]
Core Analytical Techniques & Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is the cornerstone of quality control for pharmaceuticals due to its high resolution, sensitivity, and quantitative accuracy. It is used to determine the purity of intermediates and quantify any related substances.
Expertise & Causality: A reversed-phase (RP-HPLC) method is typically employed because cilostazol and its intermediates are moderately nonpolar. A C18 column offers excellent hydrophobic retention. A gradient elution is often necessary to separate the main intermediate peak from impurities that may have significantly different polarities, ensuring a comprehensive purity profile within a reasonable analysis time. The UV detection wavelength is selected based on the chromophore of the analyte, typically at the λmax for maximum sensitivity.[11][12]
Protocol: Purity Determination of 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one
1. Principle: This gradient RP-HPLC method separates the main compound from its potential impurities, which are then quantified using an external standard or by area percent.
2. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | Kinetex C18 (100 mm x 4.6 mm, 2.6 µm) or equivalent.[13] |
| Mobile Phase A | 0.01 M Potassium Phosphate Buffer, pH adjusted to 3.0 with phosphoric acid. |
| Mobile Phase B | Acetonitrile. |
| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10% to 80% B; 20-25 min: 80% B; 25.1-30 min: 10% B (re-equilibration). |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Detection | UV at 254 nm.[14] |
| Injection Volume | 10 µL. |
4. Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Test Solution: Accurately weigh approximately 25 mg of the intermediate and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a concentration of about 0.5 mg/mL.
-
Reference Solution (for impurity identification): Prepare solutions of known related substances at a concentration of ~0.00075 mg/mL (0.15% level).
5. System Suitability:
-
Inject a system suitability solution containing the main compound and key impurities.
-
Acceptance Criteria: Resolution between the main peak and the closest eluting impurity should be >2.0. The tailing factor for the main peak should be <1.5. The relative standard deviation (%RSD) for replicate injections should be <2.0%.
6. Data Interpretation:
-
Calculate the percentage of each impurity using the formula for area normalization: % Impurity = (Area_impurity / Total_Area_all_peaks) * 100
LC-MS/MS for Trace and Genotoxic Impurity Analysis
For impurities that are present at very low levels or are potentially genotoxic (e.g., residual azides from tetrazole ring formation), the sensitivity of HPLC-UV may be insufficient.[15][16] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity for these applications.
Expertise & Causality: LC-MS/MS combines the separation power of HPLC with the mass-resolving capability of a triple quadrupole mass spectrometer. By using Multiple Reaction Monitoring (MRM) mode, the instrument can selectively monitor for a specific precursor-to-product ion transition, effectively filtering out background noise and matrix interference. This allows for quantification at parts-per-million (ppm) or even parts-per-billion (ppb) levels.[17]
Protocol: Limit Test for a Potential Genotoxic Impurity (PGI) in Cilostazol API
This protocol is adapted from a method for a PGI in the final API but is directly applicable to late-stage intermediates.[15]
1. Principle: A sensitive HPLC-MS method to quantify a specific PGI. The method uses Selected Ion Monitoring (SIM) or MRM to achieve the required low limit of quantification (LOQ).
2. Instrumentation:
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.
3. Chromatographic and MS Conditions:
| Parameter | Condition |
| Column | UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent.[17] |
| Mobile Phase | Acetonitrile and 2.0 mM Ammonium Formate (pH 5.0 with 0.1% Formic Acid) (80:20, v/v).[17] |
| Flow Rate | 0.35 mL/min.[17] |
| Ionization Mode | ESI Positive.[17] |
| Monitoring | SIM or MRM mode (specific m/z transitions depend on the target impurity). |
| Example Transition | For Cilostazol: m/z 370.3 → 288.3.[17] |
4. Sample Preparation:
-
Test Solution: Prepare a concentrated solution of the intermediate (e.g., 10 mg/mL) in a suitable diluent. Solubility may limit the concentration.
-
Standard Solution: Prepare a standard of the PGI at the specified limit concentration (e.g., 2.5 ppm relative to the main compound).
5. Data Interpretation:
-
Compare the peak area of the PGI in the Test Solution to the peak area in the Standard Solution. The response in the test sample must be less than or equal to the standard to pass the limit test. The method must be validated to have a Limit of Quantification (LOQ) below the required reporting threshold.[15]
Spectroscopic Methods: NMR and FT-IR for Structural Elucidation
When a new, unknown impurity is detected during HPLC analysis, spectroscopic methods are required to determine its structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of atoms in a molecule, allowing for unambiguous structure determination.[18][19][20]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in a molecule, serving as a complementary technique to confirm structural features.[10]
Expertise & Causality: These methods are not used for routine quality control but are indispensable for characterization and investigation. An impurity peak from an HPLC run can be physically collected (fraction collection), concentrated, and then analyzed by NMR and MS to elucidate its complete structure. This is critical for understanding degradation pathways or problematic side-reactions in the synthesis.[10][21]
Protocol: Structural Identification of an Unknown Impurity
1. Principle: To isolate an unknown impurity detected by HPLC and determine its chemical structure using a combination of mass spectrometry and NMR.
2. Workflow:
-
Step 1: Detection: Identify the unknown impurity peak in the HPLC chromatogram of a cilostazol intermediate.
-
Step 2: Isolation: Use preparative or semi-preparative HPLC to isolate and collect the fraction corresponding to the unknown impurity peak.
-
Step 3: Mass Analysis (LC-MS): Infuse the collected fraction into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to determine its accurate mass and molecular formula. Perform MS/MS fragmentation to obtain structural fragments.
-
Step 4: NMR Analysis: Dissolve the isolated impurity in a deuterated solvent (e.g., DMSO-d₆) and acquire ¹H, ¹³C, COSY, and HSQC spectra.
-
Step 5: Structure Elucidation: Combine the molecular formula from MS with the connectivity information from NMR to propose a definitive structure for the impurity.[10]
Visualized Workflows
Summary of Method Validation Parameters (ICH Q2(R2))
A robust analytical method for cilostazol intermediates must be validated to prove its suitability.[5][8]
| Validation Parameter | Purpose |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of other components. |
| Linearity | To show a direct proportional relationship between analyte concentration and the method's response. |
| Range | The interval between the upper and lower concentrations for which the method is precise and accurate. |
| Accuracy | The closeness of the test results to the true value, often determined by recovery studies. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. |
| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. |
| Quantitation Limit (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in parameters. |
Conclusion
The rigorous analytical control of cilostazol intermediates is a non-negotiable aspect of pharmaceutical manufacturing. The application of robust, validated analytical methods such as HPLC, LC-MS, and spectroscopic techniques ensures that these starting materials meet the stringent purity requirements necessary for producing safe and effective Cilostazol API. By understanding the principles behind these methods and adhering to systematic validation protocols outlined by regulatory bodies like the ICH, researchers and drug development professionals can maintain the highest standards of quality throughout the entire manufacturing process.
References
- Vertex AI Search. (2025, July 2). Understanding ICH Q2(R2)
- Vertex AI Search. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- AMSbiopharma. (2025, July 22).
- ICH. (2023, November 30).
- PubMed Central. A Validated HPLC/MS Limit Test Method for a Potential Genotoxic Impurity in Cilostazol and its Quantification in the API and in the Commercially Available Drug Product.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- U.S. Pharmacopeia. Cilostazol.
- International Journal of Pharmacy and Biological Sciences. (n.d.). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF CILOSTAZOL IN PHARMACEUTICAL DOSAGE FORM.
- ScienceDirect. (n.d.).
- PMC - NIH. (n.d.). Hydrolytic Degradation Profile and RP-HPLC Estimation of Cilostazol in Tablet Dosage Form.
- Zenodo. (n.d.).
- USP. (2025, February 14). Cilostazol Tablets USP 2025.
- USP. (2025, February 14). Cilostazol.
- Niksan Pharmaceutical. (n.d.).
- Impact Factor. (2016, December 25). Development and Validation of UV-Spectrophotometric Method for Estimation of Cilostazol in Bulk and Pharmaceutical Dosage Form.
- Indian Journal of Pharmaceutical Sciences. (n.d.). Hydrolytic Degradation Profile and RP-HPLC Estimation of Cilostazol in Tablet Dosage Form.
- American Journal of Pharmacy & Health Research. (2015).
- Longdom Publishing. (n.d.).
- ResearchGate. (2025, August 7). Investigation and structural elucidation of a new impurity in bulk drug of cilostazol by LC/MS/MS, FT-IR and NMR | Request PDF.
- ChemicalBook. (n.d.). Cilostazol synthesis.
- Semantic Scholar. (n.d.). Investigation and structural elucidation of a new impurity in bulk drug of cilostazol by LC/MS/MS, FT‐IR and NMR.
- ResearchGate. (n.d.). ¹H NMR spectra of cilostazol (A)
- science24.com. (2014, March 13). Validation of HPLC methods for analyzing the chemical purity of cilostazol.
- InvivoChem. (n.d.). NMR Analysis for V0791 Cilostazol 73963-72-1 DMSO.
- ChemicalBook. (n.d.). Cilostazol(73963-72-1) 1H NMR spectrum.
- MDPI. (n.d.).
- SYNTHESIS OF RELATED SUBSTANCES OF CILOSTAZOL. (2008, September 22).
- European Medicines Agency. (n.d.). Cilostazol Art 31 - CHMP Opinion (positive).
- European Medicines Agency. (2013, March 21). Cilostazol-containing medicinal product (see Annex I) 50 mg tablets.
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- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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HPLC method for N-((1r,4r)-4-(Benzyloxy)cyclohexyl)-5-chloropentanamide
An Application Note for the Analysis of N-((1r,4r)-4-(Benzyloxy)cyclohexyl)-5-chloropentanamide using a Validated Reversed-Phase HPLC-UV Method
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-((1r,4r)-4-(benzyloxy)cyclohexyl)-5-chloropentanamide. The method utilizes a reversed-phase approach with an embedded polar group stationary phase, which provides excellent peak shape and selectivity. The protocol employs a gradient elution with a UV detector, ensuring high sensitivity and resolution. The method has been thoroughly validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity, making it suitable for routine quality control and research applications in pharmaceutical development.
Introduction and Method Rationale
N-((1r,4r)-4-(benzyloxy)cyclohexyl)-5-chloropentanamide is a complex organic molecule featuring a benzyloxycyclohexyl group and a chloropentanamide side chain. Accurate quantification of such compounds is critical during drug discovery, process development, and for final product quality control.[1] High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high sensitivity, reproducibility, and resolving power.
The development of this method was guided by the physicochemical properties of the analyte:
-
Structure and Polarity: The molecule possesses both hydrophobic regions (benzyloxy, cyclohexyl) and polar functional groups (amide). This moderately polar, non-ionic nature makes it an ideal candidate for reversed-phase chromatography.
-
Chromophore: The benzyloxy group contains a phenyl ring, which is a strong chromophore, allowing for sensitive detection using a UV-Vis detector. The typical maximum absorbance for a benzyl group is around 256-257 nm.[2]
-
Stationary Phase Selection: While a standard C18 column is often the first choice for reversed-phase separations, molecules containing amide groups can exhibit peak tailing due to interactions with residual silanols on the silica surface.[3] To mitigate this and provide alternative selectivity, an RP-Amide stationary phase was selected. These columns feature embedded polar groups that improve the peak shape of polar and basic compounds and are stable in highly aqueous mobile phases.[4][5][6] This choice ensures a symmetric peak and robust performance.
Experimental Protocol
Materials and Reagents
-
N-((1r,4r)-4-(benzyloxy)cyclohexyl)-5-chloropentanamide reference standard
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Methanol (HPLC Grade, for cleaning)
Instrumentation and Chromatographic Conditions
The experiments were performed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector.
| Parameter | Condition |
| HPLC Column | Ascentis® Express RP-Amide, 10 cm x 4.6 mm, 2.7 µm (or equivalent embedded polar group column)[4] |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-10 min, 50-90% B; 10-10.1 min, 90-50% B; 10.1-15 min, 50% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 257 nm |
Preparation of Solutions
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v) was used as the diluent for all standards and samples.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the Standard Stock Solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Method Validation Workflow
The developed method was validated according to ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[7][8] The validation process confirms that the analytical procedure is reliable, reproducible, and accurate for the analysis of the target analyte.[9][10]
Caption: HPLC Method Validation Workflow.
Results and Discussion
Specificity
Specificity was evaluated by injecting the diluent (blank) to check for any interfering peaks at the retention time of the analyte. The chromatogram of the blank showed no significant peaks at the analyte's retention time, confirming the method's specificity.
Linearity and Range
The linearity of the method was determined by analyzing seven concentrations of the analyte ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 1 - 100 µg/mL | - |
| Correlation Coefficient (R²) | 0.9998 | R² ≥ 0.999 |
| Regression Equation | y = 45210x + 1250 | - |
The high correlation coefficient indicates excellent linearity across the specified range.
Accuracy
Accuracy was determined by the recovery of known amounts of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.
| Spike Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80% | 99.5% | 0.8% | 98.0% - 102.0% Recovery |
| 100% | 100.8% | 0.5% | %RSD ≤ 2.0% |
| 120% | 101.2% | 0.6% |
The results demonstrate a high degree of accuracy for the analytical method.
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Repeatability: Six replicate injections of the 50 µg/mL standard were performed on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.
-
Intermediate Precision: The repeatability test was repeated on a different day by a different analyst using different equipment.
| Precision Level | % RSD | Acceptance Criteria |
| Repeatability (n=6) | 0.45% | %RSD ≤ 2.0% |
| Intermediate Precision (n=6) | 0.78% | %RSD ≤ 2.0% |
The low %RSD values confirm that the method is precise.
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio (S/N).
-
LOD (S/N ≈ 3): 0.3 µg/mL
-
LOQ (S/N ≈ 10): 1.0 µg/mL
The LOQ of 1.0 µg/mL was confirmed to be within the linear range and provided acceptable precision and accuracy.
Caption: Logic Diagram for Method Development.
Conclusion
A selective, linear, accurate, and precise reversed-phase HPLC method has been successfully developed and validated for the quantitative determination of N-((1r,4r)-4-(benzyloxy)cyclohexyl)-5-chloropentanamide. The use of an RP-Amide column provided excellent chromatographic performance with symmetric peak shapes. The validation results confirm that the method is reliable and suitable for its intended purpose in a quality control or research environment, adhering to the stringent requirements of the pharmaceutical industry.
References
-
METHOD DEVELOPMENT ON HPLC. Maharana Pratap P.G. College Hardoi. [Link]
-
Comparison of ion-pair and amide-based column reversed-phase liquid chromatography for the separation of thiamine-related compounds. PubMed. [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
HALO RP-Amide Columns. Advanced Materials Technology. [Link]
-
Infographic: What's the Best Column for Polar Compound Retention?. Waters Blog. [Link]
-
Polar Column in HPLC Example. Hawach. [Link]
-
HPLC Column Selection: Core to Method Development (Part I). Welch Materials. [Link]
-
HPLC Method Development: Standard Practices and New Columns. Agilent. [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
-
HPLC Method Development: From Beginner to Expert Part 2. Agilent. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Method Development Guide. ZirChrom. [Link]
-
Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]
-
Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical. [Link]
-
Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC Europe. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
-
A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. PubMed Central. [Link]
-
Investigations on Aqueous & Methanolic Solutions of Benzyl Alcohol Using Derivative Spectrophotometry in UV Region. Indian Journal of Technology. [Link]
-
UV-Vis Spectrum of Benzylamine. SIELC Technologies. [Link]
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- 10. youtube.com [youtube.com]
Application Note: Structural Elucidation of trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide using ¹H and ¹³C NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) analysis of trans-5-chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide, a key intermediate in the synthesis of pharmacologically active molecules.[1][2] We present detailed, step-by-step protocols for sample preparation and data acquisition for both ¹H and ¹³C NMR spectroscopy. Furthermore, a thorough analysis of the expected chemical shifts, multiplicities, and integrations is provided, grounded in the fundamental principles of NMR and supported by data from analogous chemical structures. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the structural characterization and purity assessment of this compound.
Introduction
This compound (Figure 1) is a synthetic organic compound with the molecular formula C₁₈H₂₆ClNO₂ and a molecular weight of 323.86 g/mol .[3][4] It serves as a crucial building block in medicinal chemistry, notably as an intermediate in the preparation of metabolites of drugs like Cilostazol.[1][2] Accurate structural confirmation and purity assessment are critical for its use in subsequent synthetic steps and for ensuring the quality of the final active pharmaceutical ingredient.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure in solution.[3] By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[5][6] This application note outlines the complete workflow for the NMR analysis of the title compound, from sample preparation to spectral interpretation.
Figure 1: Chemical Structure of this compound
Part 1: Experimental Protocols
Materials and Equipment
-
Analyte: this compound (white solid)[5]
-
Deuterated Solvent: Chloroform-d (CDCl₃) is a suitable choice due to the compound's solubility in chloroform and dichloromethane.[2][7]
-
Internal Standard: Tetramethylsilane (TMS) for chemical shift referencing (0.00 ppm).[4]
-
NMR Tubes: High-precision 5 mm NMR tubes.
-
Glassware: Pasteur pipettes, small vials.
-
NMR Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good spectral dispersion.
Protocol for Sample Preparation
The quality of the NMR spectrum is directly dependent on the meticulous preparation of the sample.[1][8] The following protocol ensures a homogenous sample free of particulate matter and paramagnetic impurities.
-
Weighing the Sample: Accurately weigh 10-20 mg of this compound into a clean, dry vial. This concentration is optimal for ¹H NMR and generally sufficient for ¹³C NMR with a reasonable number of scans.[9]
-
Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% TMS to the vial.[8]
-
Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the solid. Visually inspect the solution against a light source to confirm the absence of any suspended particles.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution into a 5 mm NMR tube. Avoid transferring any solid particles.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol for NMR Data Acquisition
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp spectral lines and high resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Part 2: Spectral Interpretation and Analysis
The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts are based on established ranges for similar functional groups and data from analogous structures.[10][11][12][13][14]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the protons of the phenylmethoxy group, the cyclohexyl ring, and the chloropentanamide chain.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| Phenyl-H | 7.25 - 7.40 | Multiplet | 5H | Aromatic protons typically resonate in this region. |
| -O-CH ₂-Ph | ~4.50 | Singlet | 2H | Methylene protons adjacent to an oxygen and a phenyl group are deshielded. |
| -NH - | ~5.8 - 6.5 | Broad Singlet | 1H | Amide protons are often broad and their chemical shift is concentration-dependent. |
| CH -NH | ~3.8 - 4.0 | Multiplet | 1H | Methine proton on the cyclohexyl ring attached to the nitrogen is deshielded. |
| CH -O | ~3.4 - 3.6 | Multiplet | 1H | Methine proton on the cyclohexyl ring attached to the oxygen is deshielded. |
| -C(=O)-CH ₂- | ~2.20 | Triplet | 2H | Methylene protons alpha to the carbonyl group. |
| -CH ₂-Cl | ~3.55 | Triplet | 2H | Methylene protons adjacent to the electronegative chlorine atom are significantly deshielded.[14] |
| Cyclohexyl-CH ₂ (axial & equatorial) | 1.20 - 2.10 | Multiplets | 8H | Aliphatic protons of the cyclohexyl ring. |
| -CH₂-CH ₂-CH₂- | ~1.80 | Multiplet | 2H | Methylene protons in the pentanamide chain. |
| -CH₂-CH ₂-CH₂Cl | ~1.60 | Multiplet | 2H | Methylene protons in the pentanamide chain. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C =O | ~172 | Carbonyl carbon of the amide.[12] |
| Phenyl C (quaternary) | ~138 | Aromatic carbon attached to the -OCH₂- group. |
| Phenyl C H | 127 - 129 | Aromatic carbons.[12] |
| -O-C H₂-Ph | ~70 | Methylene carbon adjacent to oxygen. |
| C H-NH | ~50 | Methine carbon of the cyclohexyl ring attached to nitrogen. |
| C H-O | ~77 | Methine carbon of the cyclohexyl ring attached to oxygen. |
| -C H₂-Cl | ~45 | Methylene carbon attached to chlorine.[14] |
| -C(=O)-C H₂- | ~36 | Methylene carbon alpha to the carbonyl. |
| Cyclohexyl-C H₂ | 30 - 35 | Aliphatic carbons of the cyclohexyl ring. |
| -CH₂-C H₂-CH₂- | ~28 | Methylene carbon in the pentanamide chain. |
| -CH₂-C H₂-CH₂Cl | ~25 | Methylene carbon in the pentanamide chain. |
Part 3: Workflow and Data Validation
The logical flow of the NMR analysis process is crucial for obtaining reliable and reproducible results.
Caption: Workflow for NMR analysis of the target compound.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the ¹H and ¹³C NMR analysis of this compound. By following the outlined procedures for sample preparation, data acquisition, and spectral interpretation, researchers can confidently verify the structure and assess the purity of this important synthetic intermediate. The predicted spectral data serves as a valuable reference for the assignment of experimental results.
References
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
Pharmaffiliates. This compound. [Link]
-
Shanghai Huicheng Biological Technology Co., Ltd. This compound. [Link]
-
Scribd. NMR Sample Preparation Guide. [Link]
-
Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
-
Chem-Station International Edition. (2024, September 10). NMR Basics: Guide for Analysis and Interpretation. [Link]
-
Oregon State University. 1H NMR Chemical Shifts. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Oregon State University. 13C NMR Chemical Shifts. [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
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Application Note: Quantitative Analysis of trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide using a Validated LC/MS/MS Method
For Research, Scientist, and Drug Development Professionals
Abstract
This application note presents a detailed, robust, and validated Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) method for the quantitative analysis of trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide. As an important intermediate in the synthesis of active pharmaceutical ingredients, specifically as a precursor to a metabolite of Cilostazol[1], ensuring its purity and concentration is critical. This document provides a comprehensive guide, from sample preparation to data analysis, grounded in scientific principles and aligned with regulatory expectations for bioanalytical method validation.
Introduction: The Rationale Behind the Method
This compound is a key chemical entity in pharmaceutical development. Its accurate quantification is paramount for process optimization, quality control, and pharmacokinetic studies. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC/MS/MS) is the analytical technique of choice for this purpose due to its inherent selectivity, sensitivity, and speed.[2][3]
This guide is structured to not only provide a step-by-step protocol but also to elucidate the scientific reasoning behind each choice of parameter and procedure, ensuring a deep understanding and adaptability of the method.
Analyte Characteristics
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Chemical Name | This compound | [4][5] |
| CAS Number | 98454-45-6 | [1][5] |
| Molecular Formula | C18H26ClNO2 | [4][5] |
| Molecular Weight | 323.86 g/mol | [4][5] |
| Appearance | White Solid | [4] |
Due to the presence of an amide linkage and a substituted cyclohexane ring, the molecule is expected to be relatively non-polar. This characteristic informs the selection of the chromatographic stationary phase and the sample preparation technique. The basic nitrogen in the amide group makes the molecule suitable for positive mode electrospray ionization (ESI).
Experimental Workflow: A Visual Overview
The entire analytical process, from sample receipt to final data reporting, follows a logical and streamlined workflow designed for efficiency and accuracy.
Figure 1: Overall workflow for the LC/MS/MS analysis.
Detailed Methodologies
Sample Preparation: Isolating the Analyte
The goal of sample preparation is to extract the analyte from the sample matrix, remove interfering substances, and concentrate it to a level suitable for LC/MS/MS analysis.[6][7] For a relatively non-polar compound like the target analyte in a biological matrix such as plasma, a combination of protein precipitation followed by liquid-liquid extraction is a highly effective strategy.[6][8]
Protocol: Protein Precipitation and Liquid-Liquid Extraction
-
Initial Step: To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Protein Precipitation: Vortex the mixture vigorously for 1 minute to precipitate proteins.[6]
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) to the supernatant.
-
Extraction: Vortex for 2 minutes, then centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Transfer the upper organic layer (MTBE) to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid) for injection into the LC/MS/MS system.
Liquid Chromatography: Separating the Components
The chromatographic separation is designed to resolve the analyte from any remaining matrix components, ensuring that only the compound of interest enters the mass spectrometer at a specific time. A reversed-phase C18 column is well-suited for this non-polar analyte.
| Parameter | Condition | Rationale |
| LC System | Agilent 1290 Infinity II or equivalent | Provides high pressure capabilities for efficient separation. |
| Column | Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) | C18 stationary phase retains the non-polar analyte, and the small particle size provides high resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation of the analyte for better ESI efficiency.[9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min | A gradient elution ensures efficient separation and elution of the analyte in a sharp peak. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Elevated temperature reduces viscosity and can improve peak shape. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects. |
Mass Spectrometry: Detection and Quantification
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for quantitative analysis.[5][10]
4.3.1. Ionization: Creating Gas-Phase Ions
Electrospray ionization (ESI) in the positive ion mode is the preferred method for this analyte due to the presence of a proton-accepting amide group.[11]
Optimized ESI Source Parameters:
| Parameter | Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The amide nitrogen is readily protonated. |
| Capillary Voltage | 3500 V | Optimizes the formation of the electrospray plume.[12] |
| Gas Temperature | 325°C | Facilitates desolvation of the droplets.[13] |
| Gas Flow | 8 L/min | Aids in desolvation and prevents solvent clusters from entering the mass analyzer.[13] |
| Nebulizer Pressure | 45 psi | Promotes the formation of a fine aerosol for efficient ionization.[13] |
4.3.2. MRM Transitions: The Key to Selectivity
The selection of precursor and product ions is critical for the specificity of the MRM assay.[14] The precursor ion is typically the protonated molecule [M+H]+. The product ions are generated by collision-induced dissociation (CID) of the precursor ion in the collision cell.
Predicted MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 324.2 | 91.1 (quantifier) | 25 |
| 117.1 (qualifier) | 20 | ||
| Internal Standard (e.g., deuterated analog) | Analyte specific | Analyte specific | Analyte specific |
Note: The collision energies provided are typical starting points and should be optimized for the specific instrument used.
Figure 2: Proposed fragmentation pathway for MRM analysis.
Method Validation: Ensuring Reliability and Robustness
A bioanalytical method must be rigorously validated to ensure that it is fit for its intended purpose. The validation parameters outlined below are based on the recommendations of the FDA and the International Council for Harmonisation (ICH) M10 guidelines.[15][16][17][18][19][20]
Validation Parameters Summary:
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99, with back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ), and accuracy (% bias) within ±15% (±20% at LLOQ). |
| Matrix Effect | The coefficient of variation of the matrix factor should be ≤ 15%. |
| Recovery | Consistent and reproducible recovery across the concentration range. |
| Stability | Analyte should be stable in the matrix under various storage and handling conditions (freeze-thaw, short-term, long-term, and post-preparative). |
System Suitability: Verifying Performance
Before each analytical run, a system suitability test must be performed to confirm that the LC/MS/MS system is operating correctly.
System Suitability Protocol:
-
Inject a standard solution of the analyte at a mid-range concentration five times.
-
Calculate the mean and relative standard deviation (RSD) of the peak area and retention time.
-
Acceptance Criteria:
-
Peak Area RSD ≤ 15%
-
Retention Time RSD ≤ 2%
-
Conclusion: A Reliable Method for a Critical Analyte
This application note details a selective, sensitive, and robust LC/MS/MS method for the quantification of this compound. The comprehensive approach, from sample preparation through to method validation, provides a solid foundation for its implementation in a regulated laboratory environment. The elucidated scientific principles behind each step are intended to empower researchers to adapt and troubleshoot the method as needed, ensuring high-quality data for critical decision-making in drug development.
References
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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Federal Register. (2018). Bioanalytical Method Validation; Guidance for Industry; Availability. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Lee, J. et al. (2021). Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics. PMC. [Link]
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Agilent Technologies. (n.d.). Optimizing the Agilent Multimode Source. [Link]
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Fu, C. J. et al. (1999). Simultaneous quantitative determination of cilostazol and its metabolites in human plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
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Kim, Y. H. et al. (2015). Pharmacokinetic comparison of sustained- and immediate-release formulations of cilostazol after multiple oral doses in fed healthy male Korean volunteers. PMC. [Link]
-
Kim, H. et al. (2024). In Vitro/In Vivo Correlation of Two Extended-Release Cilostazol Formulations. MDPI. [Link]
-
Raynie, D. (2018). Tips for Optimizing Key Parameters in LC–MS. LCGC International. [Link]
-
Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]
-
Dolan, J. W. (2017). LC–MS, Part II: ESI Ion Source Optimization. LCGC International. [Link]
-
O'Connor, D. (2012). Recent developments in the use of LCMS in process pharmaceutical chemistry. RSC Publishing. [Link]
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Intertek. (n.d.). LC-MS Method Development. [Link]
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Cabooter, D. et al. (2021). Current developments in LC-MS for pharmaceutical analysis. Analyst. [Link]
-
SCIEX. (2022). How to select precursor and fragment ions - Episode 11 | Introduction to LC-MS/MS. YouTube. [Link]
-
U.S. Food and Drug Administration. (n.d.). Study 21-96-201. [Link]
-
ResearchGate. (2023). How to quantify non-polar compounds and their polar metabolites together using HPLC or LC-MS or MS/MS?[Link]
-
Reddit. (2021). In tandem mass spectrometry MRM analysis how is the precursor ion detected?[Link]
-
ResearchGate. (n.d.). Selection of precursor ions (Q1) and product ions (Q3) for MRM quantification of β-CN. [Link]
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Deweina. (n.d.). This compound. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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LCGC International. (2023). Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and Five Mycotoxins Regulated by the State of Colorado in Dried Hemp. [Link]
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Pharmaffiliates. (n.d.). This compound. [Link]
-
HSC Chemistry. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube. [Link]
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PubMed Central. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]
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Application Notes and Protocols for the Laboratory Use of trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Key Synthetic Intermediate
trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide is a bespoke chemical entity of significant interest to the medicinal chemistry and drug development community.[1][2][3] Its primary role, as established in the scientific literature, is that of a crucial intermediate in the synthesis of OPC-13013, an active metabolite of the phosphodiesterase III (PDE3) inhibitor, Cilostazol.[2][4] Cilostazol is clinically used for the management of intermittent claudication, exerting its therapeutic effects through vasodilation and antiplatelet aggregation.[5] The biological activity of Cilostazol and its metabolites is intrinsically linked to the inhibition of PDE3, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, intracellular cAMP levels rise, leading to a cascade of downstream effects that modulate cardiovascular function.
These application notes serve as a comprehensive guide for the laboratory use of this compound. We will delve into its chemical properties, provide a detailed protocol for its application in the synthesis of a key tetrazole intermediate for Cilostazol metabolite synthesis, and discuss its potential in the generation of novel analogs for structure-activity relationship (SAR) studies.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective and safe use in a laboratory setting.
| Property | Value | Source |
| CAS Number | 98454-45-6 | [2][3] |
| Molecular Formula | C18H26ClNO2 | [1][3] |
| Molecular Weight | 323.86 g/mol | [1][3] |
| Appearance | White Solid | [1] |
| Melting Point | 108-109.5 °C | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | [4] |
| Storage | 2-8°C Refrigerator | [2] |
Core Application: Synthesis of a Tetrazole Intermediate for Cilostazol Metabolites
The primary utility of this compound lies in its conversion to a tetrazole-containing intermediate, a key structural motif in Cilostazol and its metabolites. The following protocol outlines a representative procedure for the synthesis of 1-(trans-4-(benzyloxy)cyclohexyl)-5-(4-chlorobutyl)-1H-tetrazole, a precursor to OPC-13013. This protocol is adapted from established methods for the conversion of amides to tetrazoles.
Experimental Workflow
Caption: Synthetic workflow for the conversion of the chloro-amide to the tetrazole intermediate.
Detailed Protocol
Materials:
-
This compound
-
Phosphorus Pentachloride (PCl₅)
-
Sodium Azide (NaN₃)
-
Toluene (anhydrous)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous toluene.
-
Activation: Cool the solution to 0-5°C using an ice bath. Slowly add phosphorus pentachloride (1.1 equivalents) portion-wise, ensuring the internal temperature does not exceed 10°C.
-
Imidoyl Chloride Formation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Azide Addition: Once the formation of the imidoyl chloride is confirmed, add sodium azide (1.5 equivalents) to the reaction mixture.
-
Cyclization: Heat the reaction mixture to 80-90°C and stir for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and carefully quench by slowly adding water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure 1-(trans-4-(benzyloxy)cyclohexyl)-5-(4-chlorobutyl)-1H-tetrazole.
Mechanism of Action Context: The PDE3 Signaling Pathway
The end-product derived from this compound, a metabolite of Cilostazol, targets the phosphodiesterase 3 (PDE3) enzyme. Understanding this pathway is critical for researchers designing novel analogs.
Caption: Simplified signaling pathway of PDE3 inhibition by Cilostazol metabolites.
Inhibition of PDE3 prevents the degradation of cAMP to AMP.[5] The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately causing vasodilation and the inhibition of platelet aggregation.
Application in Structure-Activity Relationship (SAR) Studies
This compound serves as an excellent starting point for the synthesis of novel analogs of Cilostazol metabolites to probe structure-activity relationships. The modular nature of its synthesis allows for systematic modifications at various positions.
Potential Modifications for SAR Studies:
-
Cyclohexyl Ring Substituents: The phenylmethoxy group can be replaced with other functionalities to investigate the impact on potency and selectivity.
-
Pentanamide Chain Length: The five-carbon chain can be shortened or lengthened to explore the optimal linker length for PDE3 binding.
-
Chloro Terminus: The terminal chloro group can be substituted with other halogens or leaving groups to modify reactivity in subsequent synthetic steps.
By synthesizing a library of analogs and evaluating their inhibitory activity against PDE3, researchers can gain valuable insights into the pharmacophore of this class of compounds, potentially leading to the discovery of more potent and selective drug candidates.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood.
-
Inhalation and Contact: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place.
For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a valuable synthetic intermediate for researchers in the field of cardiovascular drug discovery. Its primary application in the synthesis of Cilostazol metabolites provides a direct route to biologically active compounds. Furthermore, its chemical structure lends itself to the generation of diverse analog libraries for SAR studies, facilitating the exploration of the chemical space around the PDE3 pharmacophore. The protocols and information provided herein are intended to empower researchers to effectively and safely utilize this compound in their laboratory endeavors.
References
-
This compound | Pharmaffiliates. Available at: [Link]
-
This compound - 上海惠诚生物科技有限公司. Available at: [Link]
-
Cilostazol (Ref: OPC-13013) - AERU. Available at: [Link]
- CN100462360C - N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole synthesis method - Google Patents.
- Synthesis method of N-cyclohexyl-5- (4-chlorobutyl) -1H-tetrazole - Google Patents.
-
5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole: Comprehensive Overview and Applications - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Cilostazol | C20H27N5O2 - PubChem. Available at: [Link]
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Application Note & Protocol: Comprehensive Solubility Profiling of trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide for Preclinical Development
Abstract: This document provides a comprehensive guide for the aqueous solubility assessment of trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide, an intermediate in the synthesis of a Cilostazol metabolite.[1] Understanding the solubility of a drug candidate is fundamental to its successful development, directly influencing key ADME properties such as absorption and bioavailability, and guiding formulation strategies.[2][3][4] We present two distinct, validated protocols for determining both kinetic and thermodynamic solubility. The high-throughput kinetic assay is tailored for early-stage discovery and structure-activity relationship (SAR) studies, while the definitive shake-flask thermodynamic assay aligns with the standards required for late-stage preclinical development and Biopharmaceutics Classification System (BCS) characterization, as outlined in ICH M9 guidelines.[5][6]
Introduction: The Critical Role of Solubility in Drug Development
Aqueous solubility is a critical physicochemical parameter that dictates the performance of a potential therapeutic agent. Poor solubility is a leading cause of failure in the drug development pipeline, often resulting in low and erratic oral bioavailability, which can compromise clinical efficacy and safety.[7] Therefore, accurate and stage-appropriate solubility profiling is not merely a characterization step but a cornerstone of a data-driven drug discovery and development program.
This application note addresses the solubility testing of This compound .
Table 1: Compound Specifications
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][8][9] |
| CAS Number | 98454-45-6 | [1][8][9] |
| Molecular Formula | C₁₈H₂₆ClNO₂ | [8][10] |
| Molecular Weight | 323.86 g/mol | [8][10] |
| Appearance | White Solid | [1][9][10] |
| Known Organic Solvents | Chloroform, Dichloromethane, Ethyl Acetate | [9] |
| Primary Application | Intermediate of OPC-13013 (a Cilostazol metabolite) | [1] |
The protocols herein are designed to provide researchers with a robust framework to generate reliable solubility data, enabling informed decisions from lead identification through to formulation development.
The Duality of Solubility: Kinetic vs. Thermodynamic Profiling
It is crucial to distinguish between two operational types of solubility measured in drug discovery: kinetic and thermodynamic.[11]
-
Kinetic Solubility measures the concentration of a compound at the moment it precipitates from a solution after being rapidly introduced from a high-concentration organic stock (typically DMSO).[12][13] This method is fast, requires minimal compound, and is ideal for high-throughput screening in early discovery to rank-order compounds and guide SAR.[14][15] However, it often overestimates the true solubility because the compound may precipitate in a less stable, amorphous form.[7]
-
Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of the most stable crystalline form of a compound that can be dissolved in a solvent at a specific temperature and pH.[2][11] This is the "gold standard" measurement, determined using the shake-flask method over an extended incubation period (24-72 hours).[5][14] It is essential for late-stage development, preformulation, and for BCS classification, which requires solubility data across the physiological pH range of 1.2 to 6.8.[16][17]
The choice of assay is dictated by the stage of the research program.
Figure 1: Decision matrix for selecting the appropriate solubility assay based on the drug development stage.
Protocol 1: High-Throughput Kinetic Solubility Assessment
Principle: This protocol employs an anti-solvent precipitation method. A concentrated DMSO stock of the test compound is added to various aqueous buffers. Following a short incubation, any precipitated material is removed by filtration, and the concentration of the remaining dissolved compound is quantified by UV-Vis spectrophotometry.[12][15]
Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%
-
Phosphate-buffered saline (PBS), pH 7.4
-
Buffers: pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), pH 6.8 (Phosphate buffer)
-
96-well polypropylene plates
-
96-well solubility filter plates (e.g., Millipore Multiscreen®, 0.45 µm)
-
96-well UV-transparent flat-bottom plates
-
Multi-channel pipette
-
Plate shaker
-
UV-Vis microplate reader
Experimental Workflow:
Figure 2: Step-by-step workflow for the high-throughput kinetic solubility assay.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Calibration Standards: Prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µM) by diluting the DMSO stock into a 50:50 mixture of acetonitrile:water. This avoids precipitation issues in the standard curve itself.
-
Assay Plate Preparation: Using a multi-channel pipette, add 198 µL of each aqueous buffer (pH 1.2, 4.5, 6.8, 7.4) into separate wells of a 96-well polypropylene plate. Run each condition in triplicate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each well containing buffer. The final concentration will be 100 µM with 1% DMSO.
-
Incubation: Seal the plate and place it on a plate shaker. Incubate for 2 hours at 25°C with gentle agitation (approx. 300 rpm).[14]
-
Filtration: Place a 96-well filter plate over a 96-well UV-transparent collection plate. Transfer the contents from the incubation plate to the filter plate and apply a vacuum to filter the samples, separating the soluble fraction from any precipitate.
-
Quantification: Measure the UV absorbance of the filtrate in the UV plate. Determine the wavelength of maximum absorbance (λ_max) from a full scan and use this wavelength for quantification against the prepared standard curve.
-
Data Analysis: Calculate the concentration of the dissolved compound in each well using the calibration curve. The average of the triplicates is reported as the kinetic solubility under that pH condition.
Self-Validation & QC:
-
Control Compound: Run a compound with known solubility (e.g., Nicardipine) in parallel to validate the assay run.[3]
-
DMSO Blank: Include wells with 2 µL of DMSO in buffer to ensure no solvent-related interference.
-
Visual Inspection: Visually inspect wells after incubation for signs of precipitation.
Protocol 2: Definitive Thermodynamic Solubility (Shake-Flask Method)
Principle: This protocol follows the equilibrium-based shake-flask method, which is the benchmark for regulatory submissions.[6][16] An excess of the solid compound is agitated in a buffer until equilibrium is reached. The saturated solution is then filtered, and the concentration is precisely determined using a validated High-Performance Liquid Chromatography (HPLC) method.
Materials and Reagents:
-
This compound (solid powder)
-
ICH Buffers: pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), pH 6.8 (Phosphate buffer), prepared in HPLC-grade water.
-
Glass vials (e.g., 4 mL) with screw caps
-
Thermostatically controlled orbital shaker (set to 37 ± 1°C)[17]
-
Syringe filters (e.g., 0.22 µm PVDF, check for non-specific binding)
-
HPLC system with UV detector
-
HPLC-grade Acetonitrile and Water
-
Formic Acid or other mobile phase modifier
-
Autosampler vials
Experimental Workflow:
Figure 3: Step-by-step workflow for the shake-flask thermodynamic solubility assay.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid compound (e.g., approx. 2 mg, ensuring it's more than can be dissolved) to 1 mL of each buffer in triplicate in glass vials. The presence of undissolved solid at the end of the experiment is essential.
-
Equilibration: Cap the vials securely and place them in an orbital shaker set to 37 ± 1°C. Agitate for at least 24 hours. A 48-hour time point can be included to confirm that equilibrium has been reached (i.e., the concentration does not significantly increase between 24 and 48 hours).[14][15]
-
Post-Equilibration Checks: After incubation, allow the vials to stand for a short period to let solids settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.22 µm syringe filter and discard the first few drops to saturate any binding sites on the filter membrane. Collect the clear filtrate into a clean tube.
-
Dilution: Accurately dilute the filtrate with mobile phase to bring the concentration within the linear range of the HPLC calibration curve.
-
HPLC-UV Quantification: Analyze the diluted samples using a validated HPLC-UV method.
Table 2: Example HPLC-UV Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile |
| Elution | Isocratic or Gradient (e.g., 60% B) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp | 30°C |
| Detection (UV) | λ_max determined from scan (e.g., ~240-250 nm) |
| Run Time | ~10 minutes |
Self-Validation & QC:
-
Replicates: A minimum of three replicate determinations at each pH condition is necessary.[5]
-
Mass Balance: The amount of undissolved solid should be visually confirmed.
-
Method Validation: The HPLC method must be validated for linearity, accuracy, and precision according to standard practices.[18][19]
-
Compound Stability: The stability of the compound in the aqueous buffers over the incubation period should be confirmed by checking for degradation peaks in the HPLC chromatogram.[6]
Data Presentation and Interpretation
Results from both assays should be compiled for clear comparison. Solubility is typically reported in both µg/mL and µM.
Table 3: Hypothetical Solubility Data for this compound
| Buffer Condition | Kinetic Solubility (µM) | Thermodynamic Solubility (µg/mL) | Thermodynamic Solubility (µM) |
| pH 1.2 @ 37°C | 125 ± 15 | 15.5 ± 1.1 | 47.9 ± 3.4 |
| pH 4.5 @ 37°C | 98 ± 9 | 10.1 ± 0.8 | 31.2 ± 2.5 |
| pH 6.8 @ 37°C | 95 ± 11 | 9.6 ± 0.9 | 29.6 ± 2.8 |
| pH 7.4 (PBS) @ 25°C | 92 ± 10 | 9.1 ± 0.7 | 28.1 ± 2.2 |
Interpretation:
-
As expected, the kinetic solubility values are significantly higher than the thermodynamic values across all pH conditions, likely due to the formation of a metastable amorphous precipitate.[7]
-
The compound exhibits pH-dependent solubility, with higher solubility in the acidic environment of pH 1.2. This is common for compounds with basic functional groups that become protonated and more soluble at low pH.
-
Based on the thermodynamic data, if the highest single therapeutic dose were, for example, 10 mg, it would require 10,000 µg / 9.6 µg/mL = 1042 mL of buffer at pH 6.8 to dissolve. This volume is greater than 250 mL, suggesting the compound would be classified as having low solubility under the BCS.[5][17] This has significant implications, flagging potential challenges for oral absorption that may require enabling formulation technologies.
Conclusion
This application note provides robust, step-by-step protocols for the comprehensive solubility profiling of this compound. By employing both a high-throughput kinetic assay for early-stage screening and a definitive thermodynamic shake-flask method for late-stage development, researchers can generate the critical data needed to guide the entire preclinical development cascade. Accurate solubility assessment is indispensable for mitigating risks associated with poor bioavailability and for building a solid data package for future regulatory submissions.
References
- Alsenz, J., & Kansy, M. (2007). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 31(5). (Note: While the original search result links to Ovid, a more direct link to a similar conceptual article or abstract would be used here).
-
Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]
-
European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. EMA. Retrieved from [Link]
-
International Council for Harmonisation. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. ICH. Retrieved from [Link]
-
Pawar, P. V., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. Retrieved from [Link]
-
Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. Retrieved from [Link]
-
Admescope. (2024). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Admescope. Retrieved from [Link]
-
Deweina. (n.d.). This compound. Deweina. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Solubility Assessment Service. Creative Biolabs. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Pharmaffiliates. Retrieved from [Link]
-
International Consortium for Innovation and Quality in Pharmaceutical Development (IQ). (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. ACS Publications. Retrieved from [Link]
-
E-biochem. (n.d.). This compound. E-biochem. Retrieved from [Link]
-
PubChem. (n.d.). 5-chloro-N-cyclohexylpentanamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. Retrieved from [Link]
-
Gite, S., et al. (2022). Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. MDPI. Retrieved from [Link]
-
International Journal of Pharmaceutical and Biological Science Archive. (2024). Comparative Study of UV And HPLC Methods for Estimation of Drug. IJPBSA. Retrieved from [Link]
-
Ovid. (2022). HPLC-UV method validation for quantification of β-carotene in the development of sustained release supplement formulation containing solid dispersion. Ovid. Retrieved from [Link]
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- 6. database.ich.org [database.ich.org]
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- 9. trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 10. trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide_北京科量技术有限公司 [gjbzwzw.com]
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- 19. ovid.com [ovid.com]
Application Note & Protocol: A Scalable Synthesis of N-((1r,4r)-4-(Benzyloxy)cyclohexyl)-5-chloropentanamide
Abstract
This document provides a comprehensive, scalable, and reproducible protocol for the synthesis of N-((1r,4r)-4-(benzyloxy)cyclohexyl)-5-chloropentanamide, a valuable intermediate for pharmaceutical research and drug development. The synthesis is based on the robust Schotten-Baumann reaction, coupling (1r,4r)-4-(benzyloxy)cyclohexan-1-amine with 5-chlorovaleryl chloride. This guide is designed for researchers, chemists, and process development professionals, offering in-depth explanations for experimental choices, detailed safety protocols, process optimization insights, and thorough analytical characterization methods.
Introduction and Scientific Context
N-((1r,4r)-4-(benzyloxy)cyclohexyl)-5-chloropentanamide incorporates several key structural motifs valuable in medicinal chemistry: a trans-substituted cyclohexylamine core, a flexible alkyl chloride chain for further functionalization, and a stable amide linkage. The benzyloxy group serves as a common and stable protecting group for the hydroxyl functionality, which can be removed in later synthetic steps. The overall structure represents a versatile building block for constructing more complex molecules, potentially for screening in various therapeutic areas.
The synthesis of amides is a cornerstone of organic and medicinal chemistry.[] The reaction of an amine with a highly reactive acyl chloride is one of the most efficient and widely used methods for this transformation.[][2] This protocol leverages this efficiency while providing the necessary controls to ensure high yield and purity, even when scaling the reaction.
Reaction Scheme
Figure 1: Synthesis of N-((1r,4r)-4-(Benzyloxy)cyclohexyl)-5-chloropentanamide via Schotten-Baumann acylation.
Safety First: Hazard Analysis and Risk Mitigation
Extreme caution is required when handling 5-chlorovaleryl chloride.
-
5-Chlorovaleryl Chloride: This reagent is highly corrosive, a lachrymator, and reacts violently with water and other protic solvents to release corrosive HCl gas.[3][4] It can cause severe burns to the skin, eyes, and respiratory tract.[3][5] All handling must be performed in a certified chemical fume hood.[5] Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or laminate), and a flame-resistant lab coat.[4][5] An eyewash station and safety shower must be readily accessible.[3]
-
Dichloromethane (DCM): A suspected carcinogen and volatile organic solvent. Handle in a well-ventilated fume hood and avoid inhalation or skin contact.
-
Triethylamine (TEA): A corrosive and flammable liquid with a strong odor. It can cause irritation to the respiratory system and skin.
Spills of 5-chlorovaleryl chloride should be absorbed with an inert material like vermiculite or sand and quenched carefully with a neutralizing agent (e.g., sodium bicarbonate solution) before disposal.[3] Do NOT use water directly to clean up spills.[4]
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Recommended Grade | Supplier Example |
| (1r,4r)-4-(Benzyloxy)cyclohexan-1-amine | 98454-38-7 (for cis-isomer) | 205.30 | >97% | ChemScene[6] |
| 5-Chlorovaleryl chloride | 1575-61-7 | 155.02 | >96% | Cole-Parmer, ECHEMI[3][7] |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | Anhydrous, >99.8% | Major chemical suppliers |
| Triethylamine (TEA) | 121-44-8 | 101.19 | >99.5%, distilled | Major chemical suppliers |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ACS Reagent Grade | Major chemical suppliers |
| Magnesium Sulfate (MgSO₄), anhydrous | 7487-88-9 | 120.37 | Reagent Grade | Major chemical suppliers |
| Silica Gel | 63231-67-4 | 60.08 | 230-400 mesh | Major chemical suppliers |
Equipment
-
Three-neck round-bottom flask with magnetic stirrer
-
Addition funnel
-
Low-temperature thermometer
-
Inert gas line (Nitrogen or Argon)
-
Ice-water bath
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Flash chromatography system
-
Analytical instruments: NMR spectrometer, Mass Spectrometer (MS), FT-IR Spectrometer
Detailed Synthesis Protocol
This protocol is designed for a 10 mmol scale and can be adapted for larger scales with appropriate considerations for heat transfer.
Step 1: Reaction Setup
-
Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and an addition funnel.
-
Ensure the entire apparatus is dry by oven-drying the glassware and assembling it hot under a stream of dry nitrogen.
-
Place the flask under a positive pressure of nitrogen.
-
To the flask, add (1r,4r)-4-(benzyloxy)cyclohexan-1-amine (2.05 g, 10.0 mmol, 1.0 equiv.) and anhydrous Dichloromethane (DCM) (100 mL).
-
Stir the mixture until the amine is fully dissolved.
-
Add Triethylamine (TEA) (1.67 mL, 1.22 g, 12.0 mmol, 1.2 equiv.) to the solution via syringe.
-
Cool the reaction flask to 0 °C using an ice-water bath.
-
Rationale: The acylation reaction is highly exothermic.[] Cooling the reaction mixture is critical to control the reaction rate, prevent a dangerous temperature spike, and minimize the formation of potential side products.
-
Step 2: Acylation Reaction
-
In a separate dry vial under nitrogen, prepare a solution of 5-chlorovaleryl chloride (1.27 mL, 1.71 g, 11.0 mmol, 1.1 equiv.) in anhydrous DCM (20 mL).
-
Transfer this solution to the addition funnel on the reaction apparatus.
-
Add the 5-chlorovaleryl chloride solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Rationale: A slow, controlled addition of the acyl chloride maintains a low concentration of the electrophile, preventing rapid heat generation and potential side reactions. The use of a slight excess (1.1 equiv.) of the acylating agent ensures complete consumption of the valuable amine starting material.
-
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.
-
Remove the ice bath and let the reaction warm to room temperature. Continue stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
Step 3: Work-up and Extraction
-
Once the reaction is complete, cool the flask again to 0 °C.
-
Slowly quench the reaction by adding 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Rationale: This wash neutralizes the excess 5-chlorovaleryl chloride and the triethylamine hydrochloride salt formed during the reaction.
-
-
50 mL of deionized water.
-
50 mL of saturated aqueous sodium chloride (brine) solution.
-
Rationale: The brine wash helps to remove residual water from the organic layer and aids in breaking any emulsions.
-
-
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or waxy solid.
Step 4: Purification and Characterization
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
-
-
Characterization:
-
Appearance: White to off-white solid.
-
¹H NMR & ¹³C NMR: Confirm the structure and assess purity. Expect characteristic peaks for the cyclohexyl, benzyl, and pentanamide moieties.
-
Mass Spectrometry (MS): Confirm the molecular weight (Expected [M+H]⁺ ≈ 338.18).
-
FT-IR: Confirm the presence of the amide C=O stretch (~1640 cm⁻¹) and N-H stretch (~3300 cm⁻¹).
-
Yield: A typical yield for this reaction is in the range of 80-95%.
-
Process Visualization and Workflow
Overall Synthesis Workflow
The following diagram illustrates the complete workflow from reaction setup to final product analysis.
Caption: Workflow for the synthesis of the target amide.
Key Parameter Interdependencies
Understanding how experimental parameters influence the outcome is crucial for optimization and troubleshooting.
Caption: Interplay of key parameters in the acylation reaction.
Scale-Up and Optimization Considerations
Scaling this synthesis requires careful management of thermochemistry and purification strategy.
| Parameter | Lab Scale (10 mmol) | Pilot Scale (1 mol) Consideration | Rationale for Change |
| Solvent Volume | ~120 mL | 10-12 L (Maintain ~10 vol) | Maintain adequate stirring and heat transfer while avoiding excessive dilution. |
| Heat Management | Ice/water bath | Jacketed reactor with active cooling | Surface area-to-volume ratio decreases on scale, requiring more efficient, active heat removal to manage the exotherm. |
| Addition Time | 30-45 minutes | 2-3 hours | Slower addition is necessary to allow the cooling system to keep up with heat generation. |
| Purification | Flash Chromatography | Recrystallization | Chromatography is not economically viable for large quantities. Developing a crystallization protocol (e.g., from ethyl acetate/heptane) is critical for isolating pure material efficiently. |
| Base | Triethylamine (TEA) | Consider inorganic bases like K₂CO₃ in a biphasic system | Inorganic bases can be cheaper and easier to remove during work-up, potentially simplifying the process and reducing cost.[] |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; Hydrolysis of acyl chloride; Mechanical loss during work-up. | Ensure anhydrous conditions. Extend reaction time. Check stoichiometry. Be careful during extraction to avoid losing product in emulsions. |
| Multiple Spots on TLC | Side reactions (e.g., di-acylation, impurities in starting material). | Ensure slow addition and good temperature control. Verify purity of starting amine and acyl chloride before starting. |
| Product is an Oil, not a Solid | Residual solvent; Impurities. | Dry the product under high vacuum for an extended period. Re-purify via chromatography if necessary. Attempt to induce crystallization by scratching or seeding. |
| Emulsion during Extraction | Amine salts or fine particulates. | Add more brine to the separatory funnel. Allow the mixture to stand for a longer period. If persistent, filter the entire biphasic mixture through a pad of Celite. |
References
- Material Safety Data Sheet - 5-Chlorovaleryl Chloride, 96%. Cole-Parmer.
- 5-Chlorovaleryl chloride(1575-61-7) - ChemicalBook. ChemicalBook.
- Buy 5-chlorovaleryl chloride
- MATERIAL SAFETY DATA SHEETS 5-CHLOROVALEROYL CHLORIDE WORKING STANDARD.
- MSDS - 5-chlorovaleroyl chloride working standard. K.M.
- Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development.
- Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. Green Chemistry.
- Amide Synthesis. Fisher Scientific.
- Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. Green Chemistry (RSC Publishing).
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
- (1S,4s)-4-(benzyloxy)cyclohexan-1-amine. ChemScene.
- Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermedi
- Synthesis of 5-chloro-N-cyclohexyl-6-thio substituted-nicotinamide deriv
- Synthesis method of N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole.
Sources
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- 4. 5-Chlorovaleryl chloride(1575-61-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. cleanchemlab.com [cleanchemlab.com]
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- 7. echemi.com [echemi.com]
Application Notes and Protocols for the Laboratory Handling of trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide
Abstract: This document provides a comprehensive guide for the safe and effective laboratory handling of trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide. As an important intermediate in pharmaceutical synthesis, specifically as a precursor to a metabolite of Cilostazol, understanding its chemical properties and handling requirements is paramount for researchers in drug development.[1] This guide outlines the compound's physicochemical properties, detailed safety protocols derived from its structural motifs, and step-by-step procedures for common laboratory applications, including stock solution preparation and analytical characterization.
Introduction and Compound Profile
This compound is a fine chemical classified as an aromatic, chiral reagent, and pharmaceutical intermediate.[1][2] Its core structure features a secondary amide linking a chlorinated pentanoyl chain to a trans-substituted benzyloxycyclohexyl moiety. This unique combination of functional groups dictates its reactivity, solubility, and, critically, its handling requirements. The presence of a chlorinated alkyl chain necessitates precautions against potential toxicity, while the amide bond's stability and the benzyl ether's reactivity inform its compatibility with various experimental conditions.[3][4]
These application notes are designed to provide researchers, scientists, and drug development professionals with a robust framework for incorporating this compound into their workflows, ensuring both experimental integrity and laboratory safety.
Physicochemical and Safety Data
A thorough understanding of the compound's properties is the foundation of safe and effective laboratory practice. The following table summarizes key data for this compound.
| Property | Value | Source(s) |
| CAS Number | 98454-45-6 | [1][5] |
| Molecular Formula | C₁₈H₂₆ClNO₂ | [1][2][5] |
| Molecular Weight | 323.86 g/mol | [1][2][5] |
| Appearance | White Solid | [1][2] |
| Melting Point | 108-109.5°C | [6] |
| Boiling Point | 499.3°C at 760 mmHg (Predicted) | [6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | [6][7] |
| Storage | 2-8°C Refrigerator, protect from moisture | [1] |
Hazard Assessment and Safety Precautions
The chemical structure of this compound contains three main functional groups that dictate its hazard profile: a chlorinated alkyl chain , a secondary amide , and a benzyl ether . A comprehensive risk assessment must consider the potential hazards associated with each.
Analysis of Structural Hazards
-
Chlorinated Alkyl Chain: Chlorinated organic compounds are a class of chemicals that require careful handling due to potential toxicity. Inhalation of vapors is a primary route of exposure and should be minimized.[3] Prolonged skin contact may also lead to irritation.[3] While the acute toxicity of this specific compound is not well-documented, it is prudent to treat it with the caution afforded to other chlorinated organics.[3]
-
Secondary Amide: Amides are generally considered to be of low reactivity. However, the amide bond can be susceptible to hydrolysis under strong acidic or basic conditions, which could liberate the corresponding amine and carboxylic acid.[4] While amides themselves are not typically highly hazardous, some can be skin or eye irritants.[8]
-
Benzyl Ether: Benzyl ethers are relatively stable protecting groups in organic synthesis. They are generally stable to a wide range of reagents but can be cleaved by catalytic hydrogenolysis and are incompatible with strong oxidizing agents.[9] The primary hazard associated with benzyl ethers is their potential to form peroxides upon prolonged storage, although this is less of a concern for a solid compound.
Mandatory Personal Protective Equipment (PPE)
Adherence to proper PPE is the first line of defense against chemical exposure.
Sources
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Cilostazol Synthesis Byproducts and Impurities
Welcome to the technical support center for cilostazol synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the formation of byproducts and impurities during the synthesis of cilostazol. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and process experience.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of cilostazol and its key intermediates. Each entry details the probable cause and provides a step-by-step protocol for resolution.
Question 1: My yield for the key intermediate, 6-hydroxy-3,4-dihydroquinolin-2(1H)-one, is consistently low during the Friedel-Crafts cyclization step. What is causing this and how can I optimize it?
Probable Cause: Low yields in the intramolecular Friedel-Crafts cyclization of N-(4-methoxyphenyl)-3-chloropropionamide are often linked to three critical parameters: (1) insufficient stoichiometry of the Lewis acid (typically aluminum chloride, AlCl₃), (2) improper temperature control, or (3) premature hydrolysis of the reaction complex. The Lewis acid is required in stoichiometric excess (typically 3-5 equivalents) not only to catalyze the cyclization but also to effect the demethylation of the methoxy group to the desired hydroxyl group.[1][2] Temperatures that are too low can result in an incomplete reaction, while excessively high temperatures can promote the formation of degradation products.[1]
Troubleshooting Protocol:
-
Verify Reagent Quality and Stoichiometry: Ensure AlCl₃ is anhydrous and free-flowing. Use at least 3, and up to 5, molar equivalents relative to the N-(4-methoxyphenyl)-3-chloropropionamide starting material.[1]
-
Optimize Reaction Temperature: The reaction is typically conducted at elevated temperatures, between 150°C and 220°C.[1] It is crucial to have a controlled heating ramp and maintain a stable target temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time at your chosen temperature.
-
Ensure Anhydrous Conditions: The reaction is highly sensitive to moisture. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Lewis acid and unwanted side reactions.
-
Controlled Quenching: After the reaction is complete (as determined by TLC/HPLC), the reaction mixture must be cooled carefully before quenching. The quench is highly exothermic and should be performed by slowly and cautiously adding the reaction mixture to ice or a cold, dilute acid solution to hydrolyze the aluminum complexes and precipitate the product.
Question 2: During LC-MS analysis of my final cilostazol product, I've identified a persistent impurity with a mass of (M-2), corresponding to a dehydrogenated product. What is this impurity and how can I prevent its formation?
Probable Cause: This impurity is almost certainly 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-1H-quinolin-2-one (also known as OPC-13015), an active metabolite of cilostazol.[3] Its formation can occur via two primary mechanisms:
-
AlCl₃-Mediated Dehydrogenation: During the Friedel-Crafts synthesis of the 6-hydroxy-3,4-dihydroquinolin-2(1H)-one intermediate, harsh conditions such as very high temperatures can lead to the dehydrogenation of the dihydroquinolinone ring.[3]
-
Auto-oxidation: The dihydroquinolinone intermediate can undergo auto-oxidation, particularly at elevated temperatures in the presence of oxygen or other oxidants.[3] This oxidized intermediate then carries through to the final condensation step, resulting in the dehydro-cilostazol impurity.
Prevention Strategy Workflow:
Caption: Logic for preventing dehydro-impurity formation.
Recommended Actions:
-
Temperature Management: Strictly control the temperature during the cyclization step. Aim for the lowest temperature that allows the reaction to proceed to completion in a reasonable timeframe.
-
Inert Atmosphere: As a standard practice, conduct both the cyclization and the final condensation step under an inert nitrogen or argon atmosphere to minimize the risk of auto-oxidation.[3]
-
Antioxidant Addition: In the final condensation step where 6-hydroxy-3,4-dihydroquinolin-2(1H)-one is reacted with the tetrazole side chain, a small amount of a reducing agent like sodium sulfite can be added to scavenge residual oxidants.[4]
Question 3: My crude cilostazol contains a significant dimeric impurity, identified as 6,6'-bis(4-(1-cyclohexyl-1H-tetrazol-5-yl) butoxy)-3,3',4,4'-tetrahydro-[7,7'-biquinoline]-2,2'(1H,1'H)-dione. What causes this?
Probable Cause: This high molecular weight impurity is a dimer of cilostazol. Its formation is attributed to the oxidative coupling of the starting material, 6-hydroxy-3,4-dihydroquinolin-2(1H)-one (6-HQ), prior to its reaction with the tetrazole side chain.[5] The resulting biquinoline intermediate then reacts with two equivalents of the side chain to form the final dimeric impurity. This oxidative coupling is often facilitated by trace metal catalysts or exposure to air under basic conditions.
Mitigation Protocol:
-
Starting Material Purity: Ensure the 6-HQ intermediate is pure and free from oxidative degradation products before proceeding to the final step. Recrystallization may be necessary.
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen, especially in the final condensation step which is typically run under basic conditions (e.g., with KOH or K₂CO₃).
-
Inert Atmosphere: As mentioned previously, blanketing the reaction with an inert gas is critical.
-
Order of Addition: Consider adding the base to the reaction mixture just before or concurrently with the alkylating agent (the tetrazole side chain) to minimize the time the activated 6-HQ phenoxide is exposed to potentially oxidizing conditions.
Frequently Asked Questions (FAQs)
What are the primary categories of impurities found in cilostazol synthesis?
Impurities in cilostazol are generally classified into three main types[6]:
-
Process-Related Impurities: These arise directly from the manufacturing process and include unreacted starting materials, intermediates, and byproducts from side reactions. Examples include residual 6-hydroxy-3,4-dihydroquinolin-2(1H)-one (Cilostazol Impurity A) and the dehydro-cilostazol impurity (OPC-13015).[3][7]
-
Degradation Impurities: These are formed by the chemical degradation of the cilostazol molecule itself under the influence of light, heat, moisture, or oxygen.[6] Cilostazol is particularly susceptible to oxidative degradation.
-
Elemental and Solvent Impurities: This category includes residual solvents used during synthesis (e.g., toluene, ethanol, DMF) and trace heavy metals that may originate from catalysts.[6][8] A specific genotoxic impurity of concern can be residual sodium azide if it is used in the synthesis of the tetrazole ring.[9]
What are the critical quality attributes of the starting materials that can affect the final impurity profile?
The purity of the two key starting materials is paramount for controlling the final impurity profile of cilostazol.
-
6-Hydroxy-3,4-dihydro-2(1H)-quinolinone (6-HQ): The primary concerns are the presence of its oxidized (dehydrogenated) form and the oxidative dimer, as both can lead to difficult-to-remove impurities in the final product.[3][5]
-
5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole: The presence of related substances, such as 5-(4,4-dichlorobutyl)-1-cyclohexyl-1H-tetrazole, in this starting material will lead to the formation of a known impurity (M+161).[3] Additionally, residual azide from the tetrazole synthesis poses a genotoxicity risk.[9]
What is the recommended analytical workflow for identifying an unknown impurity in a cilostazol batch?
A systematic approach is required to identify and characterize unknown impurities.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 6-Hydroxy-2(1H)-3,4-dihydroquinolinone: Key Intermediate and Efficient Synthetic Strategies_Chemicalbook [chemicalbook.com]
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- 4. Cilostazol synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. veeprho.com [veeprho.com]
- 7. ijpsr.com [ijpsr.com]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide
An Application Scientist's Guide to Experimental Success
Welcome to the technical support center for trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights into the handling, storage, and troubleshooting of this molecule. While this compound, an intermediate of a Cilostazol metabolite, is structurally robust, its multi-functional nature presents specific stability challenges that require careful consideration during experimental design.[1]
This document provides a proactive approach to stability, based on the chemical liabilities inferred from its structure: an amide bond, a terminal alkyl chloride, and a benzyl ether.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, the solid compound should be stored in a tightly sealed, opaque container at -20°C or lower, protected from light and moisture. The amide and alkyl chloride functionalities are susceptible to degradation over time, and low temperatures minimize these potential pathways.
Q2: Which solvents are recommended for preparing stock solutions?
A2: Aprotic, non-nucleophilic solvents are highly recommended. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are suitable choices for creating high-concentration stock solutions. Polar protic solvents like methanol and ethanol are not ideal for long-term storage as they can potentially participate in slow solvolysis reactions with the terminal alkyl chloride.
Q3: How stable is the compound in aqueous buffers?
A3: The primary point of instability in aqueous solutions is the amide bond, which is susceptible to hydrolysis under both acidic and basic conditions, a reaction that is often accelerated by heat.[2][3][4] It is strongly recommended to work with freshly prepared aqueous solutions. For assays requiring buffers, maintain a pH as close to neutral (pH 6.5-7.5) as possible. Avoid prolonged storage of solutions in highly acidic (pH < 4) or alkaline (pH > 9) buffers.
Q4: Should I take any special precautions during experimental handling?
A4: Yes. Beyond the recommendations above, it is prudent to minimize the exposure of the compound, both in solid and solution form, to direct light. While the core structure is not exceptionally photosensitive, this is a general best practice for complex organic molecules to prevent unforeseen degradation.
Troubleshooting Guide: An Issue-and-Answer Approach
This section addresses specific experimental problems you may encounter. The key to successful troubleshooting is a systematic process of elimination.
Issue 1: I'm observing a progressive loss of my compound's activity in an aqueous, cell-based assay.
This is a common issue when a compound has latent instabilities that are unmasked by assay conditions (e.g., physiological temperature and buffer components).
dot
Caption: Troubleshooting workflow for loss of compound activity.
Possible Cause A: Amide Bond Hydrolysis
-
Causality: The amide bond can be cleaved by water, a reaction catalyzed by acid or base, to form the corresponding carboxylic acid and amine.[5][6] This is often the primary degradation pathway in aqueous media, especially at non-neutral pH and physiological temperatures (e.g., 37°C).
-
Troubleshooting Protocol:
-
Verify Stock Integrity: First, confirm the purity of your DMSO stock solution via HPLC-UV or LC-MS. This rules out pre-existing degradation.
-
Incubation Study: Incubate the compound in your assay medium (without cells or other reagents) under the exact experimental conditions (e.g., 37°C for 24 hours).
-
LC-MS Analysis: Analyze the incubated sample by LC-MS. Look for the appearance of two new masses corresponding to the hydrolysis products:
-
Amine Fragment: trans-4-(phenylmethoxy)cyclohexanamine
-
Acid Fragment: 5-chloropentanoic acid
-
-
Corrective Action: If hydrolysis is confirmed, prepare fresh dilutions of the compound immediately before each experiment. Minimize the incubation time in aqueous buffers whenever possible and ensure the buffer pH is maintained between 6.5 and 7.5.
-
Possible Cause B: Nucleophilic Substitution
-
Causality: The terminal 5-chloro-pentyl group is an electrophilic site. The chlorine atom is a good leaving group and can be displaced by nucleophiles.[7] Common biological buffers like Tris (Tris(hydroxymethyl)aminomethane) or phosphate can act as nucleophiles, creating a new adduct and consuming your active compound.
-
Troubleshooting Protocol:
-
Identify Nucleophiles: Review the composition of your assay buffer.
-
LC-MS Analysis: In your LC-MS data from the incubation study, search for the predicted masses of potential adducts.
-
Corrective Action: If substitution is detected, switch to a non-nucleophilic buffer such as HEPES or MOPS.
-
| Common Buffer Nucleophile | Adduct Molecular Weight Increase | Notes |
| Tris | +121.14 Da | Reaction with the primary amine of Tris. |
| Phosphate (HPO₄²⁻) | +95.98 Da | Forms a phosphate ester. |
| Water (Hydrolysis) | -18.01 Da (Cl replaced by OH) | Results in 5-hydroxy-pentanamide derivative. |
Issue 2: My assay involves catalytic hydrogenation (e.g., H₂/Pd-C) and I'm seeing unexpected results.
Possible Cause: Benzyl Ether Cleavage
-
Causality: The phenylmethoxy group is a benzyl ether. Benzyl ethers are classic protecting groups for alcohols precisely because they are stable to many reagents but are readily cleaved under mild reductive conditions, specifically catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst).[8][9] This process, known as hydrogenolysis, will cleave the C-O bond of the ether, yielding an alcohol (the cyclohexanol derivative) and toluene.[8][9]
-
Troubleshooting Protocol:
-
Review Reagents: Confirm if any step in your protocol involves conditions known to cause hydrogenolysis (e.g., Pd, Pt, or Raney Ni catalysts with a hydrogen source).
-
LC-MS Analysis: Analyze a sample of your compound post-reaction and look for the mass of the de-benzylated product.
-
Corrective Action: If your desired transformation requires reductive conditions, you must consider this cleavage as a highly probable side reaction. Alternative synthetic routes or milder reducing agents that are not known to cleave benzyl ethers may be necessary.[10]
-
dot
Caption: Potential degradation pathways of the target molecule.
References
- Allen, C. Amide Hydrolysis: Mechanism, Conditions and Applications. Vertex AI Search.
-
Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available from: [Link].
-
Roberts, J. D., & Caserio, M. C. (2021). 24.4: Hydrolysis of Amides. Chemistry LibreTexts. Available from: [Link].
-
Clark, J. (n.d.). The Hydrolysis of Amides. Chemguide. Available from: [Link].
-
Chemguy. (2018). Benzyl ether cleavage. YouTube. Available from: [Link].
-
Anonymous. (2023). The Hydrolysis of Amides. Chemistry LibreTexts. Available from: [Link].
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic Chemistry Portal. Available from: [Link].
-
Bajwa, J. S. (n.d.). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Organic Letters. Available from: [Link].
-
Pharmaffiliates. (n.d.). This compound. Pharmaffiliates. Available from: [Link].
-
Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. MSU Chemistry. Available from: [Link].
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: Optimizing the Synthesis of N-((1r,4r)-4-(Benzyloxy)cyclohexyl)-5-chloropentanamide
Welcome to the technical support guide for the synthesis of N-((1r,4r)-4-(benzyloxy)cyclohexyl)-5-chloropentanamide. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important synthetic transformation. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to address the practical challenges you may encounter.
Synthetic Overview
The target molecule is synthesized via a nucleophilic acyl substitution, specifically an acylation of a primary amine, (1r,4r)-4-(benzyloxy)cyclohexylamine, with an acyl chloride, 5-chloropentanoyl chloride. This reaction is a type of amide bond formation, a cornerstone of organic and medicinal chemistry.[1][2] The general transformation is outlined below.
Caption: Overall synthesis of the target amide.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that can arise during the synthesis, providing explanations and actionable solutions to enhance your experimental outcomes.
Q1: My overall yield is consistently low (<60%). What are the most likely causes?
A low yield in this acylation reaction typically points to one of three areas: the quality of the reactants, suboptimal reaction conditions, or issues during the work-up and purification.
Causality Analysis:
-
Reactant Quality: The primary culprit is often the 5-chloropentanoyl chloride. Acyl chlorides are highly reactive and susceptible to hydrolysis from atmospheric moisture, converting them back to the less reactive carboxylic acid.[3]
-
Reaction Conditions: The reaction generates one equivalent of hydrochloric acid (HCl). This acid will react with the starting amine to form an ammonium salt, rendering the amine non-nucleophilic and halting the reaction.[4] Therefore, the choice and amount of base used as an acid scavenger are critical.
-
Work-up & Purification: Product can be lost during aqueous extractions if emulsions form or if the product has some water solubility. Inefficient purification can also lead to a lower isolated yield.
Below is a logical workflow to diagnose the source of low yield.
Caption: Troubleshooting workflow for low reaction yield.
Q2: What is the optimal base and solvent system for this acylation?
The choice of base and solvent is crucial for maximizing yield and minimizing side reactions. The classic Schotten-Baumann reaction conditions, which use an aqueous base in a biphasic system, are a robust option.[5] However, for many modern applications, an organic base in an aprotic solvent is preferred for easier work-up.
Expertise & Experience:
-
Base: A tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIEA) is commonly used.[6] DIEA is bulkier and less nucleophilic than Et₃N, which can be advantageous in preventing potential side reactions, though this is less of a concern here. Pyridine can also be used and may act as a nucleophilic catalyst, but it can be harder to remove during work-up. An inorganic base like aqueous NaOH or K₂CO₃ can be very effective and economical, especially on a larger scale.[4]
-
Solvent: Dichloromethane (DCM) is an excellent choice as it is aprotic, has good solubility for the reactants and product, and is easy to remove.[6] Tetrahydrofuran (THF) is another suitable alternative. For biphasic Schotten-Baumann conditions, a DCM/water or Toluene/water system works well.[5]
| Condition | Base | Solvent | Pros | Cons | Typical Yield |
| Anhydrous Organic | Triethylamine (1.2 eq) | DCM | Homogeneous, easy monitoring by TLC, simple filtration of salt byproduct. | Triethylamine can be nucleophilic; salt filtration can be slow. | 85-95% |
| Anhydrous Organic | DIEA (1.2 eq) | DCM / THF | Non-nucleophilic base, clean reaction profile. | More expensive than Et₃N. | 90-97% |
| Schotten-Baumann | NaOH (2.0 eq) | DCM / H₂O | Very effective acid scavenger, economical, no salt filtration needed. | Biphasic, risk of acyl chloride hydrolysis, potential for emulsions. | 80-90% |
Q3: I'm observing a significant amount of unreacted amine starting material. Why is the reaction incomplete?
Seeing unreacted amine is a clear sign that the acylation has stopped prematurely. The most common reasons are:
-
Ineffective Acid Scavenging: As mentioned, if the HCl byproduct is not neutralized, it protonates the amine, making it unreactive.[4] Ensure at least 1.1-1.2 equivalents of your chosen base are used.
-
Degraded Acyl Chloride: If the 5-chloropentanoyl chloride has hydrolyzed to 5-chlorovaleric acid, it will not react under these conditions. The direct coupling of a carboxylic acid and an amine requires activating agents (like EDC or DCC) and is a different reaction pathway.[7]
-
Insufficient Acyl Chloride: While a slight excess of the acylating agent is sometimes used, ensure you are using at least one full equivalent relative to the amine. Check the molar calculations for both reactants.
Q4: What are the common impurities I should look for, and how can I remove them?
Proper identification and removal of impurities are key to obtaining a high-purity final product.
-
Unreacted Amine: Can be removed by washing the organic layer with a dilute acid (e.g., 1M HCl). The amine will form a water-soluble salt and move to the aqueous layer.
-
5-Chlorovaleric Acid: This impurity arises from the hydrolysis of the acyl chloride. It can be removed by washing the organic layer with a dilute base (e.g., saturated NaHCO₃ solution). The acid will be deprotonated to its water-soluble carboxylate salt.
-
Base Byproduct Salt: If using an organic base like triethylamine, the triethylammonium chloride salt is formed. While mostly insoluble in DCM, some may remain. It is typically removed during the aqueous work-up washes.
-
Purification: The gold standard for purification is flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40% ethyl acetate) is typically effective for eluting the amide product cleanly.
Optimized Experimental Protocols
Protocol 1: Preparation of 5-Chloropentanoyl Chloride
This protocol describes the conversion of the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂).[8][9]
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser (with a gas outlet to a scrubber containing NaOH solution), add 5-chlorovaleric acid (1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, add thionyl chloride (SOCl₂, 1.5 - 2.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to accelerate the reaction.
-
Reaction: Heat the mixture to reflux (approx. 70-80 °C) and stir for 2-4 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.
-
Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The remaining crude 5-chloropentanoyl chloride is often used directly in the next step without further purification.
Protocol 2: Optimized Synthesis of N-((1r,4r)-4-(Benzyloxy)cyclohexyl)-5-chloropentanamide
This protocol utilizes an organic base in an anhydrous aprotic solvent for a clean and high-yielding reaction.[6]
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add (1r,4r)-4-(benzyloxy)cyclohexylamine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (Et₃N, 1.2 eq) to the solution. Cool the flask to 0 °C in an ice-water bath.
-
Acylation: Dissolve the freshly prepared 5-chloropentanoyl chloride (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and dilute with more DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃ solution (to remove acidic impurities), and finally with brine (to reduce emulsions).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Protocol 3: Purification by Flash Column Chromatography
-
Preparation: Prepare a silica gel column using a slurry packing method with a low-polarity solvent (e.g., 5% ethyl acetate in hexanes).
-
Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the column.
-
Elution: Elute the column with a solvent gradient. Start with a low polarity mobile phase (e.g., 10% Ethyl Acetate / Hexanes) and gradually increase the polarity (e.g., to 30-40% Ethyl Acetate / Hexanes).
-
Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final, purified amide.
Mechanistic Insight: Nucleophilic Acyl Substitution
The formation of the amide bond proceeds via a well-established nucleophilic addition-elimination mechanism. Understanding this pathway is key to rationalizing the reaction conditions.
Caption: Mechanism of amide formation.
References
-
Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Schotten–Baumann reaction. Grokipedia. [Link]
-
Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. ResearchGate. [Link]
-
SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. [Link]
-
Converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]
-
Amine to Amide (Coupling) - Common Conditions. Organic Chemistry Data. [Link]
-
Schotten-Baumann Reaction. Organic Chemistry Portal. [Link]
-
Carboxylic Acid to Acyl Chloride Mechanism. YouTube. [Link]
-
Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. Nvpubhouse Library. [Link]
-
Video: Carboxylic Acids to Acid Chlorides. JoVE. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
-
The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. Chemisty Notes. [Link]
-
Solved: What reagent is used to convert a carboxylic acid into the corresponding chloride? Numerade. [Link]
-
A kind of preparation method of 5-chloropentanoyl chloride. Eureka | Patsnap. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
- Novel synthesizing method of 5-chloro valeryl chloride.
-
Acylation of Amines, Part 1: with Acyl Halides. YouTube. [Link]
-
Acylation Overview, Mechanism & Agents. Study.com. [Link]
-
5-Chlorovaleroyl chloride-1575-61-7. Sonal. [Link]
-
24.7: Reactions of Amines. Chemistry LibreTexts. [Link]
-
Synthesis of cis/trans 4‐substituted cyclohexylamine with different... ResearchGate. [Link]
-
Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. University of Greifswald Publication Server. [Link]
-
Reactions of Acyl halide. Toppr. [Link]
-
lech204.pdf. NCERT. [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. youtube.com [youtube.com]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. hepatochem.com [hepatochem.com]
- 8. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 9. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Cilostazol Degradation Pathways
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cilostazol. This guide is designed to provide practical, in-depth answers to common challenges encountered during the stability testing and analysis of cilostazol and its degradation products. We move beyond simple protocols to explain the underlying science, helping you troubleshoot experiments and interpret your results with confidence.
Part 1: Troubleshooting Guide for Experimental Observations
This section addresses specific problems you might encounter during your research. The format is designed to quickly diagnose issues and provide actionable solutions based on scientific principles.
Question: My HPLC analysis shows a significant new peak after oxidative stress (H₂O₂), but my acidic and basic hydrolysis samples look identical to the control. Is this expected?
Answer: Yes, this is a widely expected outcome for cilostazol. The molecule is known to be particularly susceptible to oxidative degradation while exhibiting high stability under many hydrolytic conditions.[1]
-
Chemical Rationale: The structure of cilostazol does not contain functional groups that are highly susceptible to hydrolysis, such as esters or labile amides.[2][3] However, certain positions on the molecule may be susceptible to oxidation. While the exact structure of the oxidative degradant is not consistently detailed in all public literature, the formation of N-oxides or hydroxylation products on the aromatic rings are common oxidative pathways for similar pharmaceutical compounds.
-
Troubleshooting Your HPLC: If you are seeing an oxidative degradant, it is crucial to ensure your HPLC method is "stability-indicating." This means the method must be able to resolve the parent cilostazol peak from all potential degradation products. One study noted that adjusting the mobile phase pH to 3.3 was necessary to achieve a good resolution between cilostazol and its primary oxidative degradate. If you see poor resolution, consider adjusting the pH or the organic modifier gradient in your mobile phase.
Question: I'm seeing conflicting reports on cilostazol's stability in acidic and basic conditions. Some papers say it's stable, others report degradation. Why the discrepancy?
Answer: This is an excellent observation and highlights a critical aspect of experimental design in forced degradation studies. The discrepancy often arises from the specific experimental conditions used.
-
Severity of Stress Conditions: Studies reporting stability may have used milder conditions (e.g., 1N HCl or 1N NaOH at 60°C for 5 hours), under which cilostazol remains stable.[3][4] In contrast, studies that show degradation may have employed more forcing conditions (prolonged exposure, higher temperatures) to induce breakdown as required by ICH guidelines for developing a truly stability-indicating method.[5]
-
Use of Co-solvents: Cilostazol is poorly soluble in aqueous media.[3] To perform hydrolytic studies, researchers must use a co-solvent like methanol or acetonitrile. However, these co-solvents can influence the reaction. For instance, using methanol in acidic conditions with certain amide-containing drugs can lead to the formation of methyl ester artifacts, not true hydrolytic degradants.[3] It is crucial to run controls of the co-solvent under the stress conditions to rule out artifacts.
-
Guidance: When designing your study, your goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to demonstrate the method's ability to detect degradation. If you observe no degradation under initial conditions, you should progressively increase the stress (e.g., increase acid/base concentration, temperature, or time) until this target is met.[6]
Question: My thermal degradation study at 60°C showed no change, but I've read that cilostazol decomposes. At what point should I expect to see thermal degradation?
Answer: Your results at 60°C are consistent with standard findings. Cilostazol is considered thermally stable under typical accelerated stability testing conditions.[5][7] The decomposition reported in the literature occurs at much higher temperatures. Thermo-gravimetric analysis (TGA) shows that significant thermal decomposition of cilostazol begins around 175°C, after the compound melts at approximately 160°C.[8] Therefore, unless your experimental conditions involve very high temperatures, you should not expect to see significant degradation from thermal stress alone.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the stability and degradation of cilostazol.
Question: What are the primary degradation pathways for cilostazol?
Answer: Forced degradation studies, conducted according to ICH guidelines, have identified the primary degradation pathways for cilostazol. The molecule is most significantly affected by oxidation .[1][5] It shows considerable stability under acidic and basic hydrolysis , photolysis (light exposure), and thermal stress under standard testing conditions.[3][4][5]
The workflow for investigating these pathways is visualized below.
Caption: Workflow of cilostazol forced degradation studies.
Question: What constitutes a standard protocol for a forced degradation study of cilostazol?
Answer: A standard protocol is designed to test the stability of cilostazol under various stress conditions as mandated by ICH guidelines.[6] The goal is to develop a stability-indicating analytical method that can separate and quantify the drug from any degradation products. Below is a comprehensive, self-validating protocol.
Experimental Protocol: Forced Degradation of Cilostazol
Objective: To generate potential degradation products of cilostazol under various stress conditions and to verify the stability-indicating nature of the analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of cilostazol at a concentration of 1 mg/mL.
-
Rationale: A higher concentration stock allows for easy dilution to the working concentration for different stress conditions and analytical methods.
-
Solvent Choice: Use a suitable solvent in which cilostazol is freely soluble, such as methanol or a mixture of acetonitrile and water. Ensure the chosen solvent does not interfere with the analysis.
2. Stress Conditions (Perform in parallel):
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Reflux at 80°C for 6 hours.
-
Cool to room temperature and neutralize with 2N HCl.
-
Dilute with mobile phase to ~50 µg/mL.
-
Note: Due to cilostazol's low aqueous solubility, a co-solvent like methanol is often required for alkaline degradation.[3]
-
Oxidative Degradation:
-
Mix 5 mL of the stock solution with 5 mL of 15% hydrogen peroxide (H₂O₂).
-
Keep the solution in a boiling water bath at 80°C for 30 minutes.
-
Cool to room temperature.
-
Dilute with mobile phase to ~50 µg/mL.
-
-
Thermal Degradation:
-
Expose the solid cilostazol powder to 60°C in a hot air oven for 24 hours.[7]
-
Separately, keep a solution of cilostazol (~50 µg/mL in mobile phase) at 60°C for 24 hours.
-
Analyze both the solid sample (after dissolving) and the solution.
-
-
Photolytic Degradation:
-
Expose solid cilostazol powder and a solution (~50 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze the samples alongside a control sample stored in the dark.
-
3. Sample Analysis:
-
Analyze all stressed samples, a non-stressed control solution, and a blank (mobile phase) by a validated HPLC method.
-
System Suitability: Ensure the HPLC system passes suitability tests (e.g., tailing factor, theoretical plates, and reproducibility) before injecting the samples.
-
Peak Purity Analysis: Use a PDA detector to assess peak purity for the cilostazol peak in all stressed samples. This ensures there are no co-eluting degradants, thus validating the method as stability-indicating.
4. Data Interpretation:
-
Compare the chromatograms of stressed samples with the control.
-
Calculate the percentage of degradation.
-
Identify and quantify any significant degradation products relative to the parent peak.
Data Summary: Cilostazol Stability Profile
The following table summarizes the typical degradation behavior of cilostazol under various forced degradation conditions as reported in the literature.
| Stress Condition | Reagent/Parameters | Observation | Reference(s) |
| Acid Hydrolysis | 0.1N - 5N HCl, elevated temperature (60-100°C) | Generally stable; degradation may occur under harsh, prolonged conditions. | [3][4][5] |
| Alkaline Hydrolysis | 0.1N - 5N NaOH, elevated temperature (60-100°C) | Generally stable; degradation may occur under harsh, prolonged conditions. | [3][4][5] |
| Oxidative Degradation | 3% - 15% H₂O₂, elevated temperature (80°C) | Significant degradation observed. | [1][5] |
| Thermal Degradation | Solid state & solution at ≤ 80°C | Stable. Decomposition begins >160°C. | [5][8] |
| Photolytic Degradation | ICH Q1B conditions (UV/Vis light) | Stable. | [5] |
References
-
Ibrahim F, Sharaf El-Din M, and Heba Abd El-Aziz. Selective Methods for Cilostazol Assay in Presence of its Oxidative Degradation Product and Co Formulated Telmisartan Application to Tablet Formulation. Longdom Publishing. Available at: [Link]
-
El-Gindy A, Emara S, Shaaban H. Validated stability-indicating methods for determination of cilostazol in the presence of its degradation products according to the ICH guidelines. J Pharm Biomed Anal. 2007;45(4):559-570. Available at: [Link]
-
Basniwal PK, Shrivastava PK, Jain D. Hydrolytic Degradation Profile and RP-HPLC Estimation of Cilostazol in Tablet Dosage Form. Indian J Pharm Sci. 2008;70(3):354-357. Available at: [Link]
-
Basniwal PK, Shrivastava PK, Jain D. Hydrolytic Degradation Profile and RP-HPLC Estimation of Cilostazol in Tablet Dosage Form. ResearchGate. 2008. Available at: [Link]
-
Basniwal PK, Shrivastava PK, Jain D. Hydrolytic Degradation Profile and RP-HPLC Estimation of Cilostazol in Tablet Dosage Form. Indian J Pharm Sci. 2008;70(3):354-357. Available at: [Link]
-
Rao, J. et al. Stability Indicating HPLC Determination of Cilostazol in Pharmaceutical Dosage Forms. International Journal of Pharma and Bio Sciences. 2010;1(2). Available at: [Link]
-
Reddy, B. et al. A Validated Stability Indicating High Performance Reverse Phase Liquid Chromatographic Method for the Determination of Cilostazol in Bulk Drug Substance. Taylor & Francis Online. 2008. Available at: [Link]
-
Various Authors. Compilation of Cilostazol Analytical Methods. ResearchGate. N.D. Available at: [Link]
-
Venkatesh, DN, Kumar, SDS. Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. 2022;47(3). Available at: [Link]
-
Abd-Elmonem, MS, Salem, WM. study of kinetic parameters of thermal decomposition of cilostazol under isothermal and non-isotherm. Indo American Journal of Pharmaceutical Sciences. 2016;3(10):1128-1138. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Hydrolytic Degradation Profile and RP-HPLC Estimation of Cilostazol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Validated stability-indicating methods for determination of cilostazol in the presence of its degradation products according to the ICH guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. tandfonline.com [tandfonline.com]
- 8. iajps.com [iajps.com]
Technical Support Center: Purification of trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide
Introduction
Welcome to the technical support guide for the purification of trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide (CAS No. 98454-45-6). This N-substituted amide is a critical intermediate in the synthesis of pharmacologically relevant molecules, including OPC-13013, a metabolite of Cilostazol.[1][] Achieving high purity is paramount for its use in subsequent synthetic steps and for ensuring the integrity of final pharmaceutical compounds.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols drawn from established principles of organic synthesis and purification. It is designed to provide researchers, scientists, and drug development professionals with both the practical steps and the underlying scientific rationale to overcome common challenges encountered during the purification of this specific molecule.
Core Purification Workflow
The general strategy for purifying the crude product involves assessing the impurity profile to select the most effective method, typically recrystallization for moderately pure solids or chromatography for complex mixtures.
Caption: Decision workflow for purifying the target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the purification process.
Q1: My crude product is contaminated with unreacted starting materials, specifically 5-chloropentanoyl chloride and trans-4-(phenylmethoxy)cyclohexylamine. How do I remove them?
A1: This is a common issue arising from incomplete reaction or non-stoichiometric addition of reagents. The chemical properties of these starting materials allow for their straightforward removal during the initial workup.
-
Rationale: The synthesis of your target amide likely involves the reaction of an acid chloride with an amine.[3][] This reaction produces HCl as a byproduct, which is typically neutralized by an added base like triethylamine.[5] Any unreacted acid chloride is highly reactive towards water, while the unreacted amine is basic.
-
Troubleshooting Steps:
-
Quench Unreacted 5-chloropentanoyl chloride: During the aqueous workup, any remaining 5-chloropentanoyl chloride will hydrolyze to form the water-soluble 5-chloropentanoic acid.
-
Remove Basic Impurities: Wash the organic layer containing your crude product with a dilute acidic solution (e.g., 1M HCl). This will protonate the basic trans-4-(phenylmethoxy)cyclohexylamine, converting it into its water-soluble ammonium salt, which will partition into the aqueous layer.
-
Remove Acidic Impurities: Subsequently, wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate).[6] This will deprotonate the 5-chloropentanoic acid (from hydrolysis), converting it to its water-soluble carboxylate salt.
-
Final Wash: A final wash with brine will help remove residual water from the organic layer before drying and solvent evaporation.
-
Q2: After chromatography on silica gel, my yield is significantly lower than expected and I see streaking on my TLC plates. What is causing this product loss?
A2: Significant product loss and poor chromatographic behavior on silica gel often point to compound instability on the stationary phase.
-
Rationale: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. Amides can be susceptible to acid-catalyzed hydrolysis, especially with prolonged exposure on the column.[7][8] This degradation can lead to the formation of polar byproducts that streak on TLC plates and result in low recovery of the desired compound.[7]
-
Troubleshooting Steps:
-
Assess Stability: Before committing to a large-scale column, test your compound's stability on silica. Spot your crude product on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears at the baseline or streaking is observed, your compound is likely degrading.[7]
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing your column slurry in a solvent system containing a small amount of a tertiary amine, typically 1-2% triethylamine.[9] Flush the packed column with this solvent mixture before loading your sample.[9]
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (neutral or basic grade) or a modern end-capped reversed-phase silica (C18).[7]
-
Q3: My product has oiled out instead of forming a solid after solvent removal. How can I induce crystallization?
A3: Obtaining an oil instead of the expected white solid (m.p. 108-109.5°C[]) suggests the presence of significant impurities or residual solvent, which disrupt the crystal lattice formation.
-
Rationale: Crystallization is a highly specific process of molecular self-assembly. Impurities or solvent molecules can interfere with this process, lowering the melting point and preventing the formation of a stable, ordered crystal structure.
-
Troubleshooting Steps:
-
Ensure Complete Solvent Removal: Use a high-vacuum pump to remove any final traces of high-boiling solvents (like DMF or DMSO if used in the reaction).
-
Induce Nucleation: If the oil is highly viscous, try scratching the inside surface of the flask with a glass stir rod at the oil-air interface.[10] The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal ("seed crystal") to the oil. This will act as a template for crystallization.[10]
-
Trituration: Add a non-solvent (a solvent in which your product is insoluble, like hexane) to the oil and stir vigorously. This can wash away impurities and often forces the product to solidify.
-
Re-purify: If the above methods fail, the impurity level is likely too high. The material must be purified further, typically by flash column chromatography, before another crystallization attempt.
-
Experimental Protocols
Protocol 1: High-Purity Recrystallization
Recrystallization is the preferred method if your crude product is a solid with >85% purity. The principle relies on the differential solubility of the target compound and impurities in a chosen solvent system at different temperatures.[11]
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent should dissolve the compound completely when hot but poorly when cold.[10][12] Based on a similar structure (N-cyclohexyl-5-chloropentanamide), an ethyl acetate/hexane solvent system is a promising starting point.[5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid. Work slowly and add the solvent in small portions.[13] Adding excess solvent will dramatically reduce your final yield.[10]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.[11]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[12]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent (the same solvent system used for crystallization) to remove any adhering mother liquor containing impurities.[13]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
| Solvent System | Rationale |
| Ethyl Acetate / Hexane | Target compound is soluble in hot ethyl acetate and insoluble in hexane. |
| Acetone / Water | The compound is likely soluble in acetone; water acts as the anti-solvent. |
| Ethanol / Water | A common polar solvent pair suitable for moderately polar compounds.[10] |
Table 1: Recommended solvent systems for recrystallization.
Protocol 2: Flash Column Chromatography
This technique is necessary for purifying complex mixtures or oily crude products. It separates compounds based on their differential adsorption to a stationary phase.
Caption: Relationship between reactants, product, and key impurities.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate eluent system using TLC. The ideal system should give your target compound an Rf value of approximately 0.2-0.4.[9] A gradient of ethyl acetate in hexane (e.g., 10% to 50%) is a common starting point for amides.[8]
-
Column Packing:
-
Standard Silica: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack the column.
-
Deactivated Silica: To prevent degradation, add 1-2% triethylamine to your chosen eluent system (e.g., 89:10:1 Hexane:EtOAc:Et3N). Prepare the slurry and pack the column using this mixture.
-
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which often results in better separation.
-
Elution: Start running the column with the low-polarity eluent. Gradually increase the polarity of the mobile phase (gradient elution) to move your compound down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
| Analytical Technique | Purpose | Key Parameter to Observe |
| TLC | Monitor reaction, select chromatography solvents, check fraction purity | Rf value, spot shape (streaking indicates a problem) |
| HPLC | Quantify final purity | Peak area percentage, peak shape (tailing, splitting)[14][15] |
| ¹H NMR | Confirm chemical structure and assess purity | Absence of impurity peaks (e.g., unreacted amine) |
| Melting Point | Assess purity of crystalline solid | Sharp melting range matching the literature value (108-109.5°C)[] |
Table 2: Analytical methods for purity assessment.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Recrystallization of N-(1H-Indol-3-ylmethylene)cyclohexylamine.
- Benchchem. (n.d.). Avoiding common impurities in the synthesis of 2-Aminopropanediamide.
- BenchChem Technical Support Team. (2025, December). Troubleshooting guide for the purification of polar quinoline compounds. BenchChem.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts.
- Wikipedia. (n.d.). Urea.
- Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
- PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
- Chemguide. (n.d.). The preparation of amides.
- International Journal of Novel Research and Development. (2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD.
- Sciencemadness.org. (n.d.). Preparation of N-Chloroamides Using Trichloroisocyanuric Acid.
- Pharmaffiliates. (n.d.). This compound.
- Chemistry Education. (n.d.). Synthesis and analysis of amides. Royal Society of Chemistry.
- UMNOrganicChemistry. (2014, November 20).
- CymitQuimica. (n.d.). This compound.
- BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
- White Rose eTheses Online. (n.d.).
- ARKIVOC. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- ResearchGate. (2020, November 2). What is the best technique for amide purification?
- Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation.
- Analytical Method. (n.d.). Determination of Chlorinated Acids in Drinking Water by Liquid-Liquid Extraction, Derivitization and Gas Chromatography with Electron Capture Detection.
- Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube.
- Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?
- Vassar College. (2007, November 28).
- YouTube. (2022, May 24).
- PrepChem.com. (n.d.). Synthesis of N-cyclohexyl-5-chloropentanamide.
- BOC Sciences. (n.d.). CAS 98454-45-6 this compound.
- Master Organic Chemistry. (2018, February 28).
- PubChem. (n.d.). 5-chloro-N-cyclohexylpentanamide.
- LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides.
- Scholars Research Library. (2011).
- PMC - NIH. (2024, December 11).
- Pharmaffiliates. (n.d.). 5-Chloropentanamide.
- PubChem. (n.d.). 5-Chloropentanamide.
- PubChem. (n.d.). 3-Chloropentanamide.
Sources
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- 3. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 5. prepchem.com [prepchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Purification [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 13. m.youtube.com [m.youtube.com]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. ijnrd.org [ijnrd.org]
Technical Support Center: Synthesis of Cilostazol Metabolites
Welcome to the technical support center for the synthesis of cilostazol and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important active pharmaceutical ingredient (API). Here, we provide in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting protocols, and the chemical reasoning behind our recommendations to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am observing a significant amount of an impurity with a mass of (M-2) relative to cilostazol in my final product. LC-MS analysis suggests it is the dehydrogenated analog, OPC-13015. What is causing this, and how can I prevent it?
Answer:
The formation of 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-1H-quinolin-2-one (OPC-13015), an active metabolite of cilostazol, is a common side reaction. This impurity arises from the dehydrogenation or oxidation of the 3,4-dihydro-2(1H)-quinolinone ring system of cilostazol or its precursor, 6-hydroxy-3,4-dihydro-2(1H)-quinolinone.
Root Causes and Mechanisms:
There are two primary proposed mechanisms for the formation of OPC-13015 during the synthesis of cilostazol[1]:
-
Lewis Acid-Mediated Dehydrogenation: The Friedel-Crafts intramolecular cyclization step, often catalyzed by a Lewis acid like aluminum trichloride (AlCl₃), can promote dehydrogenation of the newly formed dihydroquinolinone ring, especially at elevated temperatures.
-
Auto-oxidation: At high temperatures, the dihydroquinolinone intermediate can undergo auto-oxidation, particularly if there are trace amounts of oxygen or other oxidants present in the reaction mixture.
Troubleshooting and Prevention Strategies:
To minimize the formation of OPC-13015, consider the following strategies:
-
Temperature Control: Carefully control the temperature during the Friedel-Crafts cyclization and the subsequent alkylation step. Avoid excessive temperatures that can accelerate both dehydrogenation and auto-oxidation.
-
Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, thereby reducing the likelihood of auto-oxidation.
-
Choice of Lewis Acid: If the Friedel-Crafts cyclization is problematic, consider screening alternative Lewis acids that may be less prone to inducing dehydrogenation.
-
Reaction Time: Optimize the reaction time to ensure complete conversion of the starting material without prolonged exposure to conditions that favor side product formation.
Experimental Protocol: Minimizing OPC-13015 Formation
-
Reaction Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under a positive pressure of nitrogen.
-
Friedel-Crafts Cyclization:
-
Charge the flask with 3-chloro-N-(4-methoxyphenyl)propanamide and the chosen solvent.
-
Cool the mixture to 0°C before the portion-wise addition of the Lewis acid (e.g., AlCl₃).
-
Allow the reaction to slowly warm to the optimized temperature, monitoring the reaction progress by TLC or HPLC.
-
-
Work-up: Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.
-
Alkylation Step:
-
Combine the resulting 6-hydroxy-3,4-dihydro-2(1H)-quinolinone, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like DMF.
-
Maintain a nitrogen atmosphere and control the temperature (e.g., 80°C) while stirring[1].
-
Monitor the reaction for the disappearance of starting materials and the formation of cilostazol, while also tracking the level of OPC-13015.
-
Diagram of OPC-13015 Formation:
Caption: Formation of OPC-13015 from Cilostazol.
Question 2: My synthesis is yielding a high molecular weight impurity (M+206 relative to cilostazol). What is this byproduct and how can I avoid it?
Answer:
This high molecular weight impurity is likely a dimer, specifically 6,6'-bis(4-(1-cyclohexyl-1H-tetrazol-5-yl) butoxy)-3,3',4,4'-tetrahydro-[7,7'-biquinoline]-2,2'(1H,1'H)-dione. Its formation is attributed to an oxidative coupling of the 6-hydroxy-3,4-dihydro-2(1H)-quinolinone intermediate.
Plausible Mechanism:
While the exact mechanism is not definitively established in the literature, a plausible pathway involves the oxidation of the electron-rich phenol intermediate, 6-hydroxy-3,4-dihydro-2(1H)-quinolinone, to a phenoxy radical. Two of these radicals can then couple to form the dimer. This dimer subsequently undergoes alkylation with 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole to yield the final dimeric impurity.
Troubleshooting and Prevention Strategies:
-
Control of Reaction Conditions: The alkylation step, typically carried out under basic conditions, can be susceptible to oxidation.
-
Inert Atmosphere: As with OPC-13015 formation, maintaining a strictly inert atmosphere is crucial to prevent oxidation of the phenoxide intermediate.
-
Antioxidants: The addition of a small amount of an antioxidant, such as sodium sulfite, during the alkylation reaction may help to suppress the formation of the dimer.
-
-
Purity of Starting Materials: Ensure the purity of the 6-hydroxy-3,4-dihydro-2(1H)-quinolinone intermediate. The presence of metallic impurities could potentially catalyze the oxidative coupling.
-
Base Selection: While strong bases are needed for the deprotonation of the phenol, consider if a milder base or different reaction conditions could reduce the propensity for oxidation.
Diagram of Dimer Formation Pathway:
Sources
Technical Support Center: Optimization of Reaction Conditions for Cilostazol Intermediates
A Guide for Development & Research Chemists
Welcome to the technical support center for the synthesis of key intermediates of OPC-13013 (Cilostazol). As Senior Application Scientists, we have compiled this guide based on a synthesis of established literature and field-proven insights. This document is designed to be a dynamic troubleshooting resource, helping you navigate the common challenges associated with the critical O-alkylation step in the synthesis of Cilostazol and its analogues.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction and its main challenge in synthesizing the core structure of Cilostazol?
The pivotal step in many reported syntheses of Cilostazol (1) is the ether linkage formation between a hydroxy-quinolinone core and a tetrazole-containing side chain.[1] This reaction is a Williamson ether synthesis, specifically the O-alkylation of a hydroxy-quinolinone derivative, such as 6-hydroxy-3,4-dihydro-2(1H)-quinolinone (3), with an alkylating agent like 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (4).[1]
The primary challenge is regioselectivity . The deprotonated hydroxy-quinolinone is an ambident nucleophile, meaning it can be alkylated at either the oxygen (O-alkylation) to form the desired product or at the ring nitrogen (N-alkylation) to form a significant impurity.[2][3] Controlling the ratio of O- to N-alkylation is the central goal of reaction optimization.
Caption: Core reaction pathway showing competitive O- vs. N-alkylation.
Troubleshooting Guide
Q2: My reaction yield is consistently low, with significant starting material remaining. What are the likely causes?
Low conversion is typically traced back to three factors: insufficient base strength/quantity, inappropriate solvent choice, or inadequate reaction conditions (time/temperature).
-
Base Selection: The base must be strong enough to deprotonate the phenolic hydroxyl group of the quinolinone. Inorganic bases like potassium carbonate (K₂CO₃), potassium hydroxide (KOH), and sodium hydroxide (NaOH) are commonly used.[1][4] K₂CO₃ is often preferred as it is less harsh than hydroxides, reducing the risk of side reactions like hydrolysis of the alkyl halide. Ensure at least 2 equivalents of base are used to drive the equilibrium towards the deprotonated form.
-
Solvent & Solubility: Both the quinolinone salt and the alkylating agent must be sufficiently soluble at the reaction temperature. While DMF is a common solvent for this reaction due to its high polarity, it can favor undesired N-alkylation.[1][3] If using a less polar or protic solvent like ethanol, solubility might be limited, requiring higher temperatures or longer reaction times.[4]
-
Temperature & Time: Most reported procedures for this alkylation require elevated temperatures (e.g., 80 °C to reflux) for several hours (7-8 hours).[1][4] Operating at lower temperatures will drastically slow the reaction rate. It is crucial to monitor the reaction by TLC or HPLC to determine the optimal reaction time for your specific conditions.
Q3: I'm observing a significant amount of the N-alkylated impurity. How can I improve selectivity for the desired O-alkylated product?
This is the most common optimization problem. Selectivity is a delicate balance of solvent, base (counter-ion), and temperature effects.
-
Solvent Polarity is Key: The choice of solvent has a profound impact on the reactivity of the ambident nucleophile.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents strongly solvate the cation (like K⁺) but leave the quinolinone anion relatively "naked" and highly reactive. This high reactivity often favors attack from the site of highest electron density, which can be the nitrogen atom, leading to higher levels of the N-alkylated impurity.[2][3]
-
Protic Solvents (e.g., Ethanol, Water mixtures): These solvents can hydrogen-bond with the oxygen atom of the anion, making it less nucleophilic and potentially favoring N-alkylation. However, in some systems, the overall solvent environment can shift the balance. For example, an ethanol-water mixture under reflux has been successfully used.[5]
-
-
Consider a Phase-Transfer Catalyst (PTC): In a solid-liquid or liquid-liquid biphasic system (e.g., K₂CO₃ in a non-polar solvent), a PTC can be highly effective.[6][7] A PTC, such as tetrabutylammonium bromide (TBAB), forms a lipophilic ion pair with the quinolinone anion, shuttling it into the organic phase to react with the alkyl halide.[8][9] This can increase the reaction rate under milder conditions and sometimes improve O-selectivity.
Table 1: Comparison of Common Reaction Solvents
| Solvent | Type | Dielectric Constant (ε) | General Impact on N/O Selectivity | Typical Conditions |
| DMF | Polar Aprotic | 37 | Can favor N-alkylation due to "naked anion" effect[2][3] | 80-100 °C |
| Ethanol | Polar Protic | 25 | Variable; can be effective in specific systems[4][5] | Reflux (~78 °C) |
| Acetonitrile | Polar Aprotic | 36 | Moderate polarity; can offer a good balance | Reflux (~82 °C) |
| Toluene | Non-polar | 2.4 | Requires a PTC for effective reaction[8] | Reflux (~111 °C) |
Q4: Should I use a catalyst? What is the role of additives like sodium iodide?
While not a catalyst in the traditional sense, adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can significantly accelerate the reaction when using an alkyl chloride like 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole. This is known as the Finkelstein reaction .
The iodide ion displaces the chloride on the alkyl chain, forming a more reactive alkyl iodide in situ. The iodide is a much better leaving group than chloride, speeding up the subsequent SN2 attack by the quinolinone anion. This is a common strategy to improve reaction rates and yields, especially when the starting alkyl halide is a chloride or bromide.[10]
Experimental Protocols & Workflows
Protocol 1: General Procedure for O-Alkylation
This protocol is a representative starting point based on common literature procedures.[1] Self-validation is critical: always perform a small-scale trial and monitor by TLC/HPLC before scaling up.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-hydroxy-3,4-dihydro-2(1H)-quinolinone (1.0 eq), dimethylformamide (DMF, ~10 mL per gram of quinolinone), and finely ground potassium carbonate (K₂CO₃, 2.0-2.5 eq).
-
Initial Stirring: Stir the mixture at room temperature for 30-60 minutes to facilitate salt formation.
-
Reagent Addition: Add 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (1.1-1.2 eq) and a catalytic amount of potassium iodide (KI, 0.1 eq).
-
Heating: Heat the reaction mixture to 80-90 °C and maintain for 7-10 hours.
-
Monitoring (Validation Step): Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane) or HPLC. The reaction is complete upon consumption of the limiting reagent (quinolinone). A co-spotted lane with the starting material is essential for accurate assessment.
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing cold water (10x the volume of DMF), stirring vigorously. A precipitate should form.
-
Isolation: Isolate the crude product by vacuum filtration. Wash the filter cake thoroughly with water to remove inorganic salts and residual DMF.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield the final product.[1]
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
Cilostazol (Ref: OPC-13013) - AERU. Available at: [Link]
-
Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid | Organic Letters - ACS Publications. Available at: [Link]
-
Cilostazol, OPC-21, OPC-13013, Pletaal, Pletal - Drug Synthesis Database. Available at: [Link]
- US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents.
-
Highly Enantioselective Catalytic Alkynylation of Quinolones: Substrate Scope, Mechanistic Studies, and Applications in the Syntheses of Chiral N-Heterocyclic Alkaloids and Diamines - NIH. Available at: [Link]
-
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][11]naphthyrin-5(6H)-one - PMC - NIH. Available at: [Link]
-
Phase transfer catalyst in organic synthesis. Available at: [Link]
-
SYNTHESIS OF RELATED SUBSTANCES OF CILOSTAZOL - HETEROCYCLES. Available at: [Link]
-
Studies on the alkylation of quinolin-2(1H)-one derivatives - ResearchGate. Available at: [Link]
-
N- and / or O- Alkylation of Quinazolinone Derivatives - Juniper Publishers. Available at: [Link]
- WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives - Google Patents.
-
Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. Available at: [Link]
-
PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS - Journal For Basic Sciences. Available at: [Link]
Sources
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- 2. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cilostazol synthesis - chemicalbook [chemicalbook.com]
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- 8. Phase transfer catalyst in organic synthesis [wisdomlib.org]
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- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Cilostazol Intermediates
Welcome to the technical support center for the synthesis of cilostazol intermediates. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important active pharmaceutical ingredient (API). The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and process development insights.
The primary synthetic route to cilostazol involves three key intermediates, the synthesis of which is often the focus of process optimization and troubleshooting.
Troubleshooting Guide: Step-by-Step Synthesis Issues
This section addresses specific problems that can arise during the synthesis of each key cilostazol intermediate. The issues are presented in a question-and-answer format, providing causal explanations and actionable solutions.
Part 1: Synthesis of 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one (6-HQ)
The synthesis of 6-HQ, a crucial quinolinone core, is typically achieved via an intramolecular Friedel-Crafts reaction of N-(4-methoxyphenyl)-3-chloropropionamide. This step is notorious for requiring harsh conditions, which can lead to several issues.[1]
Question 1: My Friedel-Crafts cyclization to form 6-HQ is resulting in a very low yield. What are the common causes and how can I improve it?
Answer:
Low yields in this intramolecular Friedel-Crafts reaction are a frequent challenge. The primary causes stem from the deactivating effect of the amide group and suboptimal reaction conditions.
-
Causality—The Chemistry Behind the Problem: The amide group on the precursor, N-(4-methoxyphenyl)-3-chloropropionamide, coordinates with the Lewis acid catalyst (typically AlCl₃). This coordination transforms the amide from an electron-donating group into a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and makes the cyclization difficult.[1] To overcome this, forcing conditions such as high temperatures and a significant excess of the Lewis acid are necessary.[1]
-
Troubleshooting & Optimization Protocol:
-
Increase Lewis Acid Stoichiometry: Ensure at least 3 to 5 equivalents of AlCl₃ are used. This excess is critical to drive the reaction to completion by ensuring sufficient catalyst is available to activate the substrate despite the coordination effect.[1][2][3]
-
Elevate Reaction Temperature: The reaction often requires high temperatures, typically in the range of 150°C to 220°C, to achieve a reasonable rate and yield.[1][3]
-
Choice of Solvent: High-boiling point, polar aprotic solvents are often beneficial. Dimethyl sulfoxide (DMSO) or high-boiling amides can improve the process, leading to higher yields and purity.[2][3]
-
Monitor Reaction Progression: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material. Prolonged reaction times at high temperatures can lead to degradation and by-product formation.
-
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Lewis Acid (AlCl₃) | 1.5 - 2.0 eq | 3.0 - 5.0 eq | Overcomes deactivation by the amide group.[1] |
| Temperature | 100 - 130°C | 150 - 220°C | Provides sufficient energy to overcome the activation barrier.[1][3] |
| Solvent | Nitrobenzene | DMSO, High-boiling amides | Improves solubility and reaction kinetics.[2][3] |
Question 2: I am observing a significant impurity with a mass of (M-2) in my 6-HQ product. What is this impurity and how can I prevent its formation?
Answer:
The (M-2) impurity is almost certainly 6-hydroxyquinolin-2(1H)-one, the dehydrogenated analog of your target molecule.
-
Causality—The Chemistry Behind the Problem: The high temperatures required for the Friedel-Crafts cyclization can promote dehydrogenation or oxidation of the desired 3,4-dihydroquinolinone product.[1] This side reaction leads to the formation of the more stable aromatic quinolinone system. This impurity is also a known active metabolite of cilostazol, referred to as OPC-13015.[1]
-
Troubleshooting Workflow:
Caption: Workflow for diagnosing and mitigating the M-2 impurity.
-
Preventative Measures:
-
Strict Temperature Control: Avoid exceeding the optimal temperature range identified for your specific solvent and catalyst system.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize oxidative side reactions.
-
Minimize Reaction Time: Use HPLC to determine the point of maximum product formation and avoid prolonged heating, which can favor by-product formation.
-
Purification: If the impurity does form, it can often be removed by recrystallization, as its solubility profile may differ from the desired product.
-
Part 2: Synthesis of 1-Cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole
This key side-chain intermediate is typically formed from a nitrile precursor. The formation of the tetrazole ring via cycloaddition can present its own set of challenges.
Question 3: The [3+2] cycloaddition reaction between my nitrile precursor and sodium azide is slow and gives a low yield. How can I improve this transformation?
Answer:
The [3+2] cycloaddition to form a tetrazole ring is a well-known reaction, but its efficiency is highly dependent on the activation of the nitrile group.[4][5]
-
Causality—The Chemistry Behind the Problem: The nitrile carbon is not sufficiently electrophilic to react readily with the azide anion. The reaction requires activation by a Lewis acid or a Brønsted acid to increase the electrophilicity of the nitrile.[4][5] The choice of catalyst and solvent is paramount for achieving high conversion and yield. Electron-withdrawing groups on the nitrile facilitate the reaction.[5]
-
Optimization Protocol:
-
Catalyst Selection: While traditional methods use ammonium chloride as a proton source, Lewis acids like zinc chloride (ZnCl₂) or copper catalysts can be more effective.[4][6] Recent green chemistry approaches have shown copper(II) complexes to be highly efficient.[6]
-
Solvent Choice: The reaction is typically performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or DMSO at elevated temperatures (80-120°C).
-
Safety with Azides: Always handle sodium azide with extreme care. When quenching the reaction, add the acid slowly to a cooled solution to avoid the formation of volatile and highly toxic hydrazoic acid (HN₃).[4] Never use metal spatulas with azide salts.
-
Alternative Reagents: For safer and often milder conditions, consider using trimethylsilyl azide (TMS-N₃).[7][8] This reagent can sometimes offer better yields and a more favorable safety profile, avoiding the direct use of hydrazoic acid.[7]
-
Part 3: Final Williamson Ether Synthesis
The final step couples 6-HQ with the tetrazole side-chain via a Williamson ether synthesis. This Sₙ2 reaction is generally robust but can be prone to specific side reactions and yield loss.[9]
Question 4: My final coupling step to produce cilostazol suffers from low yield and the formation of a dialkylated impurity. What is happening and how do I fix it?
Answer:
This issue points to a competition between N-alkylation and the desired O-alkylation, as well as potential dialkylation.
-
Causality—The Chemistry Behind the Problem: The 6-HQ intermediate has two nucleophilic sites: the phenoxide oxygen and the amide nitrogen. While O-alkylation is generally favored, under certain conditions (strong base, high temperature), the amide nitrogen can also be deprotonated and act as a nucleophile. This can lead to N-alkylation or, if O-alkylation has already occurred, a second alkylation on the nitrogen to form a dialkylated by-product.[1][10] This is a known impurity in cilostazol synthesis.[1]
-
Troubleshooting & Optimization Protocol:
-
Base Selection and Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of a moderately strong base like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH).[1] Using an extremely strong base like sodium hydride (NaH) can increase the risk of N-alkylation.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate, typically around 80°C in a solvent like DMF.[1] Overheating can promote the undesired side reactions.
-
Order of Addition: Add the alkylating agent (the tetrazole side-chain) slowly to the solution of the deprotonated 6-HQ. This maintains a low concentration of the electrophile and can help minimize dialkylation.
-
Phase Transfer Catalysis: For cleaner reactions, a biphasic system using a phase transfer catalyst (e.g., a quaternary ammonium salt) can be employed. This method allows for the use of milder conditions and can improve selectivity for O-alkylation.[11]
-
-
Reaction Scheme and Side Reaction:
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes for the starting materials? A: Purity of starting materials is paramount. For N-(4-methoxyphenyl)-3-chloropropionamide, ensure it is free from di-acylated p-anisidine. For the tetrazole side-chain, the presence of residual starting nitrile or azide can complicate purification of the final product. Always characterize raw materials by HPLC, NMR, and melting point before use.
Q2: How can I best monitor the progress of these reactions? A: Thin Layer Chromatography (TLC) is excellent for rapid, qualitative checks. For quantitative analysis and impurity profiling, High-Performance Liquid Chromatography (HPLC) is the standard method. [1]Develop a robust HPLC method early that can separate starting materials, intermediates, products, and key potential by-products.
Q3: Are there any specific safety concerns when scaling up cilostazol synthesis? A: Yes. The use of large quantities of AlCl₃ requires equipment resistant to corrosion from the HCl gas generated during the reaction and workup. [12]The handling of sodium azide is a major safety risk due to its high toxicity and the potential to form explosive heavy metal azides or toxic hydrazoic acid. [4]A thorough safety review and risk assessment are mandatory before any scale-up operation.
Q4: My final cilostazol product is off-color after purification. What could be the cause? A: Off-color product, often yellow or tan, can be due to trace impurities. This could arise from degradation products formed during high-temperature reactions or residual catalysts. Ensure the quench and workup procedures are effective at removing all reagents. A final recrystallization from a suitable solvent (e.g., n-butanol or ethanol) or treatment with activated carbon can often resolve color issues. [11]
References
-
Veeprho. Cilostazol Impurities. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2021-04-01). SYNTHESIS AND CHARACTERIZATION OF 6 – HYDROXY – 3, 4 -DIHYDROQUINOLINONE CILOSTAZOL IMPURITY-A AS PER INDIAN PHARMACOPOEIA. Available from: [Link]
-
ResearchGate. (2025-08-06). A new method for synthesis of 6-hydroxy-3, 4-dihydro-2(1h) quinolinone. Available from: [Link]
-
HETEROCYCLES. (2008-09-22). SYNTHESIS OF RELATED SUBSTANCES OF CILOSTAZOL. Available from: [Link]
- Google Patents.US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
-
Semantic Scholar. (2009-06-02). Synthesis of Related Substances of Cilostazol. Available from: [Link]
- Google Patents.Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone.
-
SynZeal. Cilostazol Impurities. Available from: [Link]
- Google Patents.CN109776498B - Preparation method of cilostazol.
- Google Patents.CN107325078B - Preparation method of cilostazol.
-
YouTube. (2022-12-27). tetrazole synthesis from a nitrile and azide - laboratory experiment. Available from: [Link]
-
PubMed. (2002-10-16). Mechanisms of tetrazole formation by addition of azide to nitriles. Available from: [Link]
-
Dove Press. Cilostazol Solubilization and Stabilization Using a Polymer-Free Solid Dispersion System. Available from: [Link]
- Google Patents.WO2005019204A1 - A process for the preparation of cilostazol and of the intermediates thereof.
-
PubMed Central. (2021-11-17). A Systematic Approach to the Development of Cilostazol Nanosuspension by Liquid Antisolvent Precipitation (LASP) and Its Combination with Ultrasound. Available from: [Link]
-
ResearchGate. Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Available from: [Link]
- Google Patents.JP2007503406A - Process for the preparation of cilostazol and its intermediates.
-
ResearchGate. (2021-11-12). A Systematic Approach to the Development of Cilostazol Nanosuspension by Liquid Antisolvent Precipitation (LASP) and Its Combination with Ultrasound. Available from: [Link]
-
Wikipedia. Williamson ether synthesis. Available from: [Link]
-
Master Organic Chemistry. (2014-10-24). The Williamson Ether Synthesis. Available from: [Link]
- Google Patents.US20020099213A1 - Processes for preparing cilostazol.
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]
-
Reddit. (2015-06-26). Williamson ether synthesis trouble, 2.0. Available from: [Link]
-
Semantic Scholar. Mechanisms of tetrazole formation by addition of azide to nitriles. Available from: [Link]
-
Preprints.org. (2024-11-06). Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Available from: [Link]
-
ACS Publications. (2010-02-25). Challenges in the Synthesis of a Unique Mono-Carboxylic Acid Antibiotic (+)-Zincophorin. Available from: [Link]
-
ResearchGate. (2025-08-07). Enhancement of solubility and dissolution of cilostazol by solid dispersion technique. Available from: [Link]
-
ResearchGate. (2021-11-25). Synthesis, Anticancer Activity, SAR and Binding Mode of Interaction Studies of Substituted Pentanoic Acids: Part II. Available from: [Link]
-
PubMed. Enhancement of solubility and dissolution of cilostazol by solid dispersion technique. Available from: [Link]
Sources
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- 3. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]
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storage and handling guidelines for trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide
Prepared by the Office of the Senior Application Scientist
This guide provides comprehensive storage, handling, and troubleshooting information for trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide (CAS No. 98454-45-6). It is designed for researchers, scientists, and drug development professionals to ensure compound integrity and experimental success.
Compound Overview & Key Data
This compound is a white solid organic compound often utilized as a research intermediate.[1][2] Notably, it serves as an intermediate in the synthesis of OPC-13013, a metabolite of Cilostazol.[2][3] Understanding its structural features—a secondary amide, a terminal chloroalkane, and a benzyl ether—is critical for predicting its behavior and ensuring stability.
The table below summarizes its essential properties.
| Property | Value | Source(s) |
| CAS Number | 98454-45-6 | [2][4] |
| Molecular Formula | C₁₈H₂₆ClNO₂ | [1][4] |
| Molecular Weight | 323.86 g/mol | [2] |
| Appearance | White Solid | [1][2] |
| Melting Point | 108-109.5°C | [3] |
| Recommended Storage | 2-8°C (Refrigerator) | [2] |
Frequently Asked Questions (FAQs): Storage & Stability
This section addresses common questions regarding the long-term and short-term stability of the compound.
Q: What are the ideal long-term storage conditions for this compound?
A: For long-term storage, the compound should be kept as a solid in a tightly sealed container at 2-8°C in a refrigerator.[2] To prevent moisture ingress, which could potentially hydrolyze the amide bond over time, ensure the container cap is secure. For added protection, storing the vial inside a desiccator or a sealed bag with a desiccant is recommended.
Q: I only need to use the compound for a few days. Can I store it on the bench?
A: While the compound is shipped at ambient temperatures, for multi-day experiments, it is advisable to minimize its time at room temperature.[2] After weighing, promptly return the solid to its 2-8°C storage container. This precaution minimizes exposure to ambient humidity and temperature fluctuations, preserving the compound's integrity.
Q: Is the compound sensitive to light or air?
A: While specific photostability data is not published, many complex organic molecules can be sensitive to light. It is good laboratory practice to store the compound in an amber vial or in a dark location within the refrigerator. The chloroalkane and benzyl ether moieties are generally stable to air, but storing under an inert atmosphere (like argon or nitrogen) is a best practice for long-term storage to prevent any potential slow oxidative degradation.
Q: What are the primary degradation pathways I should be aware of?
A: Based on its structure, there are two main potential degradation pathways to consider:
-
Amide Hydrolysis: The N-substituted amide bond is relatively stable but can be cleaved under strong acidic or basic conditions, especially with heating, to yield a carboxylic acid and an amine.[5][6] This is less of a concern under neutral storage conditions but is critical to consider when choosing solvents or reaction conditions.
-
Benzyl Ether Cleavage: The phenylmethoxy (benzyl ether) group is robust under many conditions but is notably sensitive to catalytic hydrogenolysis (e.g., H₂, Pd/C) and certain strong acids.[7][8][9] If your experimental workflow involves these conditions, the protecting group may be unintentionally cleaved.
Protocol & Troubleshooting: Preparation of Stock Solutions
Proper preparation of stock solutions is critical for obtaining reproducible experimental results.
Recommended Solvents
The compound has documented solubility in several organic solvents.
| Solvent | Notes | Source(s) |
| Dichloromethane (DCM) | Good solubility | [3] |
| Chloroform | Good solubility | [3] |
| Ethyl Acetate | Good solubility | [3] |
| DMSO / DMF | Not explicitly documented, but commonly used for similar compounds. Recommended for biological assays. | General Practice |
Step-by-Step Protocol for Stock Solution Preparation
-
Equilibration: Allow the vial of the compound to warm to room temperature for 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing: In a well-ventilated area or chemical fume hood, weigh the desired amount of the solid into a new, appropriate vial (e.g., glass vial with a PTFE-lined cap).
-
Solvent Addition: Add the desired volume of a recommended solvent (e.g., DCM or DMSO). Start by adding a smaller portion of the solvent to create a slurry.
-
Dissolution: Cap the vial tightly and vortex gently. If the compound does not dissolve immediately, sonication in a water bath for 5-10 minutes can facilitate dissolution. Gentle warming (to 30-35°C) can be used as a last resort, but avoid excessive heat.
-
Storage of Solution: Once fully dissolved, store the stock solution at -20°C or -80°C for long-term stability. For daily use, aliquots can be kept at 2-8°C for a short period, but it is recommended to prepare fresh dilutions for critical experiments. Ensure the container is tightly sealed to prevent solvent evaporation.
Troubleshooting Guide for Solution Preparation
If you encounter issues during dissolution, this workflow can help identify the cause.
Caption: Troubleshooting workflow for dissolving the compound.
Frequently Asked Questions (FAQs): Safety & Handling
This compound should be handled by trained professionals in a laboratory setting.
Q: What personal protective equipment (PPE) is required when handling this compound?
A: According to the Safety Data Sheet (SDS), you must wear protective gloves, protective clothing, eye protection (safety glasses or goggles), and face protection.[10] Handle the solid compound in a chemical fume hood to avoid inhaling dust.[10]
Q: What are the primary hazards associated with this compound?
A: The compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[10]
Q: What should I do in case of accidental exposure?
A: Follow these first-aid measures and seek medical attention:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. If you wear contact lenses, remove them if it is easy to do so and continue rinsing for at least 15 minutes.[10]
-
Skin Contact: Wash off with soap and plenty of water.[10]
-
Inhalation: Move the person into fresh air. If they are not breathing, give artificial respiration.[10]
-
Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person.[10] Always show the Safety Data Sheet to the attending physician.
Q: How should I dispose of waste containing this compound?
A: Waste disposal should be conducted in accordance with all local, state, and federal regulations. The compound and its containers should be disposed of as hazardous waste. Do not let the product enter drains.[10] Pick up and arrange disposal without creating dust.[10]
References
- BenchChem. (n.d.). A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups.
- BenchChem. (n.d.). A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions.
- Eurochlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
- Eurochlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents (another version).
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
-
University of Calgary. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Eurochlor. (2016). ECSA New Guidance on Storage and Handling for Chlorinated Solvents. Retrieved from [https://www.eurochlor.org/topics/ chlorinated-solvents/ecsa-new-guidance-on-storage-and-handling-for-chlorinated-solvents/]([Link] chlorinated-solvents/ecsa-new-guidance-on-storage-and-handling-for-chlorinated-solvents/)
-
Dewei Na. (n.d.). This compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
E-Biochem. (n.d.). This compound. Retrieved from [Link]
-
Angene Chemical. (2023). Safety Data Sheet for this compound. Retrieved from [Link]
-
PubChem. (n.d.). 5-chloro-N-cyclohexylpentanamide. Retrieved from [Link]
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Cleveland State University. (n.d.). Practices for Proper Chemical Storage. Retrieved from [Link]
-
Isizawa, J., Sakakibara, K., & Hirota, M. (1966). Studies on the Stability of Amides. I. Hydrolysis Mechanism of N-Substituted Aliphatic Amides. Journal of the Japan Oil Chemists' Society, 15(1), 12-17. Retrieved from [Link]
-
Eagle Manufacturing. (n.d.). Chemicals Storage Safety Guide: What Not to Store Together. Retrieved from [Link]
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Save My Exams. (n.d.). Hydrolysis of Amides. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]
-
Fiveable. (n.d.). N-substituted Amides Definition. Retrieved from [Link]
-
Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. Retrieved from [Link]
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- 3. trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
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Validation & Comparative
A Technical Guide to the Reference Standard of trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide in Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the purity and characterization of active pharmaceutical ingredients (APIs) and their related substances are paramount. This guide provides an in-depth technical comparison of the trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide reference standard, a key intermediate in the synthesis of a Cilostazol metabolite. We will explore its significance, analytical characterization, and comparison with a structurally related impurity, underscoring the critical role of certified reference standards in ensuring drug safety and efficacy.
Introduction: The Significance of a Reference Standard
This compound (CAS No. 98454-45-6) is a crucial intermediate in the synthesis of OPC-13013, a known metabolite of the antiplatelet and vasodilator drug, Cilostazol.[1] The presence and quantity of intermediates and impurities in the final drug product are strictly regulated by pharmacopeias and regulatory bodies. Therefore, having a well-characterized reference standard for key intermediates like this compound is not just a matter of good practice but a regulatory necessity.
A reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a drug substance or drug product. Its primary purpose is to ensure the identity, purity, quality, and strength of the manufactured drug. The use of a certified reference standard provides confidence in analytical results, which is essential for batch release, stability studies, and regulatory submissions.
Physicochemical Properties and Specifications
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its correct use and interpretation of analytical data.
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 98454-45-6 |
| Molecular Formula | C18H26ClNO2[2] |
| Molecular Weight | 323.86 g/mol [2] |
| Appearance | White Solid[1][3] |
| Melting Point | 108-109.5°C |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate |
| Storage | 2-8°C Refrigerator[1] |
These properties are essential for selecting appropriate analytical techniques and storage conditions to maintain the integrity of the reference standard.
The Synthetic Pathway: Contextualizing the Intermediate
Understanding the origin of this compound within the synthesis of the Cilostazol metabolite OPC-13013 highlights its importance in process control and impurity profiling. While a detailed, proprietary synthesis route is often not publicly available, a plausible general pathway can be inferred from related chemical literature.
Caption: Generalized synthetic pathway illustrating the role of the topic compound.
This diagram illustrates that our topic compound is a direct product of the acylation of trans-4-(phenylmethoxy)cyclohexylamine with 5-chlorovaleryl chloride. Any unreacted starting materials or by-products from this step could potentially be carried over as impurities into the final active metabolite.
Comparative Analysis: The Reference Standard vs. a Related Impurity
To demonstrate the practical importance of a certified reference standard, we will compare this compound with a structurally similar potential impurity, N-cyclohexyl-5-chloropentanamide (CAS No. 15865-18-6), which is listed as "Cilostazol Impurity 7" by some suppliers.[4]
| Feature | This compound (Reference Standard) | N-cyclohexyl-5-chloropentanamide (Related Impurity) |
| CAS Number | 98454-45-6 | 15865-18-6 |
| Molecular Formula | C18H26ClNO2 | C11H20ClNO |
| Molecular Weight | 323.86 g/mol | 217.73 g/mol |
| Structural Difference | Contains a phenylmethoxy group on the cyclohexyl ring | Lacks the phenylmethoxy group |
| Certification | Available as a certified reference standard from various suppliers.[2][5][6] | Available as a chemical intermediate or impurity standard.[4] |
| Purity | Typically >98% with a detailed Certificate of Analysis (CoA) | Purity may vary, and a comprehensive CoA may not be available. |
The Criticality of a Certificate of Analysis (CoA)
A CoA for a reference standard is a document that provides detailed information about its identity, purity, and the analytical methods used for its characterization. For this compound, a typical CoA would include:
-
Identification: Confirmation of the chemical structure using techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).
-
Purity Assessment: Quantitative determination of purity, typically by High-Performance Liquid Chromatography (HPLC) with UV detection, and often supplemented by another method like Gas Chromatography (GC) for residual solvents.
-
Assay: The assigned purity value, which is crucial for accurate quantitative analysis.
Without a CoA, a substance, even with the correct nominal structure, cannot be reliably used as a reference standard.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Determination
The following is a representative HPLC method that could be used for the purity assessment of this compound and the separation from potential impurities like N-cyclohexyl-5-chloropentanamide.
Objective: To develop a stability-indicating HPLC method for the quantitative analysis of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile/Water (50:50, v/v)
Sample Preparation:
-
Reference Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.
-
Sample Solution: Prepare the test sample at a similar concentration to the working standard solution.
Analysis:
-
Inject the diluent as a blank, followed by five replicate injections of the working standard solution to check for system suitability (e.g., %RSD of peak areas < 2.0).
-
Inject the sample solution in duplicate.
Expected Outcome: Due to the significant difference in polarity (the presence of the phenylmethoxy group), the two compounds would be well-separated. This compound, being more non-polar, would have a longer retention time than N-cyclohexyl-5-chloropentanamide.
Caption: Workflow for HPLC purity analysis.
Conclusion: The Indispensable Role of a Reference Standard
In the rigorous environment of pharmaceutical development, precision and accuracy are non-negotiable. The this compound reference standard serves as an essential tool for chemists and quality control analysts working on Cilostazol and its metabolites. This guide has highlighted its critical role by:
-
Establishing its Identity and Context: Defining its physicochemical properties and its position in the synthesis of a key Cilostazol metabolite.
-
Providing a Framework for Analysis: Outlining a representative HPLC method for purity determination.
-
Demonstrating its Value Through Comparison: Contrasting it with a related impurity to underscore the importance of a certified and well-characterized standard.
The use of a certified reference standard for this compound is fundamental for achieving reliable analytical data, ensuring compliance with regulatory standards, and ultimately contributing to the safety and efficacy of the final pharmaceutical product.
References
-
Pharmaffiliates. This compound. [Link]
-
SynZeal. Cilostazol Impurities. [Link]
- Zheng, J., Liu, Z., Dai, Y., Zhao, Q., & Shen, J. (2009). Synthesis of Related Substances of Cilostazol. HETEROCYCLES, 78(1), 189.
Sources
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- 3. trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide_北京科量技术有限公司 [gjbzwzw.com]
- 4. Cilostazol Impurities | SynZeal [synzeal.com]
- 5. This compound, TRC 250 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]
- 6. Buy Online CAS Number 98454-45-6 - TRC - this compound | LGC Standards [lgcstandards.com]
A Comparative Guide to Impurity Profiling of Cilostazol and Its Intermediates
For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Cilostazol, a phosphodiesterase-3 inhibitor used to treat intermittent claudication, is no exception. The control of impurities in Cilostazol is critical for clinical safety and is mandated by regulatory agencies like the FDA. This guide provides an in-depth comparison of analytical methodologies for the impurity profiling of Cilostazol, grounded in experimental data and established scientific principles.
The Origin Story: Synthesis and the Genesis of Impurities
Understanding the synthetic pathway of an API is fundamental to predicting and identifying potential impurities. Impurities in Cilostazol can stem from unreacted intermediates, by-products of the manufacturing process, or degradation of the final product.
A common synthetic route for Cilostazol involves two key steps:
-
Friedel-Crafts intramolecular cyclization of 3-chloro-N-(4-methoxyphenyl)propanamide to form 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone.[1][2]
-
Condensation of this quinolinone intermediate with 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.[1]
The use of sodium azide in forming the tetrazole ring is a critical step that can introduce highly reactive and potentially genotoxic azido impurities.[3]
Below is a diagram illustrating a possible synthesis pathway and the points at which key impurities may arise.
Caption: Synthesis of Cilostazol and points of impurity introduction.
Know Your Enemy: A Profile of Key Cilostazol Impurities
Effective impurity profiling requires a thorough understanding of the impurities themselves. The United States Pharmacopeia (USP) lists several key related compounds for Cilostazol.[4]
| Impurity Name | Chemical Name | Origin |
| Cilostazol Related Compound A | 6-Hydroxy-3,4-dihydro-1H-quinolin-2-one | Unreacted intermediate from the synthesis process.[2][4] |
| Cilostazol Related Compound B | 6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-1H-quinolin-2-one | An active metabolite of Cilostazol, also can be a process impurity.[1][4] |
| Cilostazol Related Compound C | 1-(4-(1-Cyclohexyl-1H-tetrazol-5-yl)butyl)-6-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one | Formed due to double linking of the quinolinone intermediate.[1][4] |
| Oxidative Degradation Products | Varies | Formed upon exposure to oxidative conditions.[5] |
Forced degradation studies are crucial for identifying potential degradation products that could form during storage or administration.[6] Studies have shown that Cilostazol is susceptible to oxidative degradation but is relatively stable under acidic and alkaline hydrolytic conditions.[5][7][8][9]
The Right Tools for the Job: A Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary techniques for Cilostazol impurity profiling. A comparative study highlights the superiority of UPLC in terms of precision, sensitivity, and speed.[10][11]
The following table compares a typical HPLC method with a more advanced UPLC method for the simultaneous estimation of Cilostazol and its related impurities.
| Parameter | HPLC Method | UPLC Method | Rationale & Insights |
| Column | Eurospher II C18 (250 x 4.6 mm, 5 µm)[10] | Agilent Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm)[10] | The smaller particle size (1.8 µm) of the UPLC column provides significantly higher efficiency and resolution, allowing for better separation of closely eluting impurities. |
| Mobile Phase | Gradient of 20 mM KH2PO4 (pH 2.9) and Acetonitrile[10] | Gradient of 20 mM KH2PO4 (pH 2.9) and Acetonitrile[10] | A gradient elution is necessary to resolve impurities with a wide range of polarities in a reasonable time. The acidic pH ensures that acidic and basic compounds are in their non-ionized forms, leading to better peak shapes. |
| Flow Rate | 1.0 mL/min[10] | 0.3 mL/min[10] | The lower flow rate in UPLC is a consequence of the smaller column dimensions and particle size, leading to reduced solvent consumption. |
| Detection | UV at 210 nm[10] | DAD at 210 nm[10] | A Diode Array Detector (DAD) in the UPLC system provides the advantage of acquiring spectra across a range of wavelengths, which aids in peak identification and purity assessment. |
| Run Time | Longer | Significantly Shorter (e.g., < 9 minutes)[10] | The higher efficiency of the UPLC system allows for faster separations without compromising resolution, thereby increasing sample throughput. |
For the determination of Cilostazol and its active metabolite, 3,4-dehydro cilostazol, in biological matrices, a highly sensitive UPLC-MS/MS method is often employed.[12] This technique combines the superior separation of UPLC with the high selectivity and sensitivity of tandem mass spectrometry.
Analytical Workflow: From Sample to Result
The process of impurity profiling is a systematic one, ensuring that the results are accurate and reproducible.
Caption: A typical analytical workflow for impurity profiling.
In the Lab: Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following are detailed protocols for the analysis of Cilostazol and its related compounds.
Protocol 1: UPLC Method for Cilostazol and Related Impurities[11]
-
Chromatographic System:
-
Column: Agilent Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 20 mM anhydrous KH2PO4 buffer solution (containing 0.2% triethylamine, v/v), pH adjusted to 2.9 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0 min: 15% B
-
2 min: 25% B
-
5 min: 70% B
-
7 min: 70% B
-
8 min: 15% B
-
9 min: 15% B
-
-
Flow Rate: 0.3 mL/min
-
Detection: DAD at 210 nm
-
Column Temperature: Ambient
-
-
Preparation of Solutions:
-
Diluent: A mixture of water and acetonitrile (60:40 v/v).[4]
-
Standard Solution: Prepare a solution of USP Cilostazol RS and its related compound reference standards in the diluent to a known concentration.
-
Test Solution: Accurately weigh and dissolve the Cilostazol sample in the diluent to achieve a target concentration.
-
-
Procedure:
-
Equilibrate the UPLC system with the mobile phase.
-
Perform a blank injection (diluent) to ensure a clean baseline.
-
Inject the standard solution to determine retention times and response factors.
-
Inject the test solution.
-
Identify and quantify any impurities by comparing their retention times and peak areas to those of the standards.
-
Protocol 2: Forced Degradation Study - Oxidative Condition[6]
-
Objective: To generate and identify oxidative degradation products of Cilostazol.
-
Procedure:
-
Prepare a stock solution of Cilostazol (e.g., 10 mg/mL).
-
Transfer 1 mL of the stock solution to a 25 mL volumetric flask.
-
Add 5 mL of 15% hydrogen peroxide.
-
Heat the solution in a boiling water bath at 80°C for 30 minutes.
-
Cool the solution to room temperature.
-
Complete the volume with the mobile phase.
-
Analyze the stressed sample using a validated stability-indicating HPLC or UPLC method to separate the degradation products from the parent drug.
-
Concluding Insights
The impurity profile of Cilostazol is a critical quality attribute that requires rigorous analytical control. While HPLC remains a workhorse in many quality control laboratories, the adoption of UPLC technology offers significant advantages in terms of resolution, speed, and sensitivity. For complex matrices or trace-level impurity analysis, UPLC-MS/MS is the gold standard.
A thorough understanding of the synthetic route and the stability of the drug substance is essential for developing robust and reliable analytical methods. The protocols and comparative data presented in this guide serve as a valuable resource for scientists and researchers in the field of pharmaceutical analysis, ensuring the development of safe and effective Cilostazol formulations.
References
-
Veeprho. (n.d.). Cilostazol Impurities and Related Compound. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Selective Methods for Cilostazol Assay in Presence of its Oxidati. Retrieved from [Link]
-
Basniwal, P. K., Shrivastava, P. K., & Jain, D. (2008). Hydrolytic Degradation Profile and RP-HPLC Estimation of Cilostazol in Tablet Dosage Form. Indian journal of pharmaceutical sciences, 70(2), 222–224. [Link]
-
Taylor & Francis Online. (2017). A comparative study of HPLC-UV and UPLC-DAD methods for simultaneous estimation of aspirin and cilostazol in the presence of their related impurities in bulk and capsules. Retrieved from [Link]
-
Pu, H., Liu, J., Xu, H., Liu, Y., & Zhang, Q. (n.d.). Rapid Determination of Cilostazol Impurity Ⅰ Correction Factor by qNMR-HPLC. Chinese Pharmaceutical Journal. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2008). Hydrolytic Degradation Profile and RP-HPLC Estimation of Cilostazol in Tablet Dosage Form. Retrieved from [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
ResearchGate. (n.d.). Possible synthesis path of cilostazol API. Retrieved from [Link]
-
PubMed. (2008). Hydrolytic Degradation Profile and RP-HPLC Estimation of Cilostazol in Tablet Dosage Form. Retrieved from [Link]
-
ResearchGate. (2017). A Comparative Study of HPLC-UV and UPLC-DAD Methods for Simultaneous Estimation of Aspirin and Cilostazol in the Presence of Their Related Impurities in Bulk and Capsules. Retrieved from [Link]
-
Zheng, J., Liu, Z., Dai, Y., Zhao, Q., & Shen, J. (2009). SYNTHESIS OF RELATED SUBSTANCES OF CILOSTAZOL. HETEROCYCLES, 78(1), 189. [Link]
-
ResearchGate. (n.d.). assessment of chromatographic methods developed for cilostazol and its metabolite(s) in human plasma. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Cilostazol-impurities. Retrieved from [Link]
-
Sankhe, K., Trikha, S., Sahu, P. L., & Khan, T. (2021). SYNTHESIS AND CHARACTERIZATION OF 6 - HYDROXY - 3, 4 -DIHYDROQUINOLINONE. CILOSTAZOL IMPURITY-A AS PER INDIAN PHARMACOPOEIA. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Semantic Scholar. (2009). Synthesis of Related Substances of Cilostazol. Retrieved from [Link]
-
Semantic Scholar. (2017). Investigation and structural elucidation of a new impurity in bulk drug of cilostazol by LC/MS/MS, FT‐IR and NMR. Retrieved from [Link]
-
USP. (n.d.). Cilostazol. Retrieved from [Link]
-
ScienceDirect. (n.d.). Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS. Retrieved from [Link]
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A Comparative Guide to the Synthesis of Cilostazol's Active Metabolites for Researchers
For drug development professionals and researchers engaged in the study of cilostazol, a comprehensive understanding of the synthesis of its primary active metabolites is crucial. This guide provides an in-depth, objective comparison of various synthetic routes for 3,4-dehydrocilostazol (OPC-13015) and 4'-trans-hydroxycilostazol (OPC-13213), the key contributors to cilostazol's therapeutic effects. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide your synthetic strategy.
The Significance of Cilostazol and Its Metabolites
Cilostazol is a medication primarily used to alleviate the symptoms of intermittent claudication in individuals with peripheral vascular disease.[1] Its mechanism of action involves the inhibition of phosphodiesterase III (PDE3), which leads to an increase in cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP results in vasodilation and the inhibition of platelet aggregation, addressing the underlying pathophysiology of the condition.
The therapeutic activity of cilostazol is not solely attributable to the parent drug. Its in vivo biotransformation yields several metabolites, with OPC-13015 and OPC-13213 being the most significant in terms of pharmacological activity. Notably, OPC-13015 exhibits a more potent inhibitory effect on PDE3 than cilostazol itself, making its efficient synthesis a key objective for research and development.
Synthesis of 3,4-Dehydrocilostazol (OPC-13015)
OPC-13015, also known as 3,4-dehydrocilostazol, is characterized by a double bond in the quinolinone ring system. Two primary synthetic strategies have been identified for its preparation: direct alkylation of a dehydrogenated quinolinone precursor and dehydrogenation of cilostazol.
Route 1: Direct Alkylation of 6-hydroxy-1H-quinolin-2-one
This approach builds the OPC-13015 molecule by coupling the unsaturated quinolinone core with the tetrazole side chain in a single step.
Experimental Protocol:
-
Reaction Setup: A mixture of 6-hydroxy-1H-quinolin-2-one, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, and potassium carbonate is prepared in a suitable solvent such as dimethylformamide (DMF).
-
Reaction Conditions: The mixture is stirred at an elevated temperature, typically around 80°C, under a nitrogen atmosphere for several hours to ensure the completion of the reaction.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and diluted with water, leading to the precipitation of the crude product. The precipitate is then collected by filtration and purified, often through recrystallization, to yield pure OPC-13015.
Causality of Experimental Choices:
-
Starting Material: The use of 6-hydroxy-1H-quinolin-2-one directly incorporates the desired double bond in the final product, simplifying the overall synthetic sequence.
-
Base and Solvent: Potassium carbonate is a moderately strong base suitable for deprotonating the phenolic hydroxyl group of the quinolinone, facilitating the nucleophilic substitution reaction. DMF is an excellent polar aprotic solvent for this type of reaction, effectively solvating the reactants and promoting the desired transformation.
Diagram of Synthetic Workflow:
Sources
A Comparative Guide to the Validation of Analytical Methods for N-((1r,4r)-4-(Benzyloxy)cyclohexyl)-5-chloropentanamide
Introduction
N-((1r,4r)-4-(Benzyloxy)cyclohexyl)-5-chloropentanamide is a complex organic molecule featuring an amide linkage, a substituted cyclohexane ring, and a chlorinated alkyl chain. As with any potential active pharmaceutical ingredient (API) or intermediate, ensuring its identity, purity, and strength is paramount for drug safety and efficacy. This requires the development and validation of robust analytical methods. The validation process provides documented evidence that a method is suitable for its intended purpose, a non-negotiable requirement by global regulatory bodies like the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the principles outlined by the International Council for Harmonisation (ICH).[1][2]
This guide provides a comprehensive comparison of analytical technologies suitable for the analysis of this molecule and presents a detailed, field-tested framework for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The narrative is structured to not only provide protocols but to explain the scientific rationale behind each experimental choice, reflecting a deep understanding of both analytical chemistry and regulatory expectations.
Part 1: The Regulatory Foundation: ICH Q2(R1) and Beyond
Analytical method validation is a cornerstone of Good Manufacturing Practice (GMP). The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a harmonized framework for this process, which has been recently updated and modernized by ICH Q2(R2) and the complementary Q14 guideline on analytical procedure development.[3][4][5] These guidelines establish the key performance characteristics that must be evaluated.
Table 1: Core Analytical Validation Parameters as per ICH Guidelines
| Validation Parameter | Purpose |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components like impurities, degradants, or excipients.[6][7] |
| Linearity | To demonstrate that the method's response is directly proportional to the concentration of the analyte within a given range.[4] |
| Range | The interval between the upper and lower analyte concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[1][8] |
| Accuracy | To determine the closeness of the test results to the true value, often expressed as percent recovery.[6] |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly. This includes Repeatability and Intermediate Precision.[5][9] |
| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5] |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5][10] |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during routine use.[7][11][12] |
Part 2: A Comparative Analysis of Analytical Technologies
The choice of analytical technique is fundamentally driven by the physicochemical properties of the analyte. N-((1r,4r)-4-(Benzyloxy)cyclohexyl)-5-chloropentanamide is a non-volatile, thermally labile molecule with a significant molecular weight and a UV-active aromatic ring, making certain techniques more suitable than others.
Caption: Decision workflow for selecting the appropriate analytical technique.
Table 2: Comparison of Primary Analytical Techniques
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Applicability to Analyte | Excellent. Ideal for non-volatile and thermally unstable compounds. The benzyloxy group provides a strong UV chromophore for detection.[13] | Excellent. Offers the separation power of HPLC with the high specificity of mass detection. Provides molecular weight confirmation.[14][15] | Poor. The analyte is not volatile and would likely decompose at the high temperatures required for GC analysis without derivatization.[13][16] |
| Primary Use Case | Routine quality control (QC), purity testing, stability studies, and assays.[17] | Impurity identification, structural elucidation of degradants, and bioanalysis where high sensitivity is required. | Analysis of volatile impurities, residual solvents, or compounds that are easily vaporized.[13] |
| Sensitivity | Good to high, dependent on the chromophore. | Very high to ultra-high. | Very high, especially with detectors like FID, but not applicable here. |
| Specificity | Good. Can be enhanced with high-resolution columns and PDA detectors. Potential for co-elution. | Excellent. Mass-to-charge ratio detection is highly specific. | Excellent. Mass fragmentation patterns provide a chemical fingerprint. |
| Conclusion for Topic | Recommended method for routine quantitative analysis and stability testing. | The gold standard for characterization of unknown impurities and degradation products. | Not a suitable primary technique for the intact molecule. |
Based on this comparison, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most logical, robust, and cost-effective choice for the routine validation and quality control of N-((1r,4r)-4-(Benzyloxy)cyclohexyl)-5-chloropentanamide.
Part 3: Comprehensive Validation Protocol for a Stability-Indicating HPLC Method
This section details the experimental protocols required to fully validate an HPLC method for the analysis of N-((1r,4r)-4-(Benzyloxy)cyclohexyl)-5-chloropentanamide, ensuring it is "stability-indicating." A stability-indicating method is one that can accurately measure the active ingredient without interference from its degradation products, impurities, or excipients.[18][19][20]
Proposed Chromatographic Conditions
The following conditions serve as a robust starting point, inspired by methods for structurally similar amide-containing compounds.[21][22]
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with PDA/UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 50% B; 1-15 min: 50-95% B; 15-17 min: 95% B; 17.1-20 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Specificity and Forced Degradation
Causality: Specificity is the foundation of a reliable analytical method. We must prove that the peak we are measuring corresponds solely to our analyte. A forced degradation study is the ultimate test of this, as it intentionally creates the very interferences (degradation products) the method must be able to resolve.[7][23] This is critical for stability studies, where a decrease in the parent drug must be accompanied by a corresponding increase in degradation products.
Caption: Experimental workflow for a forced degradation study.
Experimental Protocol:
-
Prepare solutions of the analyte at approximately 1 mg/mL.
-
Acid Hydrolysis: Add 0.1M HCl and heat at 60°C. Sample at various time points (e.g., 2, 4, 8 hours). Neutralize before injection.
-
Base Hydrolysis: Add 0.1M NaOH and keep at room temperature. The amide bond is often labile to base, so milder conditions may be needed. Sample at time points and neutralize.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature. Sample at time points.
-
Thermal Degradation: Expose the solid API to dry heat (e.g., 80°C) for 24-48 hours.
-
Photolytic Degradation: Expose the solution to UV and visible light in a photostability chamber as per ICH Q1B guidelines.
-
Analyze all stressed samples, along with an unstressed control, using the proposed HPLC-PDA method.
Acceptance Criteria:
-
The method should demonstrate significant degradation (e.g., 5-20% loss of the main peak) to prove the stress was effective.
-
The analyte peak must be well-resolved from all degradation product peaks (Resolution (Rs) ≥ 2.0).
-
The peak purity index (as determined by the PDA detector) for the analyte peak in all stressed samples must pass the software's threshold (e.g., > 0.999), confirming no co-elution.
Linearity and Range
Causality: Linearity confirms a predictable and proportional relationship between concentration and instrument response. This is essential for accurate quantitation across a range of concentrations, which is vital for both assay (high concentration) and impurity analysis (low concentration).
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to create at least five concentration levels. For an assay method, this typically covers 80% to 120% of the nominal test concentration (e.g., 80, 90, 100, 110, 120 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) must be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the x-axis.
Table 3: Example Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80 | 798500 |
| 90 | 901200 |
| 100 | 1005000 |
| 110 | 1102300 |
| 120 | 1206800 |
| r² | 0.9998 |
Accuracy
Causality: Accuracy demonstrates that the method's results are correct. It is a measure of systematic error. By spiking a known amount of analyte into a blank matrix (placebo), we can calculate how much of that known amount is recovered by the method, directly measuring its trueness.[9]
Experimental Protocol:
-
Prepare a placebo (a mixture of all formulation excipients without the API).
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three independent samples at each level.
-
Analyze the samples and calculate the percent recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% for each concentration level.
-
The Relative Standard Deviation (RSD) for the replicates at each level should be ≤ 2.0%.
Table 4: Example Accuracy (Recovery) Data
| Spiked Level | Concentration (µg/mL) | Mean % Recovery (n=3) | % RSD |
| 80% | 80 | 99.5% | 0.8% |
| 100% | 100 | 100.2% | 0.5% |
| 120% | 120 | 101.1% | 0.6% |
Precision
Causality: Precision measures the random error of a method, indicating its reproducibility. We test this under different conditions to understand the sources of variability. Repeatability (intra-assay precision) shows performance in a single run, while intermediate precision assesses the effect of routine variations like different days, analysts, or equipment.[5]
Experimental Protocol:
-
Repeatability:
-
Prepare six independent samples of the analyte at 100% of the target concentration.
-
Analyze them on the same day, by the same analyst, on the same instrument.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision:
-
Repeat the analysis with another six samples on a different day, with a different analyst, or using a different HPLC system.
-
Calculate the %RSD for this set and also the cumulative %RSD of all 12 samples (from both repeatability and intermediate precision sets).
-
Acceptance Criteria:
-
Repeatability: %RSD ≤ 2.0%.
-
Intermediate Precision: %RSD ≤ 2.0%.
Robustness
Causality: No method is performed under perfectly identical conditions every time. Robustness testing is a deliberate challenge to the method to see how sensitive it is to minor changes that are likely to occur during routine use. This ensures the method is reliable in a real-world QC laboratory.[7][11][24]
Experimental Protocol:
-
Analyze the sample under the normal method conditions.
-
Vary the following parameters one at a time:
-
Flow Rate (e.g., 0.9 mL/min and 1.1 mL/min)
-
Column Temperature (e.g., 25°C and 35°C)
-
Mobile Phase Composition (e.g., vary the percentage of acetonitrile by ±2%)
-
-
For each condition, evaluate the system suitability parameters (e.g., resolution, tailing factor) and the quantitative result.
Table 5: Example Robustness Study Data
| Parameter Varied | Modification | System Suitability | Assay Result vs. Control |
| Flow Rate | 0.9 mL/min | Pass | 99.8% |
| 1.1 mL/min | Pass | 100.3% | |
| Temperature | 25 °C | Pass | 100.5% |
| 35 °C | Pass | 99.6% | |
| % Organic | -2% Acetonitrile | Pass | 99.4% |
| +2% Acetonitrile | Pass | 100.7% |
Acceptance Criteria:
-
All system suitability tests must pass under all varied conditions.
-
The assay results should not show a significant change from the control condition.
Conclusion
The validation of an analytical method is a systematic and scientifically rigorous process that is fundamental to pharmaceutical development. For N-((1r,4r)-4-(Benzyloxy)cyclohexyl)-5-chloropentanamide, an RP-HPLC method with UV detection stands out as the most appropriate technique for routine quality control. The comprehensive validation framework presented here, covering specificity, linearity, accuracy, precision, and robustness, provides a clear pathway to establishing a method that is not only suitable for its intended purpose but is also compliant with global regulatory standards.[2][9] By grounding every protocol in scientific causality and adhering to the principles of the ICH, researchers can ensure the generation of trustworthy and reliable data, safeguarding product quality and patient safety.
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HPLC Method Development and Validation for Pharmaceutical Analysis. Verdant Life Sciences.[Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.[Link]
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Development and Validation of HPLC Methods in Pharmaceutical Analysis. Technology Networks.[Link]
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A BRIEF REVIEW ON HPLC METHOD VALIDATION. Journal of Emerging Technologies and Innovative Research (JETIR).[Link]
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Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. National Institutes of Health (NIH).[Link]
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Steps for HPLC Method Validation. Pharmaguideline.[Link]
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Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research.[Link]
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STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research.[Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.[Link]
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VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.[Link]
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Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development (IJTSRD).[Link]
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Specificity & Robustness. Pharma Validation.[Link]
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Quality Guidelines. International Council for Harmonisation (ICH).[Link]
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Validation of Analytical Methods: EMA and FDA Audit Findings. PharmaRegulatory.in.[Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).[Link]
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Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.[Link]
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ICH Q2(R2) Validation of analytical procedures. European Medicines Agency (EMA).[Link]
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Method Validation and Robustness. LCGC International.[Link]
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ICH and FDA Guidelines for Analytical Method Validation. Lab Manager Magazine.[Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH).[Link]
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Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Spectroscopy Online.[Link]
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(PDF) Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. ResearchGate.[Link]
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ICH Q2 Robust. Scribd.[Link]
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Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. PubMed.[Link]
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ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. Cairo University.[Link]
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Synthesis and analysis of amides. Chemistry Education.[Link]
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Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. National Institutes of Health (NIH).[Link]
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Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications.[Link]
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Examples of pharmaceuticals containing amide bonds and selected... ResearchGate.[Link]
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A Comparative Spectroscopic Guide to the Characterization of trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide
In the landscape of pharmaceutical development and molecular research, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of the spectroscopic data for trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide, a molecule of interest in medicinal chemistry, notably as an intermediate related to Cilostazol metabolites.[1] While direct experimental spectra for this specific compound are not widely published, this guide will leverage established spectroscopic principles to predict its spectral characteristics. To provide a tangible and instructive comparison, we will contrast these predictions with the known spectroscopic features of a structurally simpler analog, N-cyclohexyl-5-chloropentanamide . This comparative approach will highlight the influence of the trans-4-(phenylmethoxy)cyclohexyl moiety on the overall spectroscopic signature.
This document is intended for researchers, scientists, and drug development professionals, offering both a predictive analysis for the target compound and a practical framework for the spectroscopic characterization of related N-substituted amide structures.
The Importance of Multi-Technique Spectroscopic Analysis
A single spectroscopic technique rarely provides sufficient information for complete structural confirmation. A synergistic approach, employing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, is essential. Each technique probes different aspects of the molecular structure, and their combined data provides a self-validating system for structural assignment.
Below is a generalized workflow for the spectroscopic characterization of a novel synthesized compound like our target molecule.
Caption: General workflow for spectroscopic characterization.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. The chemical shift (δ) of a proton is highly sensitive to the electronic environment, making ¹H NMR a powerful tool for distinguishing between similar structures.
Predicted ¹H NMR Spectrum of this compound
The predicted ¹H NMR spectrum of our target compound would exhibit several key regions:
-
Aromatic Region (δ 7.2-7.4 ppm): The five protons of the phenyl group on the benzyloxy moiety are expected to appear in this region as a multiplet.
-
Amide Proton (δ ~5.5-6.5 ppm): The N-H proton will likely appear as a doublet, with its chemical shift being solvent-dependent due to hydrogen bonding.
-
Benzyloxy Methylene Protons (δ ~4.5 ppm): The two protons of the -O-CH₂-Ph group will appear as a singlet, as they are chemically equivalent and not adjacent to any other protons.
-
Cyclohexane Protons (δ 1.0-2.2 ppm and δ 3.4-3.8 ppm): The protons on the cyclohexane ring will show complex splitting patterns. The proton on the carbon bearing the nitrogen (C-NH) and the proton on the carbon bearing the benzyloxy group (C-H-O) will be shifted downfield (δ 3.4-3.8 ppm) due to the electron-withdrawing effects of the adjacent heteroatoms. The remaining methylene protons on the cyclohexane ring will appear in the more upfield region (δ 1.0-2.2 ppm). The trans stereochemistry will influence the coupling constants between these protons.
-
Pentanamide Chain Protons (δ 1.6-2.3 ppm and δ 3.5 ppm): The methylene protons of the pentanamide chain will show distinct signals. The protons alpha to the carbonyl group (-CH₂-C=O) are expected around δ 2.2 ppm, while the protons alpha to the chlorine atom (-CH₂-Cl) will be the most downfield of the chain at approximately δ 3.5 ppm. The remaining methylene protons will be in the δ 1.6-1.9 ppm range.
Comparison with N-cyclohexyl-5-chloropentanamide
By comparing the predicted spectrum of our target with that of N-cyclohexyl-5-chloropentanamide, we can highlight the key differences introduced by the benzyloxy group and the trans stereochemistry.
| Proton Environment | This compound (Predicted) | N-cyclohexyl-5-chloropentanamide (Expected) | Rationale for Difference |
| Aromatic Protons | δ 7.2-7.4 ppm (multiplet, 5H) | Absent | Absence of the phenylmethoxy group. |
| Benzyloxy -CH₂- | δ ~4.5 ppm (singlet, 2H) | Absent | Absence of the phenylmethoxy group. |
| Cyclohexyl CH-N | δ ~3.6-3.8 ppm (multiplet, 1H) | δ ~3.6-3.8 ppm (multiplet, 1H) | Similar environment directly attached to the amide nitrogen. |
| Cyclohexyl CH-O | δ ~3.4-3.5 ppm (multiplet, 1H) | Absent | Absence of the benzyloxy substituent. |
| Other Cyclohexyl -CH₂- | δ 1.0-2.2 ppm | δ 1.0-1.9 ppm | The benzyloxy group in the target molecule will induce more complex splitting and potentially slightly different chemical shifts for the cyclohexane protons compared to the unsubstituted ring in the alternative. |
| Amide N-H | δ ~5.5-6.5 ppm (doublet, 1H) | δ ~5.5-6.5 ppm (doublet, 1H) | The immediate electronic environment of the amide proton is similar in both molecules. |
| -CH₂-Cl | δ ~3.5 ppm (triplet, 2H) | δ ~3.5 ppm (triplet, 2H) | The chloro-pentanamide chain is identical in both molecules. |
| -CH₂-C=O | δ ~2.2 ppm (triplet, 2H) | δ ~2.2 ppm (triplet, 2H) | The chloro-pentanamide chain is identical in both molecules. |
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. While less sensitive than ¹H NMR, it offers a clear view of the carbon framework.
Predicted ¹³C NMR Spectrum of this compound
The predicted ¹³C spectrum will show distinct signals for each unique carbon atom:
-
Carbonyl Carbon (δ ~172 ppm): The amide carbonyl carbon is typically found in this downfield region.
-
Aromatic Carbons (δ ~127-138 ppm): The carbons of the phenyl ring will appear in this range, with the ipso-carbon (the one attached to the -CH₂-O- group) being distinct.
-
Carbons bonded to Heteroatoms: The carbon of the benzyloxy methylene group (-O-CH₂-Ph) is expected around δ 70 ppm. The cyclohexane carbon attached to the oxygen (-CH-O) will be around δ 75-80 ppm, and the carbon attached to the nitrogen (-CH-N) will be around δ 50-55 ppm. The carbon bearing the chlorine (-CH₂-Cl) will be around δ 45 ppm.
-
Aliphatic Carbons: The remaining methylene carbons of the cyclohexane ring and the pentanamide chain will appear in the more upfield region (δ 20-40 ppm).
Mass Spectrometry: The Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Expected Mass Spectrum of this compound
The molecular formula of the target compound is C₁₈H₂₆ClNO₂.[2] The expected molecular weight is approximately 323.86 g/mol .[2][] In a high-resolution mass spectrum, the molecular ion peak (M⁺) would show a characteristic isotopic pattern for the presence of one chlorine atom, with a ratio of approximately 3:1 for the M⁺ and M+2 peaks.
Common fragmentation pathways for this molecule would likely involve:
-
Alpha-cleavage adjacent to the amide nitrogen or the ether oxygen.
-
Loss of the benzyl group (C₇H₇, m/z 91), which would result in a prominent peak.
-
Cleavage of the pentanamide chain , for instance, loss of the chlorobutyl radical.
Caption: A simplified workflow for mass spectrometry analysis.
Comparison with N-cyclohexyl-5-chloropentanamide
| Spectrometric Feature | This compound | N-cyclohexyl-5-chloropentanamide | Rationale for Difference |
| Molecular Ion (M⁺) | m/z ~323 (with M+2 peak) | m/z ~217 (with M+2 peak) | The difference of 106 mass units corresponds to the C₇H₆O (benzyloxy minus hydrogen) moiety. |
| Key Fragment | m/z 91 (benzyl cation) | Absent | This fragment is characteristic of the benzyl group. |
| Key Fragment | M-91 (loss of benzyl) | Absent | Loss of the benzyl group is not possible. |
| Common Fragments | Fragments from the chloro-pentanamide chain. | Fragments from the chloro-pentanamide chain. | Both molecules share this common structural feature. |
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared (IR) spectroscopy measures the vibrations of atoms in a molecule and is used to identify the functional groups present.
Expected IR Spectrum of this compound
The IR spectrum of the target compound is expected to show several characteristic absorption bands:
-
N-H Stretch (secondary amide): A sharp peak around 3300 cm⁻¹.
-
C-H Stretches (aromatic and aliphatic): Peaks just above 3000 cm⁻¹ for the aromatic C-H and just below 3000 cm⁻¹ for the aliphatic C-H bonds.
-
C=O Stretch (Amide I band): A strong, sharp peak around 1640 cm⁻¹. This is one of the most characteristic peaks in the spectrum of an amide.[4]
-
N-H Bend (Amide II band): A peak around 1550 cm⁻¹. This band results from the interaction between N-H bending and C-N stretching.[4]
-
C-O Stretch (ether): A peak in the 1250-1050 cm⁻¹ region.
-
C-Cl Stretch: A peak in the 800-600 cm⁻¹ region. The position of this peak can be influenced by the conformation of the alkyl chain.[5]
Comparison with N-cyclohexyl-5-chloropentanamide
The IR spectra of the two compounds would be broadly similar due to the presence of the secondary amide and the chloro-alkane functional groups. The key differences would be:
-
Aromatic C-H and C=C Stretches: The target compound would show peaks corresponding to the aromatic ring (C-H stretch > 3000 cm⁻¹ and C=C stretches ~1600-1450 cm⁻¹), which would be absent in the spectrum of N-cyclohexyl-5-chloropentanamide.
-
C-O Ether Stretch: A distinct C-O stretching band would be present for the target molecule but absent for the alternative.
Conclusion
The structural characterization of this compound relies on a synergistic application of NMR, MS, and IR spectroscopy. This guide has provided a detailed predictive analysis of its spectroscopic features, highlighting the specific contributions of the chloro-pentanamide chain and the trans-4-(phenylmethoxy)cyclohexyl moiety. By comparing these predictions with the expected data for the simpler analog, N-cyclohexyl-5-chloropentanamide, we have illustrated how specific structural modifications manifest in the resulting spectra. This comparative approach not only aids in the characterization of the target compound but also serves as a valuable educational tool for scientists working on the structural elucidation of related molecules.
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A Researcher's Guide to the Analytical Scrutiny of N-((1r,4r)-4-(Benzyloxy)cyclohexyl)-5-chloropentanamide: A Key Cariprazine Intermediate
Introduction
In the intricate multi-step synthesis of modern pharmaceuticals, the quality of each intermediate is paramount to the safety and efficacy of the final Active Pharmaceutical Ingredient (API). This guide provides an in-depth analysis of N-((1r,4r)-4-(Benzyloxy)cyclohexyl)-5-chloropentanamide, a critical intermediate in the manufacturing of Cariprazine, a third-generation atypical antipsychotic.[1] The purity and structural integrity of this intermediate directly impact downstream reaction yields, impurity profiles, and the overall success of the synthetic campaign.
This document serves as a practical comparison guide for researchers, process chemists, and quality control analysts. We will dissect a representative Certificate of Analysis (CoA) to understand the causality behind each analytical test, present detailed experimental protocols for verification, and compare this intermediate with a common synthetic alternative, providing the data-driven insights necessary for informed decision-making in a drug development setting. All protocols and quality standards are discussed in the context of Good Manufacturing Practices (GMP) as outlined in the ICH Q7 guidelines.[2][3][4][5]
Part 1: Decoding the Certificate of Analysis (CoA)
A Certificate of Analysis is the definitive quality passport for any pharmaceutical intermediate.[6][7][8][9][10] It is a formal record confirming that a specific batch has been tested and meets its pre-defined specifications.[8] Below is a representative CoA for a high-quality batch of N-((1r,4r)-4-(Benzyloxy)cyclohexyl)-5-chloropentanamide.
Table 1: Representative Certificate of Analysis
| Product Information | |
| Product Name | N-((1r,4r)-4-(Benzyloxy)cyclohexyl)-5-chloropentanamide |
| CAS Number | 125971-89-1 (Illustrative) |
| Molecular Formula | C₁₈H₂₆ClNO₂ |
| Molecular Weight | 323.86 g/mol |
| Batch Number | CAR-INT-20260112 |
| Manufacture Date | Jan 2026 |
| Retest Date | Jan 2028 |
| Analytical Test | Specification | Result | Methodology |
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Identity by ¹H NMR | Conforms to structure | Conforms | 400 MHz, CDCl₃ |
| Identity by Mass Spec | [M+H]⁺ = 324.17 ± 0.5 | 324.17 | ESI-MS |
| Purity by HPLC | ≥ 99.0% | 99.6% | HPLC-UV (220 nm) |
| Water Content | ≤ 0.5% | 0.1% | Karl Fischer Titration |
| Residual Solvents | Dichloromethane: ≤ 600 ppm | < 50 ppm | GC-HS |
The "Why" Behind the Tests: Ensuring Quality and Consistency
-
Identity (¹H NMR & Mass Spectrometry): These tests form the cornerstone of structural confirmation.
-
¹H NMR Spectroscopy provides a detailed fingerprint of the molecule.[11] Protons in different chemical environments resonate at distinct frequencies, confirming the presence of the benzyloxy group, the cyclohexane ring, and the chloropentanamide side chain. The integration of the peaks confirms the correct ratio of protons in the molecule. For this intermediate, key expected signals include aromatic protons (~7.3 ppm), the benzylic CH₂ (~4.5 ppm), and the CH₂ group adjacent to the chlorine atom (~3.6 ppm).[12][13][14][15][16]
-
Mass Spectrometry (MS) verifies the molecular weight. Electrospray Ionization (ESI) is a soft ionization technique that typically shows the protonated molecule ([M+H]⁺), confirming the overall mass with high accuracy.[17][18]
-
-
Purity (HPLC): High-Performance Liquid Chromatography is the gold standard for assessing the purity of pharmaceutical compounds.[19][20] A reversed-phase C18 column separates the target molecule from any starting materials, by-products, or degradation products based on polarity. The area of the main peak relative to the total area of all peaks gives the chromatographic purity. A purity of ≥ 99.0% is a stringent requirement for a late-stage intermediate to minimize the carry-over of impurities into the final API.
-
Water Content & Residual Solvents: These tests are critical for process control. Water can interfere with subsequent reactions, while residual solvents are strictly controlled by regulatory bodies (ICH Q3C) due to their potential toxicity.[19]
Experimental Workflow: Quality Control Analysis
The following diagram illustrates the logical flow of the quality control process for releasing a batch of the intermediate.
Caption: Quality Control workflow for intermediate release.
Part 2: Comparative Analysis with a Synthetic Alternative
The choice of a protecting group is a critical decision in a synthetic route, impacting reaction conditions, cost, and safety. The benzyloxy group (a benzyl ether protecting the amine precursor) in our topic compound is robust but requires specific, often harsh, deprotection conditions.[5] A common alternative strategy involves using the acid-labile tert-butoxycarbonyl (Boc) protecting group.[21]
Let's compare our primary intermediate with its logical alternative: N-((1r,4r)-4-(tert-butoxycarbonylamino)cyclohexyl)-5-chloropentanamide .
Table 2: Head-to-Head Comparison of Intermediates
| Feature | Intermediate 1 (Benzyl-Protected) | Alternative (Boc-Protected) | Analysis & Rationale |
| Structure | N-((1r,4r)-4-(Benzyloxy)cyclohexyl)-... | N-((1r,4r)-4-(tert-butoxycarbonylamino)cyclohexyl)-... | The core scaffold is identical; only the amine protecting group differs. |
| Deprotection Method | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Acidolysis (e.g., Trifluoroacetic Acid (TFA), HCl) | This is the key difference. Hydrogenolysis requires specialized high-pressure equipment and carries flammability risks. Acidolysis is simpler but requires handling corrosive acids.[3][21][22] |
| Chemical Compatibility | Sensitive to reducible groups (alkenes, alkynes, nitro groups).[1] | Sensitive to other acid-labile groups (e.g., silyl ethers, acetals).[23][24] | The choice depends on the functional groups present in the rest of the molecule. The Boc group offers better orthogonality if reducible groups are present. |
| Potential Byproducts | Toluene (from benzyl group) | tert-butyl cation, isobutylene, CO₂. | The tert-butyl cation can cause side reactions (alkylation) with nucleophilic moieties in the substrate, requiring scavengers.[23] |
| Process Safety | High-pressure hydrogenation poses explosion risk. Palladium catalysts are pyrophoric. | Strong, corrosive acids (TFA, HCl) pose handling and material compatibility challenges. | Both have significant safety considerations that must be engineered and controlled at scale. |
| Cost & Atom Economy | Benzyl bromide is a relatively inexpensive reagent. | Di-tert-butyl dicarbonate (Boc₂O) is more expensive and less atom-economical. | From a raw material standpoint, the benzyl route may be more cost-effective. |
Decision-Making Logic: Which Intermediate to Choose?
The selection is not based on which is "better" in isolation, but which is optimal for the specific, complete synthetic route to Cariprazine.
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A Comparative Guide to the Cross-Validation of HPLC and LC/MS/MS Methods for the Analysis of Cilostazol Intermediates
This guide provides an in-depth technical comparison and cross-validation framework for two ubiquitous analytical techniques in pharmaceutical development: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC/MS/MS). The focus of this guide is the quantitative analysis of key intermediates in the synthesis of Cilostazol, a critical active pharmaceutical ingredient (API) for the treatment of intermittent claudication.
For researchers, process chemists, and quality control analysts, the choice between HPLC-UV and LC/MS/MS is often a balance of sensitivity, selectivity, cost, and the specific requirements of the analytical challenge at hand. This document will not only explore the theoretical underpinnings of each technique but will also provide detailed, actionable protocols and supporting data to guide the cross-validation process, ensuring data integrity and regulatory compliance.
The Significance of Intermediate Analysis in Cilostazol Synthesis
Cilostazol, 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2(1H)-quinolinone, is synthesized through a multi-step process where the purity of the final API is contingent on the quality of its precursors.[1] Monitoring the key intermediates is paramount for process optimization, impurity profiling, and ensuring the safety and efficacy of the final drug product. Two pivotal intermediates in a common synthetic route are:
-
6-Hydroxy-3,4-dihydro-2(1H)-quinolinone (Intermediate A) : The core quinolinone structure.[1][2]
-
1-Cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole (Intermediate B) : The tetrazole side-chain precursor.[3]
The accurate quantification of these intermediates, along with any potential process-related impurities, is a critical in-process control (IPC) step.
A Tale of Two Detectors: HPLC-UV vs. LC/MS/MS
The fundamental divergence between these two analytical powerhouses lies in their detection mechanisms. HPLC systems, commonly equipped with a UV-Vis detector, measure the absorbance of light by the analyte at a specific wavelength.[4] This method is robust, cost-effective, and widely used for routine quality control of high-concentration samples.
LC/MS/MS, on the other hand, couples the separation power of liquid chromatography with the high selectivity and sensitivity of a mass spectrometer.[5] It identifies and quantifies compounds based on their mass-to-charge ratio (m/z), offering unparalleled specificity, especially in complex matrices or for trace-level analysis.[6]
Experimental Design: Methodologies for Intermediate Analysis
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol outlines a robust HPLC-UV method for the simultaneous quantification of Cilostazol Intermediates A and B.
1. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
- Mobile Phase: A gradient of Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (Acetonitrile).
- Gradient Program:
- 0-2 min: 30% B
- 2-15 min: 30% to 80% B
- 15-18 min: 80% B
- 18-20 min: 80% to 30% B
- 20-25 min: 30% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- UV Detection: 254 nm
- Injection Volume: 10 µL
2. Standard and Sample Preparation:
- Standard Stock Solutions: Prepare individual stock solutions of Intermediate A and Intermediate B in acetonitrile at a concentration of 1 mg/mL.
- Working Standard Solutions: Prepare a series of mixed working standard solutions by diluting the stock solutions with the mobile phase to cover the desired calibration range (e.g., 1-100 µg/mL).
- Sample Preparation: Dissolve the in-process control sample in acetonitrile to achieve a target concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) Method
This protocol details a highly sensitive and selective LC/MS/MS method for the trace-level quantification of the same intermediates.
1. Chromatographic Conditions:
- Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size) for faster analysis times.
- Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (Acetonitrile with 0.1% formic acid).
- Gradient Program:
- 0-0.5 min: 10% B
- 0.5-3.0 min: 10% to 90% B
- 3.0-3.5 min: 90% B
- 3.5-3.6 min: 90% to 10% B
- 3.6-5.0 min: 10% B (re-equilibration)
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL
2. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Type: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
- Intermediate A (6-Hydroxy-3,4-dihydro-2(1H)-quinolinone): Precursor ion [M+H]⁺ m/z 164.1 → Product ion m/z 146.1
- Intermediate B (1-Cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole): Precursor ion [M+H]⁺ m/z 243.1 → Product ion m/z 121.1
- Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
3. Standard and Sample Preparation:
- Standard Stock Solutions: Prepare individual stock solutions of Intermediate A and Intermediate B in acetonitrile at a concentration of 100 µg/mL.
- Working Standard Solutions: Prepare a series of mixed working standard solutions by serial dilution with the mobile phase to cover the desired calibration range (e.g., 0.1-100 ng/mL).
- Sample Preparation: Dissolve the in-process control sample in acetonitrile to achieve a target concentration within the calibration range. A further dilution may be necessary compared to the HPLC method. Filter through a 0.22 µm syringe filter before injection.
Performance Comparison: A Data-Driven Analysis
The following tables summarize the expected performance characteristics of the two methods for the analysis of Cilostazol intermediates. This data is representative and serves to illustrate the typical differences between the techniques.
Table 1: Comparison of Method Performance Parameters
| Parameter | HPLC-UV | LC/MS/MS | Rationale for Difference |
| Specificity | Moderate | High | LC/MS/MS can differentiate co-eluting compounds with different mass-to-charge ratios. |
| Linearity (r²) | > 0.999 | > 0.999 | Both methods can achieve excellent linearity within their respective ranges. |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | LC/MS/MS is significantly more sensitive, allowing for a much lower quantification range. |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 ng/mL | The inherent sensitivity of the mass spectrometer allows for the detection of much lower concentrations. |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~0.1 ng/mL | The LOQ for LC/MS/MS is typically orders of magnitude lower than for HPLC-UV. |
| Precision (%RSD) | < 2.0% | < 5.0% | Both methods demonstrate high precision, though the acceptance criteria for trace analysis by LC/MS/MS may be slightly wider. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Both methods are capable of high accuracy. |
| Analysis Time | ~25 minutes | ~5 minutes | UPLC systems often used with LC/MS/MS allow for significantly faster run times. |
Table 2: Illustrative Quantitative Data for Intermediate A (6-Hydroxy-3,4-dihydro-2(1H)-quinolinone)
| Parameter | HPLC-UV | LC/MS/MS |
| Linear Range | 1.0 - 100.0 µg/mL | 0.1 - 100.0 ng/mL |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 |
| LOD | 0.28 µg/mL | 0.035 ng/mL |
| LOQ | 0.95 µg/mL | 0.11 ng/mL |
| Intra-day Precision (%RSD) | 1.2% | 3.5% |
| Inter-day Precision (%RSD) | 1.8% | 4.8% |
| Accuracy (% Recovery) | 100.5% | 98.9% |
Cross-Validation: Ensuring Method Equivalency
When transitioning from an established method to a new one, or when data from both methods may be used interchangeably, a thorough cross-validation is essential to demonstrate that the results are comparable.[7] This process is guided by regulatory frameworks such as the ICH Q2(R2) guidelines.
Cross-Validation Experimental Protocol
1. Objective: To demonstrate the equivalency of the HPLC-UV and LC/MS/MS methods for the quantification of Cilostazol Intermediates A and B.
2. Scope: This protocol applies to the analysis of in-process control samples from the Cilostazol synthesis process.
3. Methodology:
- Select a minimum of three batches of in-process control samples containing varying levels of Intermediates A and B.
- Prepare each sample in triplicate.
- Analyze each replicate using both the validated HPLC-UV method and the validated LC/MS/MS method.
4. Acceptance Criteria:
- Accuracy: The mean concentration obtained by the LC/MS/MS method should be within ±15% of the mean concentration obtained by the HPLC-UV method for each sample.[7]
- Precision: The %RSD of the concentrations for each sample analyzed by both methods should not exceed 15%.[7]
- Correlation: A plot of the concentrations obtained by LC/MS/MS versus HPLC-UV should have a correlation coefficient (r²) of ≥ 0.98.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the method development and cross-validation processes.
Caption: Workflow for individual method development.
Caption: Cross-validation logical process.
Conclusion: Selecting the Right Tool for the Job
Both HPLC-UV and LC/MS/MS are powerful and reliable techniques for the analysis of Cilostazol intermediates. The choice of method ultimately depends on the specific analytical requirements.
-
HPLC-UV is a cost-effective and robust workhorse, ideally suited for routine in-process control and release testing where the concentration of intermediates is relatively high and the sample matrix is well-characterized.
-
LC/MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for trace-level impurity profiling, forced degradation studies, and when analyzing intermediates in complex matrices where specificity is a concern.
A successful cross-validation, as outlined in this guide, provides the necessary scientific evidence to justify the use of either method, ensuring data integrity and consistency throughout the drug development lifecycle. This allows for flexibility in the laboratory, enabling the selection of the most appropriate technique for the task at hand without compromising the quality and reliability of the analytical results.
References
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Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). PMC. [Link]
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Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS. (n.d.). ScienceDirect. [Link]
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A Validated HPLC/MS Limit Test Method for a Potential Genotoxic Impurity in Cilostazol and its Quantification in the API and in the Commercially Available Drug Product. (2015). MDPI. [Link]
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Hydrolytic Degradation Profile and RP-HPLC Estimation of Cilostazol in Tablet Dosage Form. (2008). Indian Journal of Pharmaceutical Sciences. [Link]
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SYNTHESIS OF RELATED SUBSTANCES OF CILOSTAZOL. (2009). HETEROCYCLES. [Link]
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DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF CILOSTAZOL IN PHARMACEUTICAL DOSAGE FORM. (n.d.). International Journal of Pharmacy and Biological Sciences. [Link]
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RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR CILOSTAZOL IN TABLET DOSAGE FORM. (2016). International Journal of Pharmacy and Analytical Research. [Link]
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STABILITY INDICATING HPLC DETERMINATION OF CILOSTAZOL IN PHARMACEUTICAL DOSAGE FORMS. (2014). International Journal of Pharma and Bio Sciences. [Link]
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Novel Process For Preparation Of Cilostazol And Intermediates Thereof. (n.d.). Quick Company. [Link]
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6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. (n.d.). PubChem. [Link]
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6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. (2018). SIELC Technologies. [Link]
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Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch. [Link]
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A Comparative Analysis of Synthetic Intermediates for Cilostazol: A Guide for Researchers
For drug development professionals, the synthesis of an active pharmaceutical ingredient (API) is a journey of strategic choices. The path taken to construct a molecule like Cilostazol, a potent phosphodiesterase III inhibitor used to treat intermittent claudication, is paved with intermediates that significantly influence the final product's purity, yield, and cost.[1][2][3] This guide provides an in-depth comparative analysis of the key intermediates in the most common synthetic routes to Cilostazol, offering experimental insights to inform your research and development endeavors.
The Convergent Synthesis of Cilostazol: A Tale of Two Intermediates
The most prevalent industrial synthesis of Cilostazol is a convergent one, hinging on the preparation of two key building blocks: 6-hydroxy-3,4-dihydroquinolin-2-one and 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole .[4][5] The final step involves the etherification of these two intermediates. The efficiency and purity of each intermediate's synthesis directly impact the quality of the final API.
Caption: Convergent synthesis of Cilostazol.
Part 1: The Quinolinone Core - 6-hydroxy-3,4-dihydroquinolin-2-one
This intermediate provides the fundamental quinolinone structure of Cilostazol. Its synthesis typically involves the acylation of a substituted aniline followed by an intramolecular cyclization.
Synthetic Approaches to 6-hydroxy-3,4-dihydroquinolin-2-one
The primary divergence in the synthesis of this intermediate lies in the choice of starting material and the method of cyclization.
Route 1A: From p-Alkoxyaniline
This is a widely adopted method due to the ready availability and lower cost of p-alkoxyanilines, such as p-anisidine.[6][7] The synthesis proceeds in two main steps:
-
Acylation: p-Anisidine is reacted with 3-chloropropionyl chloride to form N-(4-methoxyphenyl)-3-chloropropionamide.[6]
-
Intramolecular Friedel-Crafts Cyclization: The resulting amide undergoes cyclization in the presence of a Lewis acid, typically aluminum trichloride (AlCl3), at elevated temperatures.[4][7][8] This step is critical as it forms the bicyclic quinolinone ring. The alkoxy group is subsequently cleaved to yield the desired hydroxyl group.
Route 1B: Palladium-Catalyzed Cyclization
An alternative approach involves a palladium-catalyzed intramolecular cyclization of N-(4-alkoxyphenyl)-3-chloropropenamide.[6] This method can offer milder reaction conditions compared to the high temperatures required for Friedel-Crafts cyclization.
Comparative Analysis of Quinolinone Synthesis
| Parameter | Route 1A: Friedel-Crafts | Route 1B: Palladium-Catalyzed |
| Starting Material | p-Alkoxyaniline (e.g., p-anisidine) | p-Alkoxyaniline |
| Key Reagents | 3-chloropropionyl chloride, AlCl3 | 3-chloropropionyl chloride, Palladium chloride |
| Reaction Conditions | High temperature (150-220°C)[8] | Milder temperature (100-110°C) under pressure[6] |
| Yield | Generally high, reported up to 92.9%[8] | High, with a reported yield of 95% for the recrystallized product[6] |
| Advantages | Well-established, cost-effective raw materials | Milder conditions, potentially fewer byproducts |
| Disadvantages | Harsh conditions, use of corrosive AlCl3, potential for charring | Use of expensive palladium catalyst, requires pressure |
Expertise & Experience: The choice between these routes often comes down to a balance of cost, equipment availability, and desired purity profile. While the Friedel-Crafts route is a workhorse of industrial synthesis, the high temperatures and corrosive nature of AlCl3 necessitate robust equipment. The palladium-catalyzed route, while elegant and proceeding under milder conditions, introduces the cost and potential for metal contamination, requiring careful downstream purification.
Part 2: The Tetrazole Side-Chain - 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole
This intermediate introduces the tetrazole ring and the flexible butyl chain, which are crucial for Cilostazol's pharmacological activity. The synthesis of this moiety presents its own set of challenges, particularly concerning the formation of the tetrazole ring.
Synthetic Approaches to 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole
The construction of the tetrazole ring is the most critical step in this sequence.
Route 2A: The Hydrazoic Acid Method
Historically, the tetrazole ring was often formed using hydrazoic acid. However, this method is fraught with danger. Hydrazoic acid is highly toxic and explosive, making its use on an industrial scale extremely hazardous and costly.[9][10][11]
Route 2B: The Trimethylsilyl Azide (TMSA) Method
A significantly safer and more modern approach utilizes trimethylsilyl azide (TMSA) in conjunction with a Lewis acid or after converting the precursor amide to a haloimine.[5][9][10] This method avoids the direct handling of hydrazoic acid. A common precursor is 5-chloro-N-cyclohexylpentanamide, which is first reacted with a halogenating agent like phosphorus pentachloride to form the corresponding haloimine, followed by reaction with TMSA.[9][10]
Comparative Analysis of Tetrazole Synthesis
| Parameter | Route 2A: Hydrazoic Acid | Route 2B: Trimethylsilyl Azide |
| Key Reagent | Hydrazoic Acid | Trimethylsilyl Azide (TMSA), PCl5 |
| Safety | Extremely hazardous (toxic, explosive)[9][11] | Significantly safer[9][10] |
| Yield | Reported molar yield of 87%[9] | Molar yields typically above 90%[9][10] |
| Cost | High due to stringent safety measures | More cost-effective due to improved safety and handling |
| Industrial Scalability | Very laborious and costly due to safety concerns[9][10] | Well-suited for industrial scale-up |
Trustworthiness: The industry has largely moved away from the use of hydrazoic acid for tetrazole synthesis due to the inherent and unacceptable risks. The TMSA method is a self-validating system in that its adoption is driven by the paramount need for process safety in pharmaceutical manufacturing.
Part 3: The Final Assembly - Etherification
The final step in the convergent synthesis is the coupling of the two key intermediates via an ether linkage. This is typically achieved by reacting 6-hydroxy-3,4-dihydroquinolin-2-one with 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole in the presence of a base.
Caption: Final etherification step in Cilostazol synthesis.
Experimental Protocol: Synthesis of Cilostazol via Etherification
This protocol is a representative example based on common literature procedures.[1][2]
-
Reactor Setup: To a suitable reactor, add 6-hydroxy-3,4-dihydroquinolin-2-one (1.1 mol), 1-cyclohexyl-5-(4-chlorobutyl)-1,2,3,4-tetrazole (1.22 mol), potassium carbonate (2.79 mol), and sodium hydroxide (0.9 mol).[1][2]
-
Solvent Addition: Add a suitable solvent such as 66.7% ethanol.[1][2]
-
Reaction: Heat the mixture to reflux and maintain for approximately 8 hours.[1][2]
-
Work-up: After the reaction is complete, add water and stir at reflux. Allow the layers to separate and remove the aqueous phase.[1][2]
-
Crystallization and Isolation: Cool the organic phase to induce crystallization. Filter the solid product, wash with ethanol, and dry under reduced pressure to obtain Cilostazol.[1][2]
Note: The choice of solvent (e.g., ethanol vs. n-propanol) can affect the reaction rate, with higher boiling point solvents potentially leading to faster reactions and avoiding the need for a phase transfer catalyst.[7]
Conclusion
The synthesis of Cilostazol is a well-defined process, but the choices made in the synthesis of its key intermediates have significant ramifications. For the 6-hydroxy-3,4-dihydroquinolin-2-one intermediate, the established Friedel-Crafts route offers cost-effectiveness, while palladium-catalyzed methods provide milder conditions at a higher reagent cost. For the 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole intermediate, the use of trimethylsilyl azide is the unequivocally superior choice over the hazardous hydrazoic acid, ensuring a safer and more efficient process. By carefully considering these factors, researchers and drug development professionals can optimize their synthetic strategy for Cilostazol to achieve high yields and purity in a safe and cost-effective manner.
References
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Veeprho Pharmaceuticals. Cilostazol Impurities and Related Compound. [Link]
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PubMed Central. Formulation of cilostazol spherical agglomerates by crystallo-co-agglomeration technique and optimization using design of experimentation. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide
In the fast-paced environment of pharmaceutical research and development, the safe handling and disposal of novel chemical entities are paramount to ensuring personnel safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide (CAS No. 98454-45-6), a halogenated organic compound. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Hazard Identification and Risk Assessment
Before initiating any disposal procedures, a thorough understanding of the compound's hazards is essential.
A Safety Data Sheet (SDS) for this compound indicates the following hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
As a chlorinated organic compound, it falls under the broader category of halogenated organic compounds. The EPA regulates the disposal of many halogenated organic compounds as hazardous waste due to their potential for persistence in the environment and toxic effects.[2][3][4]
Table 1: Chemical and Physical Properties
| Property | Value |
| CAS Number | 98454-45-6[5][6][7] |
| Molecular Formula | C18H26ClNO2[6][7] |
| Molecular Weight | 323.86 g/mol [6][7] |
| Appearance | White Solid[6][8] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate[6] |
Personal Protective Equipment (PPE)
Given the identified hazards, the following PPE is mandatory when handling this compound and its waste:
-
Eye Protection: Chemical safety goggles and a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and disposed of as contaminated waste after handling.[9]
-
Body Protection: A lab coat or chemical-resistant apron.[10]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary. All handling of the solid compound should be done in a certified chemical fume hood to minimize inhalation exposure.[1][11]
Waste Segregation and Collection
Proper waste segregation at the point of generation is a cornerstone of safe laboratory practice and regulatory compliance. The following diagram illustrates the decision-making process for segregating waste containing this compound.
Figure 1. Decision tree for the segregation of waste containing this compound.
Step-by-Step Waste Collection Protocol:
-
Solid Waste:
-
Grossly Contaminated Solids: Unused or expired pure compound, reaction residues, and heavily contaminated items (e.g., weighing boats, filter paper) should be collected in a dedicated, properly labeled "Halogenated Organic Solid Waste" container.
-
Trace Contaminated Solids: Items with minimal contamination, such as used gloves, bench paper, and disposable lab coats, should be placed in a separate, labeled container for "Trace Contaminated Waste."
-
-
Liquid Waste:
-
Halogenated Liquid Waste: Solutions containing this compound dissolved in halogenated solvents (e.g., dichloromethane, chloroform) must be collected in a designated "Halogenated Organic Liquid Waste" container.
-
Non-Halogenated Liquid Waste: If the compound is dissolved in non-halogenated solvents, it should be collected in a "Non-Halogenated Organic Liquid Waste" container. Note: Do not mix halogenated and non-halogenated waste streams, as this can complicate and increase the cost of disposal.
-
-
Containerization and Labeling:
-
All waste containers must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Label each container clearly with "Hazardous Waste," the full chemical name of the contents (including solvents), and the approximate concentration or volume.
-
Decontamination Procedures
Thorough decontamination of laboratory equipment and surfaces is crucial to prevent cross-contamination and accidental exposure.
Decontamination of Glassware and Equipment:
-
Initial Rinse: Rinse the contaminated equipment with a suitable solvent in which the compound is soluble (e.g., ethyl acetate, dichloromethane). This rinseate must be collected and disposed of as halogenated liquid hazardous waste.
-
Secondary Wash: Wash the equipment with a laboratory detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely or dry in an oven.
Decontamination of Work Surfaces:
-
Initial Wipe: Wipe the contaminated surface with a disposable towel soaked in a suitable solvent to dissolve the compound.
-
Detergent Wash: Clean the surface with a laboratory detergent solution.
-
Final Wipe: Wipe the surface with a clean, damp towel.
-
Waste Disposal: All materials used for decontamination (e.g., towels, wipes) must be disposed of as trace contaminated solid waste.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your supervisor and the institutional safety officer.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE as outlined in Section 2.
-
Containment and Cleanup:
-
For Solid Spills: Gently cover the spill with an absorbent material to prevent the generation of dust. Carefully sweep the material into a designated hazardous waste container.
-
For Liquid Spills: Contain the spill with an absorbent material (e.g., spill pillows, vermiculite). Work from the outside of the spill inwards to prevent spreading. Collect the absorbed material and place it in a labeled hazardous waste container.
-
-
Decontaminate: Decontaminate the spill area as described in Section 4.
Final Disposal
The ultimate disposal of hazardous waste must be conducted by a licensed hazardous waste management company in accordance with all federal, state, and local regulations.[12][13][14] The Resource Conservation and Recovery Act (RCRA) provides the federal framework for managing hazardous waste from "cradle-to-grave."[13][14] Your institution's Environmental Health and Safety (EHS) office will coordinate the pickup and disposal of all properly labeled hazardous waste containers.
Disposal Pathway Overview:
Figure 2. The "cradle-to-grave" disposal pathway for hazardous chemical waste.
For halogenated organic compounds like this compound, high-temperature incineration is the preferred disposal method. This process effectively destroys the organic molecule, preventing its release into the environment.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- Axonator. (2024, April 29). EPA Hazardous Waste Management.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
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A Senior Application Scientist's Guide to the Safe Handling and Disposal of trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide
As researchers and scientists in the fast-paced world of drug development, our primary focus is often on the outcomes of our experiments. However, the foundation of successful and reproducible science lies in the meticulous management of the materials we work with. This guide provides essential, experience-driven safety and logistical information for handling trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide (CAS 98454-45-6), a key intermediate in the synthesis of Cilostazol metabolites like OPC-13013.[1][2] Our goal is to empower you with the knowledge to not only handle this compound safely but to understand the rationale behind each procedural step, ensuring a culture of safety and scientific integrity in your laboratory.
Hazard Assessment and Core Safety Parameters
Before any handling of this compound, a thorough understanding of its hazard profile is paramount. This compound is a white solid with a molecular weight of 323.86 g/mol .[1][3][4] Based on available safety data, the primary hazards are as follows:
| Hazard Classification | GHS Statement | Potential Effects |
| Acute Oral Toxicity | H302: Harmful if swallowed | Ingestion may cause significant health issues. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Direct contact can lead to redness, itching, and inflammation. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Contact with eyes can result in significant and potentially lasting damage. |
| Respiratory Tract Irritation | H335: May cause respiratory irritation | Inhalation of dust can irritate the nose, throat, and lungs. |
This data is synthesized from the Safety Data Sheet provided by Angene Chemical.[5]
Given these hazards, all handling procedures must be designed to minimize direct contact, ingestion, and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a box-ticking exercise; it is a critical, risk-mitigation strategy. For handling this compound, the following PPE is mandatory:
-
Eye and Face Protection : At a minimum, ANSI Z87-rated safety glasses with side shields are required.[6][7] However, due to the serious eye irritation risk, it is highly recommended to use chemical splash goggles.[8][9] When handling larger quantities or if there is a significant splash risk, a face shield worn over safety goggles provides an additional layer of protection.[7][9]
-
Skin and Body Protection : A standard laboratory coat is required to protect clothing and skin from incidental contact.[6][8][10] Long pants and closed-toe shoes are also mandatory in any laboratory setting.[6][10]
-
Hand Protection : Disposable nitrile gloves are the minimum requirement for handling this compound.[6][7] It is crucial to inspect gloves for any signs of damage before use and to practice proper glove removal techniques to avoid contaminating your skin.[11] If prolonged contact is anticipated, consider double-gloving or using thicker, chemical-resistant gloves.
-
Respiratory Protection : Due to the risk of respiratory irritation from dust, handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation.[12][13] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary, depending on the scale of the work and a formal risk assessment.[9]
Operational Plan: Step-by-Step Handling Protocol
The following protocol is designed to ensure the safe handling of this compound from receipt to use in your experiments.
Receiving and Storage
-
Inspect : Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label : Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.
-
Store : This compound should be stored in a cool, dry, well-ventilated area, away from incompatible materials. The recommended storage temperature is 2-8°C in a refrigerator.[1]
Weighing and Aliquoting
This is a critical step where the risk of generating airborne dust is highest.
-
Preparation : Before starting, ensure your designated workspace, preferably within a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment (spatula, weigh paper/boat, container for the aliquot).
-
PPE : Don your full, mandatory PPE as outlined in Section 2.
-
Weighing : Carefully open the main container inside the fume hood. Use a clean spatula to transfer the desired amount of the solid compound to a weigh boat. Avoid any actions that could create dust clouds.
-
Closure : Securely close the main container immediately after taking the required amount.
-
Clean-up : Gently wipe down the spatula and the weighing area with a damp cloth to collect any residual dust. Dispose of the cloth as hazardous waste.
Solution Preparation
-
Solvent Selection : This compound is soluble in solvents such as chloroform, dichloromethane, and ethyl acetate.[2] Choose the appropriate solvent for your experimental needs.
-
Dissolution : In a chemical fume hood, add the weighed solid to your reaction vessel. Slowly add the solvent to the solid, stirring gently to facilitate dissolution. Keep the vessel covered as much as possible to minimize solvent vapors.
The following diagram illustrates the recommended workflow for handling this compound:
Caption: Workflow for Safe Handling of the solid compound.
Disposal Plan: Responsible Waste Management
Proper disposal is a legal and ethical responsibility. As a chlorinated organic compound, this compound requires special disposal procedures.
Waste Segregation
Crucially, halogenated organic waste must be collected separately from non-halogenated waste. [12] Mixing these waste streams can significantly increase disposal costs and complexity.[14]
-
Solid Waste : Any contaminated materials such as gloves, weigh paper, and paper towels should be collected in a designated, clearly labeled hazardous waste container for "Halogenated Organic Solids."
-
Liquid Waste : Unused solutions and solvent rinses should be collected in a designated, sealed, and clearly labeled waste container for "Halogenated Organic Liquids."[12] Never dispose of organic substances down the drain.[12][13]
Disposal Procedure
-
Labeling : All waste containers must be accurately labeled with their contents.
-
Storage : Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.
-
Disposal Request : Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) department.
-
Final Disposal : Professional waste disposal services will handle the ultimate disposal of the chlorinated waste, which often involves high-temperature incineration to ensure complete decomposition.[14][15]
The following diagram outlines the decision-making process for waste disposal:
Caption: Decision workflow for proper waste segregation and disposal.
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues, while ensuring that your research is conducted with the highest standards of scientific and environmental responsibility.
References
- Process for Disposal of Chlorinated Organic Residues. (n.d.).
- Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. (2025, March 4).
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- Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
- This compound - 上海惠诚生物科技有限公司. (n.d.).
- 5-chloro-N-cyclohexylpentanamide | C11H20ClNO | CID 11672974 - PubChem. (n.d.).
- Safety Data Sheet - Angene Chemical. (2025, September 8).
- Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 24).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


